Fmoc-D-4-Carbamoylphe
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(4-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c26-23(28)16-11-9-15(10-12-16)13-22(24(29)30)27-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H2,26,28)(H,27,31)(H,29,30)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNGLNMRFZUOTD-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-D-4-Carbamoylphenylalanine: Properties, Structure, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide-based therapeutics and drug discovery, the incorporation of non-proteinogenic amino acids is a key strategy for modulating pharmacological properties such as potency, stability, and receptor affinity. Fmoc-D-4-Carbamoylphenylalanine, a derivative of D-phenylalanine, stands out as a valuable building block in solid-phase peptide synthesis (SPPS). The presence of the carbamoyl group at the para position of the phenyl ring introduces a polar, hydrogen-bonding moiety that can significantly influence the biological activity and conformational properties of the resulting peptides. This guide provides a comprehensive overview of the chemical properties, structure, and practical application of Fmoc-D-4-Carbamoylphenylalanine for researchers and scientists engaged in peptide chemistry and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Fmoc-D-4-Carbamoylphenylalanine is crucial for its effective handling, storage, and application in peptide synthesis.
| Property | Value | Source(s) |
| Synonyms | Fmoc-D-ureido-phenylalanine, Fmoc-D-Aph(Cbm)-OH, Fmoc-D-Phe(4-ureido)-OH | [1] |
| CAS Number | 324017-22-3 | [1] |
| Molecular Formula | C₂₅H₂₃N₃O₅ | [1] |
| Molecular Weight | 445.47 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 163 °C (decomposition) | [2] |
| Solubility | Soluble in DMSO, slightly soluble in methanol (with heating/sonication) | [2] |
| Storage | Store at 2-8°C, protected from moisture. Hygroscopic. | [2] |
Chemical Structure
The structure of Fmoc-D-4-Carbamoylphenylalanine is characterized by a D-phenylalanine core, an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, and a carbamoyl (-CONH₂) group at the para-position of the phenyl ring.
Caption: 2D structure of Fmoc-D-4-Carbamoylphenylalanine.
Spectroscopic Data
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-D-4-Carbamoylphenylalanine is as a building block in Fmoc-based solid-phase peptide synthesis.[2] The Fmoc group provides a base-labile protecting group for the α-amino function, allowing for its selective removal under mild conditions that do not affect the acid-labile side-chain protecting groups of other amino acids or the linker to the solid support.[4]
Experimental Protocol: Incorporation of Fmoc-D-4-Carbamoylphenylalanine into a Peptide Chain
This protocol outlines the manual synthesis steps for coupling Fmoc-D-4-Carbamoylphenylalanine to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-D-4-Carbamoylphenylalanine
-
Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
Dichloromethane (DCM)
-
Kaiser test kit or other ninhydrin-based test for primary amines
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will result in a deep blue color).[5]
-
-
Coupling of Fmoc-D-4-Carbamoylphenylalanine:
-
In a separate vial, dissolve Fmoc-D-4-Carbamoylphenylalanine (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid/coupling reagent solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The slightly lower solubility of this derivative may necessitate a longer coupling time or the use of a small amount of DMSO as a co-solvent.
-
Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling. If the test is positive, extend the coupling time or perform a second coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or pyridine) in DMF.
-
Continuation of Synthesis: The resin is now ready for the deprotection of the Fmoc group of the newly added Fmoc-D-4-Carbamoylphenylalanine and the coupling of the next amino acid in the sequence.
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is typically achieved using a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers to prevent side reactions.[6]
Standard Cleavage Cocktail (Reagent K):
-
TFA (82.5%)
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)
-
1,2-Ethanedithiol (EDT) (2.5%)
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow Diagram for SPPS using Fmoc-D-4-Carbamoylphenylalanine
Caption: A generalized workflow for the incorporation of Fmoc-D-4-Carbamoylphenylalanine in SPPS.
Conclusion
Fmoc-D-4-Carbamoylphenylalanine is a valuable synthetic building block for the introduction of a D-ureidophenylalanine residue into peptides. Its unique chemical properties, particularly the hydrogen-bonding capability of the carbamoyl group, make it an attractive tool for medicinal chemists seeking to enhance the biological activity and pharmacokinetic profiles of peptide-based drug candidates. While the lack of readily available spectroscopic data necessitates in-house characterization, the established protocols for Fmoc-based SPPS can be effectively applied for its incorporation into target peptide sequences. This guide provides the foundational knowledge and a practical framework for the successful utilization of Fmoc-D-4-Carbamoylphenylalanine in peptide synthesis endeavors.
References
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Burgess, K. (2023, August 11). Introduction To The FMOC Approach: solid phase peptide syntheses [Video]. YouTube. [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
PubChem. (n.d.). Fmoc-Aph(Cbm)-OH. Retrieved from [Link]
- Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000159). Retrieved from [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33–50. [Link]
-
PMDA. (n.d.). INFRARED REFERENCE SPECTRA. Retrieved from [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fmoc-Phe-OH(35661-40-6) 1H NMR [m.chemicalbook.com]
- 4. (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid(1799443-50-7) 1H NMR spectrum [chemicalbook.com]
- 5. knightchem-store.com [knightchem-store.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
Fmoc-D-4-Carbamoylphe CAS number and molecular weight
An In-Depth Technical Guide to Fmoc-D-4-Carbamoylphe: A Specialized Building Block for Advanced Peptide Synthesis
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on Fmoc-D-4-Carbamoylphenylalanine. We will delve into its fundamental properties, the scientific rationale for its application, and detailed protocols for its successful incorporation into synthetic peptides. The focus is to provide not just procedural steps, but a foundational understanding of the causality behind its use in modern peptide chemistry.
Introduction: The Strategic Advantage of a Non-Canonical Amino Acid
Fmoc-D-4-Carbamoylphenylalanine (Fmoc-D-Phe(4-CONH₂)-OH) is a non-canonical, N-terminally protected amino acid derivative designed for strategic applications in peptide synthesis. Its structure is distinguished by three key features that confer unique advantages in the design of novel peptides, peptidomimetics, and therapeutic agents:
-
The Fmoc Protecting Group: The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group allows for an orthogonal protection strategy, which is the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[1][2] Its removal under mild basic conditions, typically with piperidine, leaves acid-labile side-chain protecting groups and the resin linkage intact, ensuring precise, stepwise peptide assembly.[3]
-
D-Stereochemistry: The incorporation of a D-amino acid is a well-established strategy to enhance the metabolic stability of a peptide.[4] Natural proteases are stereospecific for L-amino acids; therefore, peptides containing D-isomers are significantly more resistant to enzymatic degradation, leading to a longer in-vivo half-life—a critical parameter for therapeutic efficacy.
-
The 4-Carbamoylphenyl Side Chain: The carbamoyl (-CONH₂) group at the para-position of the phenyl ring is polar and uncharged. It can participate in hydrogen bonding as both a donor and an acceptor, mimicking the side chain of asparagine or enabling specific, high-affinity interactions with biological targets. This functional group is instrumental in designing peptides with tailored binding properties. For instance, Fmoc-D-4-carbamoylphenylalanine is utilized in the synthesis of somatostatin receptor antagonists being investigated as potential antidiabetic agents.[5]
Physicochemical and Structural Properties
A precise understanding of the molecule's fundamental properties is critical for its effective use. The key identifiers and characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1217610-39-3 | [5][6] |
| Molecular Formula | C₂₅H₂₂N₂O₅ | [6] |
| Molecular Weight | 430.5 g/mol | [6] |
| IUPAC Name | (2R)-3-(4-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | [6] |
| Common Synonyms | Fmoc-D-Phe(4-CONH₂)-OH, FMOC-D-4-CARBAMOYLPHENYLALANINE | [5][6] |
| Appearance | Typically a white to off-white solid | N/A |
Core Methodology: Incorporation via Fmoc Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in Fmoc-SPPS. This technique involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. The cycle for incorporating a single amino acid, including our target molecule, is a foundational workflow in peptide chemistry.
Workflow Diagram: Single Amino Acid Coupling Cycle in Fmoc-SPPS
Sources
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chempep.com [chempep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | 1217610-39-3 [chemicalbook.com]
- 6. This compound | C25H22N2O5 | CID 7146237 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-D-4-Carbamoylphenylalanine
Foreword: The Strategic Value of Non-Natural Amino Acids in Peptide Therapeutics
The rational design of peptide-based therapeutics often necessitates the incorporation of non-natural amino acids to overcome the inherent limitations of their natural counterparts, such as poor metabolic stability and limited conformational diversity. Fmoc-D-4-Carbamoylphenylalanine (Fmoc-D-4-Cph) is a prime example of a synthetic building block that offers unique structural and functional properties. The D-configuration confers resistance to enzymatic degradation, while the 4-carbamoyl moiety provides a polar, hydrogen-bonding capable side chain that can modulate solubility and receptor interactions. This guide provides a comprehensive, field-proven methodology for the synthesis and purification of high-purity Fmoc-D-4-Cph, tailored for researchers, scientists, and professionals in drug development.
I. Retrosynthetic Analysis and Strategy
A robust and scalable synthesis of Fmoc-D-4-Cph requires careful consideration of the starting materials and the stereochemical integrity of the final product. A logical retrosynthetic approach involves the Fmoc protection of the chiral precursor, D-4-Carbamoylphenylalanine. The synthesis of this non-standard amino acid is a critical first step. While several routes are possible, an efficient strategy involves the synthesis of a racemic precursor followed by enzymatic resolution, which typically offers high enantiomeric purity.
II. Synthesis of the Chiral Precursor: D-4-Carbamoylphenylalanine
The synthesis of D-4-Carbamoylphenylalanine can be approached through a multi-step sequence starting from commercially available 4-cyanobenzaldehyde. This pathway involves the formation of a racemic N-acetylamino acid, followed by enzymatic resolution to isolate the desired D-enantiomer.
Step 1: Synthesis of 2-Acetamido-3-(4-cyanophenyl)acrylic acid
This initial step involves an Erlenmeyer-Pschorr azlactone synthesis.
-
Protocol:
-
In a round-bottom flask, combine 4-cyanobenzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and anhydrous sodium acetate (1.0 eq) in acetic anhydride (3.0 eq).
-
Heat the mixture at 100°C with stirring for 2 hours.
-
Cool the reaction mixture to room temperature and then place it on an ice bath to induce precipitation.
-
Collect the yellow precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the azlactone intermediate.
-
Hydrolyze the azlactone without further purification by dissolving it in a mixture of acetone and water (1:1 v/v) and heating at 60°C for 1 hour.
-
Remove the acetone under reduced pressure and cool the aqueous solution to precipitate the desired acrylic acid derivative.
-
Filter, wash with cold water, and dry the product.
-
-
Expertise & Experience: The use of acetic anhydride as both a reagent and solvent is a classic and efficient method for this condensation. The in-situ hydrolysis of the azlactone is a time-saving step that avoids the isolation of a potentially unstable intermediate.
Step 2: Synthesis of Racemic N-Acetyl-4-cyanophenylalanine
This step involves the reduction of the acrylic acid derivative.
-
Protocol:
-
Dissolve the 2-acetamido-3-(4-cyanophenyl)acrylic acid (1.0 eq) in a 1 M sodium hydroxide solution.
-
Add sodium amalgam (3% Na, ~5 eq of Na) portion-wise with vigorous stirring while maintaining the temperature below 20°C with an ice bath.
-
After the addition is complete, continue stirring for 2-3 hours until the reaction is complete (monitored by TLC).
-
Carefully decant the aqueous solution from the mercury and acidify to pH 2-3 with concentrated HCl.
-
Cool the solution in an ice bath to precipitate the racemic N-acetyl-4-cyanophenylalanine.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
-
-
Trustworthiness: Sodium amalgam is a powerful reducing agent suitable for this transformation. Careful temperature control is crucial to prevent side reactions.
Step 3: Enzymatic Resolution of N-Acetyl-D,L-4-cyanophenylalanine
Enzymatic resolution provides an efficient method to obtain the optically pure D-amino acid precursor. The enzyme acylase I from Aspergillus oryzae is highly specific for the L-enantiomer of N-acetylated amino acids.
-
Protocol:
-
Dissolve the racemic N-acetyl-4-cyanophenylalanine in deionized water and adjust the pH to 7.5 with a dilute lithium hydroxide solution.
-
Add acylase I (a typical enzyme-to-substrate ratio is 1:1000 by weight).
-
Incubate the mixture at 37°C for 24-48 hours. The progress of the reaction can be monitored by the cessation of the need to add base to maintain the pH.
-
After the reaction is complete, the mixture will contain L-4-cyanophenylalanine and unreacted N-acetyl-D-4-cyanophenylalanine.
-
Acidify the solution to pH 5 with acetic acid, which will cause the precipitation of the N-acetyl-D-4-cyanophenylalanine.
-
Filter to separate the N-acetyl-D-4-cyanophenylalanine. The filtrate contains the L-amino acid.
-
The collected N-acetyl-D-4-cyanophenylalanine can be further purified by recrystallization from a water/ethanol mixture.
-
-
Authoritative Grounding: The use of acylase I for the resolution of N-acetyl amino acids is a well-established and highly effective method for producing enantiomerically pure amino acids[1][2].
Step 4: Hydrolysis of N-Acetyl-D-4-cyanophenylalanine to D-4-cyanophenylalanine
-
Protocol:
-
Reflux the purified N-acetyl-D-4-cyanophenylalanine in 2 M hydrochloric acid for 4-6 hours.
-
Monitor the reaction by TLC until all the starting material is consumed.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid to precipitate the product.
-
Collect the D-4-cyanophenylalanine by filtration, wash with cold water, and dry.
-
Step 5: Hydrolysis of D-4-cyanophenylalanine to D-4-Carbamoylphenylalanine
The selective hydrolysis of the nitrile to a primary amide can be achieved under controlled acidic or basic conditions. A common method involves the use of hydrogen peroxide in a basic solution.
-
Protocol:
-
Suspend D-4-cyanophenylalanine in a mixture of ethanol and water.
-
Add an excess of 30% hydrogen peroxide and a catalytic amount of a suitable base (e.g., sodium hydroxide).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, the product can be isolated by adjusting the pH to its isoelectric point, leading to precipitation.
-
Filter, wash with cold water, and dry to obtain D-4-Carbamoylphenylalanine.
-
-
Expertise & Experience: The use of basic hydrogen peroxide is a mild and effective method for nitrile hydrolysis that minimizes the risk of over-hydrolysis to the carboxylic acid.
III. Fmoc Protection of D-4-Carbamoylphenylalanine
The introduction of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step to prepare the amino acid for solid-phase peptide synthesis (SPPS). The Schotten-Baumann reaction conditions are typically employed for this transformation.
Experimental Protocol:
-
Dissolution: Suspend D-4-Carbamoylphenylalanine (1.0 eq) in a mixture of 10% aqueous sodium carbonate solution and dioxane (1:1 v/v).
-
Addition of Fmoc Reagent: Cool the suspension to 0°C in an ice bath. Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.05 eq) in dioxane dropwise over 30 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 12-16 hours.
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and other non-polar impurities.
-
Precipitation: Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid while cooling in an ice bath. A white precipitate of Fmoc-D-4-Carbamoylphenylalanine will form.
-
Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold diethyl ether.
-
Drying: Dry the product under high vacuum over P₂O₅.
Causality Behind Experimental Choices:
-
Base: Sodium carbonate is used to deprotonate the amino group of the amino acid, making it nucleophilic enough to attack the Fmoc-OSu reagent. A moderate base is chosen to avoid side reactions.
-
Fmoc Reagent: Fmoc-OSu is preferred over Fmoc-Cl as it is more stable, easier to handle, and generally leads to cleaner reactions with fewer byproducts.
-
Temperature Control: The reaction is initiated at 0°C to control the exothermic nature of the reaction and to minimize potential side reactions, such as the formation of dipeptides.
-
Acidification: Acidification protonates the carboxylate group, rendering the Fmoc-amino acid insoluble in the aqueous medium, thus allowing for its isolation by precipitation.
Visualizing the Workflow:
Caption: Workflow for the Fmoc protection of D-4-Carbamoylphenylalanine.
IV. Purification of Fmoc-D-4-Carbamoylphenylalanine
High purity of the Fmoc-amino acid is paramount for successful peptide synthesis. Impurities can lead to the formation of deletion or modified peptides that are difficult to separate from the target peptide. A two-step purification process involving recrystallization followed by preparative HPLC is recommended for achieving the highest purity.
Recrystallization
Recrystallization is an effective method for removing most of the bulk impurities.
-
Protocol:
-
Dissolve the crude Fmoc-D-4-Carbamoylphenylalanine in a minimum amount of hot ethanol.
-
Slowly add hot deionized water until the solution becomes slightly turbid.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator at 4°C for several hours to complete the crystallization.
-
Collect the crystals by vacuum filtration, wash with a cold ethanol/water mixture, and then with cold diethyl ether.
-
Dry the purified crystals under high vacuum.
-
-
Expertise & Experience: The choice of an ethanol/water solvent system is based on the differential solubility of the Fmoc-amino acid at different temperatures. The slow cooling process is crucial for the formation of well-defined crystals and efficient purification.
Preparative High-Performance Liquid Chromatography (HPLC)
For applications requiring the highest purity, such as the synthesis of long or complex peptides, preparative HPLC is the final polishing step.
-
Protocol:
-
Sample Preparation: Dissolve the recrystallized Fmoc-D-4-Cph in a minimal amount of a suitable solvent, such as DMF or a mixture of acetonitrile and water.
-
Column: A C18 reversed-phase column is typically used for the purification of Fmoc-amino acids.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a common mobile phase system.
-
Gradient: A shallow gradient should be optimized to ensure good separation of the main product from any closely eluting impurities.
-
Detection: Monitor the elution at a wavelength where the Fmoc group has a strong absorbance, typically around 265 nm and 301 nm.
-
Fraction Collection: Collect the fractions corresponding to the main peak.
-
Post-Purification: Combine the pure fractions and remove the organic solvent under reduced pressure. Lyophilize the remaining aqueous solution to obtain the final product as a fluffy white powder.
-
Visualizing the Purification Workflow:
Caption: Workflow for the purification of Fmoc-D-4-Carbamoylphenylalanine.
V. Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized Fmoc-D-4-Carbamoylphenylalanine.
| Analytical Technique | Purpose | Expected Results |
| ¹H NMR | Structural confirmation and purity assessment | Characteristic peaks for the Fmoc group protons, the aromatic protons of the phenylalanine side chain, and the α- and β-protons of the amino acid backbone. The integration of these peaks should be consistent with the molecular structure. |
| ¹³C NMR | Structural confirmation | Resonances corresponding to all carbon atoms in the molecule, including the carbonyl carbons of the Fmoc and carboxyl groups. |
| Mass Spectrometry (ESI-MS) | Molecular weight verification | A prominent ion corresponding to the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. |
| Analytical HPLC (Reversed-Phase) | Chemical purity determination | A single major peak with a purity of ≥98%. The retention time will be specific to the compound under the given chromatographic conditions. |
| Chiral HPLC | Enantiomeric purity determination | A single peak for the D-enantiomer, confirming high enantiomeric excess (>99%). |
| Melting Point | Purity assessment | A sharp and defined melting point range. |
VI. Conclusion
The synthesis and purification of Fmoc-D-4-Carbamoylphenylalanine, while involving multiple steps, is a manageable process for a well-equipped organic chemistry laboratory. The key to success lies in the careful execution of each step, with particular attention to the enzymatic resolution to ensure high enantiomeric purity and the final purification to achieve the stringent quality required for peptide synthesis. This guide provides a robust and reliable framework for the production of this valuable non-natural amino acid, empowering researchers to advance the frontiers of peptide-based drug discovery.
VII. References
-
Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
-
Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
-
Purification of Fmoc-amino acids. (n.d.). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Retrieved from [Link]
-
HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (n.d.). Phenomenex. Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2020). UCI Department of Chemistry. Retrieved from [Link]
-
Advances in Enzymatic Synthesis of D-Amino Acids. (2020). MDPI. Retrieved from [Link]
-
Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. (2015). NIH. Retrieved from [Link]
-
Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. (2016). ACS Publications. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Solubility of Fmoc-D-4-Carbamoylphenylalanine in Common SPPS Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Fmoc-D-4-Carbamoylphenylalanine (Fmoc-D-Cph), a non-canonical amino acid, within the context of Solid-Phase Peptide Synthesis (SPPS). Recognizing the critical role of solubility in achieving high coupling efficiency and overall peptide purity, this document offers a framework for researchers, scientists, and drug development professionals to understand, quantify, and modulate the solubility of this specific amino acid derivative.[][2] While specific quantitative solubility data for Fmoc-D-Cph is not extensively published, this guide furnishes detailed experimental protocols for its determination, discusses the implications of poor solubility on synthesis outcomes, and presents field-proven strategies for mitigation. The methodologies and insights provided herein are designed to be broadly applicable to other sparingly soluble Fmoc-amino acids encountered in peptide synthesis.
Introduction: The Solubility Challenge in Modern Peptide Synthesis
The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a cornerstone of modern solid-phase peptide synthesis, prized for its mild deprotection conditions which preserve the integrity of sensitive peptide sequences.[2] The efficiency of each coupling step in SPPS is paramount; even minor decreases in yield at each cycle can dramatically reduce the overall yield and purity of the final peptide, especially in the synthesis of long peptides.[] A critical, yet often underestimated, factor governing coupling efficiency is the solubility of the incoming Fmoc-protected amino acid in the reaction solvent.[][2]
Good solubility ensures a homogenous reaction environment, allowing for efficient activation of the amino acid and its subsequent presentation to the deprotected N-terminus of the growing peptide chain on the solid support.[] Conversely, poor solubility can lead to several undesirable outcomes:
-
Incomplete Coupling: Undissolved amino acid cannot participate effectively in the reaction, leading to the formation of deletion sequences.
-
Slow Reaction Kinetics: Low concentration of the dissolved amino acid can slow down the coupling reaction, potentially requiring extended reaction times or double coupling strategies.
-
Aggregation: Both the free amino acid and the growing peptide chain can aggregate, particularly with hydrophobic residues, hindering reagent access and further synthesis.[3][4][5]
-
Difficult Handling: Preparing stock solutions and ensuring accurate delivery of the amino acid to the synthesis vessel becomes challenging.
Fmoc-D-4-Carbamoylphenylalanine (Fmoc-D-Cph) presents a unique solubility profile due to the presence of the polar carbamoyl group on the phenyl ring. While this group can impart desirable properties to the final peptide, it can also influence its solubility in the common, largely aprotic polar solvents used in SPPS. This guide will focus on the systematic evaluation and management of Fmoc-D-Cph solubility.
Common SPPS Solvents: A Comparative Overview
The choice of solvent in SPPS is critical as it must effectively swell the resin, dissolve reagents, and facilitate reactions.[6][7] The most prevalent solvents in Fmoc-SPPS are:
-
N,N-Dimethylformamide (DMF): The most widely used solvent in SPPS. It exhibits good resin-swelling properties and dissolves most common reagents.[7] However, its tendency to break down into dimethylamine, which can cause premature Fmoc deprotection, is a known drawback.[7]
-
N-Methyl-2-pyrrolidone (NMP): A common alternative to DMF with higher solvating power, particularly for hydrophobic sequences.[3][7] It is often the solvent of choice for difficult couplings.[7] However, some studies suggest Fmoc-amino acids may exhibit greater decomposition in NMP over extended periods compared to DMF.[7]
-
Dimethyl Sulfoxide (DMSO): A powerful solvent known for its ability to dissolve a wide range of compounds, including many sparingly soluble Fmoc-amino acids.[3] It is often used as a co-solvent to enhance the solubility of difficult residues.[3][5]
The selection of the optimal solvent or solvent system is a balance between solvating power, reagent stability, and resin compatibility.[]
Experimental Determination of Fmoc-D-Cph Solubility
Given the lack of readily available quantitative data, an empirical determination of solubility is the most reliable approach. The following protocol outlines a robust method to quantify the solubility of Fmoc-D-Cph in a chosen solvent.
Materials and Equipment
-
Fmoc-D-4-Carbamoylphenylalanine
-
SPPS-grade solvents (DMF, NMP, DMSO)
-
Analytical balance
-
Vials with tight-sealing caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringe and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of Fmoc-D-Cph to separate vials for each solvent to be tested (e.g., 50 mg into 1 mL of solvent).
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath (e.g., 25 °C) on a magnetic stirrer.
-
Stir the mixtures vigorously for 24-48 hours to ensure equilibrium is reached.[8]
-
-
Sample Collection and Preparation:
-
After equilibration, stop stirring and allow the undissolved solid to settle for at least 1 hour.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.[8]
-
-
Concentration Analysis by HPLC:
-
Prepare a series of standard solutions of Fmoc-D-Cph of known concentrations in the chosen solvent.
-
Create a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute the filtered saturated solution with a known volume of the same solvent to bring its concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, accounting for the dilution factor. This value represents the solubility of Fmoc-D-Cph in that solvent at the specified temperature.
-
Express the solubility in common units such as mg/mL and molarity (M).
-
Workflow for Solubility Determination
Caption: Workflow for the experimental determination of solubility.
Expected Solubility Profile and Data Presentation
While exact values must be determined experimentally, we can anticipate a general trend based on the properties of the solvents.
| Solvent | Expected Relative Solubility | Molarity (M) (Hypothetical) | mg/mL (Hypothetical) | Rationale |
| DMF | Moderate | ~0.2 M | ~86 mg/mL | Standard SPPS solvent; the carbamoyl group may limit solubility compared to simpler non-polar side chains. |
| NMP | Good to High | ~0.3 M | ~129 mg/mL | Generally a stronger solvent than DMF for polar and hydrophobic compounds alike.[3][7] |
| DMSO | High | >0.4 M | >172 mg/mL | Excellent solvent for polar compounds; often used to dissolve highly intractable substances.[3] |
| DMF/DMSO (e.g., 9:1) | Moderate to Good | ~0.25 M | ~108 mg/mL | A small amount of DMSO can significantly enhance the solubility in DMF without drastically changing the overall solvent properties.[3] |
Note: The molecular weight of Fmoc-D-4-Carbamoylphenylalanine is approximately 428.47 g/mol . The values in this table are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Strategies for Managing Poor Solubility of Fmoc-D-Cph
Should experimental determination reveal that the solubility of Fmoc-D-Cph is insufficient in your standard solvent system, several field-proven strategies can be employed.
Solvent System Modification
-
Use of Co-solvents: Adding a small percentage of a stronger solvent like DMSO or NMP to DMF can significantly improve solubility.[3] A common starting point is a 10% (v/v) addition of the stronger solvent.
-
Switching Primary Solvent: If solubility in DMF is particularly low, switching the primary synthesis solvent to NMP may be the most straightforward solution.[3]
-
"Magic Mixture": For exceptionally difficult sequences, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) can be effective at solvating aggregated peptide chains.[5]
Altering Reaction Conditions
-
Gentle Heating: Gently warming the amino acid solution to approximately 37°C can increase solubility.[3] However, prolonged heating should be avoided to prevent degradation of the Fmoc-amino acid.[3]
-
Sonication: Using an ultrasonic bath for a short period (5-10 minutes) can help dissolve sparingly soluble compounds.[3][8]
Pre-dissolution and Stock Solution Management
-
Concentrated DMSO Stock: A highly concentrated stock solution of the amino acid can be prepared in DMSO. Small, precise volumes of this stock can then be added to the primary SPPS solvent (e.g., DMF) immediately before the coupling step.[3] This minimizes the overall percentage of DMSO in the reaction while ensuring the amino acid is fully dissolved.
Logical Flow for Troubleshooting Solubility Issues
Caption: A decision-making workflow for addressing solubility challenges.
Conclusion
The successful incorporation of Fmoc-D-4-Carbamoylphenylalanine, like any amino acid with unique side-chain functionalities, is critically dependent on its solubility in the chosen SPPS solvent system. While DMF remains the workhorse of peptide synthesis, its solvating power may not be sufficient for all derivatives. A systematic, data-driven approach, beginning with the experimental determination of solubility, is essential for developing a robust synthesis protocol. By understanding the relative strengths of common solvents like NMP and DMSO and employing strategies such as the use of co-solvents and controlled heating, researchers can overcome the challenges posed by sparingly soluble amino acids. This proactive management of solubility is a key pillar in ensuring high-yield, high-purity synthesis of complex and modified peptides for research and drug development.
References
- Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF - Benchchem.
- Why Fmoc-Protected Amino Acids Domin
- Application Notes and Protocols: Fmoc-D-Tle-OH Solubility for Stock Solution Prepar
- A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents, with a Focus on Fmoc-Dap(Adpoc)-OH - Benchchem.
- Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - RSC Publishing.
- Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids | ACS Sustainable Chemistry & Engineering.
- Solubility of amino acid (AA) derivatives in DMF, neat green solvents...
- Solvents for Solid Phase Peptide Synthesis.
- Solubility of Fmoc protected amino acids used in Project C.
- Subtle chemical modification for enrichment of Fmoc-amino acid
- Solid-phase peptide synthesis using nanoparticulate amino acids in water - ResearchG
- Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC - NIH.
- Fmoc Solid Phase Peptide Synthesis - ChemPep.
- Solubility of Fmoc-His(Trt)
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Greening peptide chemistry by using NBP as solvent for SPPS - Lund University Public
- Fmoc Test Protocols and Methods - Springer N
- Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.
- Summary of hazardous polar aprotic solvents currently used for SPPS.
- Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress.
- Greener solvents for solid-phase synthesis - ResearchG
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC.
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to Fmoc-D-4-Carbamoylphenylalanine for Advanced Peptide Synthesis
Introduction: The Strategic Integration of Non-canonical Amino Acids in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a class of therapeutics prized for their high specificity and low off-target toxicity. However, the clinical progression of native peptides is often hampered by their susceptibility to proteolytic degradation, leading to short in vivo half-lives. A key strategy to overcome this limitation is the incorporation of non-canonical amino acids. This guide focuses on Fmoc-D-4-Carbamoylphenylalanine, a specialized building block designed to enhance the therapeutic potential of synthetic peptides.
The inclusion of a D-enantiomer, such as D-4-Carbamoylphenylalanine, offers a significant advantage in terms of proteolytic resistance.[1][2] Endogenous proteases are stereospecific and primarily recognize L-amino acids, rendering peptides containing D-amino acids less susceptible to enzymatic cleavage.[3][4] This increased stability can lead to a longer circulation half-life and improved bioavailability.[2]
Furthermore, the 4-carbamoyl moiety on the phenyl ring is of particular interest in medicinal chemistry. The carbamoyl group can act as a bioisostere for other functional groups, potentially influencing a peptide's binding affinity, solubility, and pharmacokinetic profile.[5] Bioisosteric replacement is a powerful tool in drug design to fine-tune the properties of a lead compound.[6][7] This guide provides a comprehensive overview of the commercial landscape, synthesis, quality control, and strategic application of Fmoc-D-4-Carbamoylphenylalanine for researchers and drug development professionals.
Commercial Availability: Navigating the Supplier Landscape
Direct commercial availability of high-purity Fmoc-D-4-Carbamoylphenylalanine can be limited, suggesting its status as a specialized or custom-order reagent. While some suppliers, such as Creative Peptides , list the compound, researchers should anticipate the need for custom synthesis inquiries.[8]
For researchers requiring analogous building blocks, several 4-substituted Fmoc-D-phenylalanine derivatives are more readily available from various suppliers. These can serve as valuable tools for structure-activity relationship (SAR) studies or as starting points for custom synthesis.
Table 1: Commercial Suppliers of Related Fmoc-D-Phenylalanine Derivatives
| Derivative | Supplier(s) | Purity | Notes |
| Fmoc-D-Phe(4-Cl)-OH | Sigma-Aldrich | ≥98.0% (HPLC) | A halogenated analog for probing electronic and steric interactions. |
| Fmoc-D-Phe(4-CN)-OH | Chem-Impex | ≥98% (HPLC) | A cyano-substituted derivative for altering electronic properties. |
| Fmoc-4-amino-D-phenylalanine | Chem-Impex | ≥99.5% (Chiral HPLC) | Provides a handle for further functionalization. |
| Fmoc-4-(Boc-aminomethyl)-D-phenylalanine | Chem-Impex | ≥98% (HPLC) | A bulkier, protected amino-functionalized analog. |
Synthesis and Quality Control: Ensuring High Purity for Reliable Peptide Synthesis
Given the specialized nature of Fmoc-D-4-Carbamoylphenylalanine, an in-house synthesis may be required. The synthesis would typically involve two key stages: the preparation of D-4-Carbamoylphenylalanine and its subsequent Fmoc protection.
A Representative Synthetic Approach
A plausible synthetic route would start from a commercially available 4-substituted D-phenylalanine derivative, such as 4-cyano-D-phenylalanine, followed by hydrolysis to the corresponding carboxylic acid and subsequent amidation to the carbamoyl group. The final step would be the protection of the alpha-amino group with an Fmoc reagent.
A general protocol for the Fmoc protection of a phenylalanine derivative is as follows:
-
Dissolve the D-4-Carbamoylphenylalanine in an aqueous solution of a mild base, such as sodium carbonate, in a suitable solvent like 1,4-dioxane.[9]
-
Cool the solution in an ice bath.
-
Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) in an organic solvent.[10][11]
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring completion by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture to precipitate the Fmoc-protected product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system to achieve high purity.
Caption: A generalized workflow for the Fmoc protection of D-4-Carbamoylphenylalanine.
Analytical Characterization for Quality Assurance
The purity of Fmoc-D-4-Carbamoylphenylalanine is paramount for successful solid-phase peptide synthesis (SPPS), as impurities can lead to truncated or modified peptides that are difficult to separate from the target product. A comprehensive quality control workflow should be employed.
Caption: A comprehensive quality control workflow for Fmoc-D-4-Carbamoylphenylalanine.
Detailed Analytical Protocols:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for determining chemical purity.[12]
-
Objective: To separate and quantify the main compound from any synthesis-related impurities.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Detection: UV absorbance at 265 nm.
-
Acceptance Criteria: Purity ≥ 98% is typically required for SPPS.
-
-
Chiral HPLC: Essential for confirming the enantiomeric purity and ensuring the absence of the L-isomer.[13]
-
Objective: To separate and quantify the D- and L-enantiomers.
-
Stationary Phase: A chiral stationary phase (e.g., polysaccharide-based).
-
Mobile Phase: A mixture of hexane/isopropanol or acetonitrile/water, often with a small amount of an acidic modifier.
-
Detection: UV absorbance at 220 nm or 265 nm.
-
Acceptance Criteria: Enantiomeric excess (e.e.) > 99.5%.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides confirmation of the chemical structure.[14]
-
¹H NMR: Should show characteristic peaks for the Fmoc group protons, the phenylalanine backbone protons, and the aromatic protons of the carbamoylphenyl ring.
-
¹³C NMR: Confirms the presence of all carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): Verifies the molecular weight of the compound.[9]
-
Technique: Electrospray ionization (ESI) is commonly used.
-
Observation: The expected molecular ion peak ([M+H]⁺ or [M+Na]⁺) should be observed.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-4-Carbamoylphenylalanine is incorporated into a peptide sequence using standard Fmoc-based SPPS protocols.[15][16] The general cycle involves the deprotection of the N-terminal Fmoc group on the growing peptide chain, followed by the coupling of the next Fmoc-protected amino acid.
Step-by-Step SPPS Cycle for Incorporating Fmoc-D-4-Carbamoylphenylalanine:
-
Resin Preparation: The synthesis begins with a suitable resin (e.g., Rink Amide for C-terminal amides) which is swelled in a solvent like N,N-dimethylformamide (DMF).[16]
-
Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed by treatment with a 20% solution of piperidine in DMF.[15]
-
Washing: The resin is thoroughly washed with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Activation: In a separate vessel, Fmoc-D-4-Carbamoylphenylalanine is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).[15]
-
Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated to facilitate the formation of the peptide bond.
-
Washing: The resin is washed again with DMF to remove excess reagents.
-
Cycle Repetition: These steps are repeated for each subsequent amino acid in the desired peptide sequence.
Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.
Conclusion: A Valuable Tool for Peptide Drug Discovery
Fmoc-D-4-Carbamoylphenylalanine represents a sophisticated building block for the synthesis of advanced peptide therapeutics. Its D-configuration provides a crucial defense against proteolytic degradation, while the 4-carbamoyl moiety offers opportunities for fine-tuning the pharmacological properties of the peptide. Although its commercial availability may require custom synthesis, a thorough understanding of its preparation, quality control, and application in SPPS empowers researchers to effectively integrate this valuable non-canonical amino acid into their drug discovery programs. The strategic use of such specialized reagents is a cornerstone of modern peptide engineering, paving the way for the development of more stable, potent, and effective peptide-based drugs.
References
-
Should My Peptides Have D-Amino Acids?. LifeTein. Available at: [Link]
-
Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. MDPI. Available at: [Link]
-
Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. PubMed. Available at: [Link]
-
The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. Available at: [Link]
-
Fmoc. Lokey Lab Protocols. Available at: [Link]
-
Fmoc-phenylalanine | C24H21NO4 | CID 978331. PubChem. Available at: [Link]
-
Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. Available at: [Link]
-
Formation, Characterization and Fluorescence Properties of Silver Nanoclusters within the Hydrogel Matrix. The Royal Society of Chemistry. Available at: [Link]
-
High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl. Journal of Chromatographic Science. Available at: [Link]
-
Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: Application to polymethoxylated phenylalanines and 4-oxoamino acids. ResearchGate. Available at: [Link]
-
Fmoc-L-phenylalanine - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]
-
(PDF) Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. ResearchGate. Available at: [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. Available at: [Link]
-
Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational. American Chemical Society. Available at: [Link]
-
Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Science. Available at: [Link]
-
Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
analysis of amino acids by high performance liquid chromatography. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. AcadeMab. Available at: [Link]
-
Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules. Available at: [Link]
-
Automated Method for Quantification of 20 Amino Acids in Cell Culture Media During Biopharmaceutical Development. ACS Publications. Available at: [Link]
- WO2003068725A2 - Process for the preparation of 4-hetero-substituted phenylalanine derivatives. Google Patents.
- US8765997B2 - Process for preparing 4-borono-L-phenylalanine. Google Patents.
- WO2021130163A1 - A process for the synthesis of melphalan. Google Patents.
-
l-Phenylalanine Ethyl Ester. Organic Syntheses Procedure. Available at: [Link]
- US20150045584A1 - Process for preparing 4-aminodiphenylamine. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. mdpi.com [mdpi.com]
- 4. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc-4-carbamoylphenylalanine - Creative Peptides [creative-peptides.com]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. spectrabase.com [spectrabase.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
An In-depth Technical Guide to the Role of the 4-Carbamoyl Group in Peptide Conformation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conformational landscape of a peptide is a primary determinant of its biological function, dictating its interaction with molecular targets, its stability, and its therapeutic potential. Among the canonical amino acids, L-asparagine possesses a unique 4-carbamoyl side chain that exerts a profound and multifaceted influence on peptide architecture. This guide provides a detailed exploration of the stereochemical and physicochemical properties of the asparagine side chain, elucidating its critical role in stabilizing local secondary structures, inducing turns, and participating in dynamic interaction networks. We will dissect the causality behind its structural influence, from its potent hydrogen-bonding capabilities to the conformational constraints it imposes. Furthermore, this document addresses the inherent chemical lability of the carbamoyl group—its propensity for deamidation—and the significant structural and functional consequences of this modification. Methodological frameworks for the synthesis and detailed structural analysis of asparagine-containing peptides using NMR spectroscopy, X-ray crystallography, and computational modeling are presented, offering field-proven insights for researchers in peptide engineering and drug development.
Introduction: The Centrality of Side-Chain Architecture in Peptide Function
The transformation of a linear sequence of amino acids into a well-defined three-dimensional structure is the basis of peptide and protein function. This folded architecture is stabilized by a complex network of non-covalent interactions, where the chemical nature of the amino acid side chains plays a leading role. The side chain of L-asparagine (Asn), characterized by a terminal carboxamide (a 4-carbamoyl group), is particularly noteworthy. Unlike its longer homologue glutamine (Gln), the shorter, more sterically constrained nature of the Asn side chain allows for unique and highly influential interactions with the local peptide backbone.[1] These interactions are not merely passive contributions to stability; they actively direct the peptide's folding pathway toward specific conformational motifs, such as β-turns and γ-turns, which are often critical for molecular recognition.[2][3] Understanding the nuanced role of this group is therefore essential for the rational design of peptidomimetics, constrained peptides, and biotherapeutics with enhanced stability and target affinity.
Physicochemical Properties of the 4-Carbamoyl Group
The conformational influence of the asparagine residue is rooted in the distinct chemical properties of its side-chain 4-carbamoyl group.
-
Hydrogen Bonding: The terminal amide group is an exceptional hydrogen-bonding moiety. It features two N-H protons that act as hydrogen bond donors and a carbonyl oxygen that serves as a potent hydrogen bond acceptor.[4] This allows the Asn side chain to engage in up to three simultaneous hydrogen bonds, forming intricate and stabilizing networks.
-
Stereoelectronic Profile: The partial double-bond character of the C-N bond within the amide group restricts rotation, contributing to a planar geometry.[5] This planarity, combined with the sp2 hybridized carbonyl carbon, influences the side chain's preferred orientations and its interactions with neighboring groups.
-
Dipole Moment: The amide group possesses a significant dipole moment, enabling favorable electrostatic interactions with other polar groups within the peptide or with solvent molecules.
Figure 1: Chemical structure of the asparagine side chain, highlighting the 4-carbamoyl group's hydrogen bond donor and acceptor sites.
Defining Structural Roles in Peptide Conformation
The 4-carbamoyl group is a key architect of local peptide structure, primarily through its ability to form stabilizing intramolecular hydrogen bonds with the peptide backbone.
Capping of Secondary Structures
Asparagine residues are frequently observed at the termini of α-helices and β-sheets.[6] In these positions, the side chain's hydrogen bonding capabilities can satisfy the otherwise unpaired backbone N-H or C=O groups at the ends of the helical or sheet segment. This "capping" effect prevents the fraying of secondary structures and contributes significantly to their overall stability.[6]
A Predisposition for Turns: The Asx Motif
One of the most well-documented roles of asparagine is its high propensity to induce turn conformations, particularly β-turns and the inverse γ-turn.[7][8] It often accomplishes this by forming a hydrogen bond between its side-chain carbonyl oxygen (Oδ) and the backbone amide proton of a downstream residue. This interaction helps to lock the peptide backbone into a folded conformation.
-
Asx-turns and β-turns: Asparagine can stabilize a Type I β-turn by forming a C6 hydrogen bond between its side-chain C=O and its own amide N-H.[7] In other contexts, the side chain can bridge the residues of a turn, for instance by forming a hydrogen bond to the backbone NH of residue n+2, which helps to stabilize a tight turn at residues n+1 and n+2.[8]
-
Inverse γ-turns: In model peptides, Asn has been shown to stabilize an inverse γ-turn (a C7 ring) through a pair of hydrogen bonds that form a bridge between the carbamoyl group and the backbone.[7]
The specific hydrogen bonding patterns adopted by asparagine are highly dependent on the local sequence and conformational context.[1][7]
Figure 2: Asn at position i+1 stabilizing a β-turn via a side-chain-to-backbone hydrogen bond with the NH of residue i+2.
Side-Chain Dynamics and Interactions
While often engaged in stabilizing interactions, the asparagine side chain is not static. Molecular dynamics simulations show that it is highly dynamic, capable of exchanging between different hydrogen-bonded states on a picosecond to nanosecond timescale.[9] It can also form favorable side-chain-to-side-chain hydrogen bonds, for instance with glutamine, with interaction energies of -0.4 to -0.7 kcal/mol in α-helical peptides.[10] This dynamic nature allows it to adapt to its environment and participate in complex interaction networks that are crucial for protein folding and function.
| Interaction Type | Description | Structural Consequence |
| Side-Chain → Backbone | Asn side-chain C=O or N-H bonds with backbone N-H or C=O groups. | Induces and stabilizes turn motifs (β- and γ-turns).[2][7] |
| Backbone → Side-Chain | Backbone C=O or N-H bonds with Asn side-chain N-H or C=O groups. | Anchors the side chain, restricting its conformation.[2] |
| Side-Chain → Side-Chain | H-bonding between the Asn side chain and another polar side chain (e.g., Gln). | Stabilizes tertiary structure and helical packing.[10] |
| Structure Capping | Asn side chain H-bonds with terminal backbone groups of helices or sheets. | Prevents fraying and increases stability of secondary structures.[6] |
Table 1: Common hydrogen bonding patterns involving the asparagine 4-carbamoyl group and their structural impact.
The "Molecular Clock": Deamidation and Its Structural Impact
A critical aspect of the 4-carbamoyl group is its susceptibility to spontaneous, non-enzymatic deamidation under physiological conditions.[11] This post-translational modification converts the neutral asparagine into the negatively charged aspartic acid (Asp) or the structurally isomeric isoaspartic acid (isoAsp).[12]
Mechanism: Deamidation typically proceeds through a five-membered succinimide intermediate, formed by the nucleophilic attack of the backbone nitrogen of the following residue on the Asn side-chain carbonyl carbon.[12] Hydrolysis of this intermediate yields a mixture of Asp and isoAsp products.
Structural Consequences:
-
Charge Alteration: The introduction of a negative charge can disrupt local electrostatic interactions, potentially leading to repulsion, loss of salt bridges, and destabilization of the native structure.[11]
-
Conformational Disruption: The formation of the isoAsp residue introduces a "kink" in the peptide backbone, which can severely perturb local and global conformation.
-
Functional Impact: Deamidation is often associated with protein aging, aggregation (as seen in age-related cataracts), and the loss of biological activity in therapeutic proteins.[11][12][13]
The rate of deamidation is highly sensitive to the local environment.
| Influencing Factor | Effect on Deamidation Rate | Rationale |
| Following Residue (N+1) | Greatly Increased by Gly, Ser | Small, flexible residues at the N+1 position allow the backbone to adopt a conformation that facilitates nucleophilic attack.[14] |
| Local Conformation | Slower in rigid secondary structures (α-helix, β-sheet) | Steric hindrance and conformational rigidity prevent the formation of the required transition state for cyclization.[13][15] |
| Solvent Accessibility | Faster for surface-exposed Asn | Access to water is required for the hydrolysis of the succinimide intermediate. |
| pH | Increases with pH | The nucleophilic attack by the backbone nitrogen is facilitated at neutral to basic pH.[11] |
Table 2: Key factors that influence the rate of asparagine deamidation.
Methodologies for Structural Investigation
A multi-pronged approach combining peptide synthesis, spectroscopy, crystallography, and computational modeling is required to fully characterize the conformational role of the 4-carbamoyl group.
Synthesis of Asparagine-Containing Peptides
Protocol: Standard Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the synthesis of a generic Asn-containing peptide on a solid support.
-
Resin Preparation: Start with a suitable solid support, such as Rink Amide resin for a C-terminal amide peptide. Swell the resin in a solvent like N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, activate the first Fmoc-protected amino acid (e.g., Fmoc-Asn(Trt)-OH, using a trityl side-chain protecting group to prevent side reactions) by dissolving it with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor completion with a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin extensively with DMF to remove excess reagents.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling step, perform a final Fmoc deprotection (Step 2). Wash the resin with DMF, followed by dichloromethane (DCM). Dry the resin.
-
Cleavage from Resin: Treat the peptide-resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours. This simultaneously cleaves the peptide from the resin and removes all side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Conformational Analysis in Solution: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the premier technique for determining the three-dimensional structure and dynamics of peptides in solution.[16][17][18]
Figure 3: A generalized workflow for determining peptide solution structure using NMR spectroscopy.
High-Resolution Analysis: X-ray Crystallography
X-ray crystallography provides an atomic-resolution snapshot of the peptide's conformation in the solid state.[19] The workflow involves crystallizing the purified peptide, collecting X-ray diffraction data, and using this data to calculate an electron density map from which the atomic structure is built and refined.[19]
Probing Dynamics and Energetics: Computational Modeling
Computational methods are invaluable for exploring the conformational landscape and understanding the underlying forces governing peptide structure.[20][21]
Figure 4: A typical workflow for performing Molecular Dynamics (MD) simulations on a peptide.
Implications for Drug Design and Development
A thorough understanding of the 4-carbamoyl group's role is directly applicable to the design of next-generation peptide therapeutics.
-
Conformational Constraint: By strategically placing Asn residues, particularly at turn regions, medicinal chemists can pre-organize a peptide into its bioactive conformation. This can lead to enhanced receptor affinity and specificity.
-
Improving Stability: While the Asn side chain can stabilize a desired fold, its potential for deamidation presents a significant liability for biopharmaceutical stability.[13] Drug developers must carefully consider the sequence context of Asn residues. If an Asn is in a deamidation-prone sequence (e.g., Asn-Gly), it may be advisable to substitute it with a more stable residue, such as Gln or another polar amino acid, provided the substitution does not compromise activity.
-
Modulating Solubility and Permeability: The polar carbamoyl group contributes to the overall hydrophilicity of a peptide. In the design of cell-permeable cyclic peptides, intramolecular hydrogen bonds involving Asn side chains can shield polar groups from the nonpolar membrane environment, a "chameleon-like" effect that aids in passive diffusion.[16]
Conclusion
The 4-carbamoyl group of asparagine is far more than a simple polar side chain; it is an active and powerful determinant of local peptide conformation. Its ability to form specific, stabilizing hydrogen bonds with the peptide backbone makes it a potent inducer of turn structures and a key element in the stabilization of secondary structures. This structural influence, however, is counterbalanced by its chemical instability, with deamidation serving as a critical degradation pathway that must be managed in therapeutic protein development. By integrating knowledge of these dual roles with advanced synthetic and analytical techniques, researchers can better harness—or mitigate—the effects of the 4-carbamoyl group to engineer peptides with precisely controlled structures and optimized therapeutic properties.
References
- Vertex.AI Search. (2022).
- Dalvit, C., et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782.
- American Chemical Society. (2023). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS Fall 2023.
-
Wikipedia. Asparagine. [Link]
- Vertex.AI Search. (2022).
-
The Biology Project, University of Arizona. Asparagine N (Asn). [Link]
-
OUCI. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. [Link]
-
Rivers, J., et al. (2008). Asparagine Deamidation and the Role of Higher Order Protein Structure. Journal of Proteome Research, 7(1), 335-341. [Link]
-
Blodgett, K. N., et al. (2018). Conformation-Specific Spectroscopy of Asparagine-Containing Peptides: Influence of Single and Adjacent Asn Residues on Inherent Conformational Preferences. The Journal of Physical Chemistry B, 122(44), 10107-10119. [Link]
-
Ippolito, J. A., et al. (1990). Hydrogen bonding motifs of protein side chains: descriptions of binding of arginine and amide groups. Journal of Molecular Biology, 215(3), 457-471. [Link]
-
BYU ScholarsArchive. (2020). Computational Modelling of Peptides Containing Non-Standard Amino Acids. [Link]
-
Maslennikov, I., et al. (2021). Hindered Rotations of Protein Asparagine/Glutamine Side-Chain NH2 Groups: Impact of Hydrogen Bonding with DNA. The Journal of Physical Chemistry Letters, 12(47), 11528-11533. [Link]
-
Bisht, B., et al. (2023). Advances in the Study of Protein Deamidation: Unveiling Its Influence on Aging, Disease Progression, Forensics and Therapeutic Efficacy. Ageing Research Reviews, 89, 101980. [Link]
-
Richardson, J. S. (1981). The anatomy and taxonomy of protein structure. Advances in Protein Chemistry, 34, 167-339. [Link]
-
ACS Publications. Asparagine Deamidation and the Role of Higher Order Protein Structure. [Link]
-
ResearchGate. (2020). Computational Modelling of Peptides Containing Non-Standard Amino Acids. [Link]
-
Vasudev, P. G., et al. (2012). Asparagine and glutamine differ in their propensity to form specific side chain-backbone hydrogen bonded motifs in proteins. Proteins: Structure, Function, and Bioinformatics, 80(6), 1674-1688. [Link]
-
Alauddin, M., et al. (2013). On the turn-inducing properties of asparagine: the structuring role of the amide side chain, from isolated model peptides to crystallized proteins. Physical Chemistry Chemical Physics, 15(41), 17966-17977. [Link]
-
Teshima, T., et al. (2020). Mechanisms of Deamidation of Asparagine Residues and Effects of Main-Chain Conformation on Activation Energy. International Journal of Molecular Sciences, 21(19), 7079. [Link]
-
Capasso, S., et al. (2001). Neighboring side chain effects on asparaginyl and aspartyl degradation: an ab initio study of the relationship between peptide conformation and backbone NH acidity. The Journal of Physical Chemistry B, 105(15), 3246-3252. [Link]
-
Chelius, D., et al. (2011). Effect of protein structure on deamidation rate in the Fc fragment of an IgG1 monoclonal antibody. Analytical Chemistry, 83(22), 8529-8535. [Link]
-
ResearchGate. (2013). On the turn-inducing properties of asparagine: The structuring role of the amide side chain, from isolated model peptides to crystallized proteins. [Link]
-
Dawson, W. M., et al. (2017). Conformational Dynamics of Asparagine at Coiled-Coil Interfaces. Biochemistry, 56(48), 6334-6342. [Link]
-
Robinson, A. B., & Robinson, L. R. (1991). Distribution of glutamine and asparagine residues and their near neighbors in peptides and proteins. Proceedings of the National Academy of Sciences, 88(20), 8880-8884. [Link]
-
Worth, C. L., & Blundell, T. L. (2009). Carbonyl–carbonyl interactions stabilize the partially allowed Ramachandran conformations of asparagine and aspartic acid. Protein Science, 18(3), 639-642. [Link]
-
University of Warwick. Computational Modelling of Protein Folding. [Link]
-
Daniels, J. S., et al. (2015). A Newcomer's Guide to Peptide Crystallography. Biochemistry, 54(12), 2045-2055. [Link]
-
Walsh, P. S., et al. (2016). Conformation-specific spectroscopy of capped glutamine-containing peptides: role of a single glutamine residue on peptide backbone preferences. Physical Chemistry Chemical Physics, 18(16), 11306-11322. [Link]
-
Stapley, B. J., & Doig, A. J. (1997). Hydrogen bonding interactions between glutamine and asparagine in alpha-helical peptides. Journal of Molecular Biology, 272(4), 465-473. [Link]
-
Muttenthaler, M., et al. (2023). Peptides of a Feather: How Computation Is Taking Peptide Therapeutics under Its Wing. Journal of Medicinal Chemistry, 66(1), 114-133. [Link]
-
Nanda, V. (2005). Theory and Applications of Computational Peptide Design. [Link]
-
Lomelino, C. L., et al. (2016). Asparagine synthetase: Function, structure, and role in disease. Journal of Biological Chemistry, 291(47), 24315-24323. [Link]
-
ResearchGate. (2011). Characterization of the time-dependent L-Asparagine monohydrate Crystal phase transition. [Link]
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
-
Suresh, S., & Vijayan, M. (1985). X-ray studies on crystalline complexes involving amino acids and peptides: Part XVIII. Crystal structure of a new form of L-arginine D-glutamate monohydrate and a comparative study of the LL and the LD complexes. Journal of Biosciences, 8(3-4), 687-701. [Link]
-
Vágner, J., et al. (2008). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
-
Pietrzyk, A. J., et al. (2013). Identification of amino acid sequences via X-ray crystallography: a mini review of case studies. BioTechnologia, 94(1), 9-14. [Link]
-
GenScript. Peptide Modifications. [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Ollivier, N., et al. (2014). Phenylthiocarbamate or N-Carbothiophenyl Group Chemistry in Peptide Synthesis and Bioconjugation. Organic & Biomolecular Chemistry, 12(42), 8374-8387. [Link]
-
Kumar, K. S., & Brik, A. (2018). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Chemistry - A European Journal, 24(56), 14876-14887. [Link]
-
AAPPTec. Peptide Modifications; Cyclization; Stapled peptides; phosphorylation. [Link]
-
Wikipedia. Glutathione. [Link]
-
Michigan State University Department of Chemistry. Peptides and Proteins. [Link]
-
Groutas, W. C., et al. (1987). Peptidyl Carbamates Incorporating Amino Acid Isosteres as Novel Elastase Inhibitors. Journal of Medicinal Chemistry, 30(8), 1531-1534. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. On the turn-inducing properties of asparagine: the structuring role of the amide side chain, from isolated model peptides to crystallized proteins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Amino Acids - Alanine [biology.arizona.edu]
- 5. Proteins [www2.chemistry.msu.edu]
- 6. Asparagine - Wikipedia [en.wikipedia.org]
- 7. Conformation-Specific Spectroscopy of Asparagine-Containing Peptides: Influence of Single and Adjacent Asn Residues on Inherent Conformational Preferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinemage [kinemage.biochem.duke.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hydrogen bonding interactions between glutamine and asparagine in alpha-helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in the Study of Protein Deamidation: Unveiling Its Influence on Aging, Disease Progression, Forensics and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Deamidation of Asparagine Residues and Effects of Main-Chain Conformation on Activation Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of protein structure on deamidation rate in the Fc fragment of an IgG1 monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neighboring side chain effects on asparaginyl and aspartyl degradation: an ab initio study of the relationship between peptide conformation and backbone NH acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. liverpool.ac.uk [liverpool.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 21. warwick.ac.uk [warwick.ac.uk]
Fmoc-D-4-Carbamoylphe: A Strategic Building Block for Enhanced Peptide Therapeutics
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Authored by: [Senior Application Scientist]
Introduction: Beyond the Canonical – Engineering Peptides for Therapeutic Excellence
In the landscape of modern medicinal chemistry, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and potency. However, the clinical translation of native peptides is often hampered by inherent metabolic instability and suboptimal pharmacokinetic profiles. The strategic incorporation of non-canonical amino acids is a cornerstone of next-generation peptide drug design, enabling chemists to overcome these limitations. This guide focuses on Fmoc-D-4-Carbamoylphe, a functionalized D-amino acid with significant potential to enhance the therapeutic properties of peptide-based drugs.
The D-configuration of this amino acid provides a steric shield against enzymatic degradation, a critical factor in extending the in-vivo half-life of peptide therapeutics.[1][2][3] Furthermore, the 4-carbamoylphenyl side chain offers a unique bioisosteric replacement for the phenolic hydroxyl group of tyrosine, a common residue in receptor-ligand interactions. This substitution can modulate receptor binding affinity and selectivity, opening new avenues for designing potent and targeted peptide drugs.[4] This guide will provide a comprehensive overview of the applications of this compound in medicinal chemistry, detailed protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and insights into the rationale behind its use in drug design.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.
| Property | Value | Significance in SPPS |
| Molecular Formula | C25H23N3O5 | - |
| Molecular Weight | 445.47 g/mol | Influences reagent stoichiometry calculations. |
| Appearance | White to off-white powder | Visual indicator of purity. |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents. | Crucial for efficient stock solution preparation and coupling reactions.[5][6] |
| Storage | 2-8°C, desiccated | Ensures long-term stability and prevents degradation of the Fmoc group. |
| Chirality | D-enantiomer | Confers resistance to proteolysis by endogenous enzymes.[1][2][3] |
Medicinal Chemistry Applications: A Paradigm Shift in Receptor Engagement
The true value of this compound lies in its ability to act as a bioisosteric replacement for tyrosine, particularly in the context of G-protein coupled receptor (GPCR) ligands such as opioid peptides.
A Bioisostere for Tyrosine in Opioid Receptor Ligands
Pioneering research has demonstrated that the L-enantiomer, (S)-4-(Carboxamido)phenylalanine (Cpa), can effectively replace the N-terminal tyrosine residue in various opioid receptor peptide ligands.[4] This was a significant finding, challenging the long-held belief that a phenolic hydroxyl group is essential for high-affinity binding to opioid receptors. Peptides incorporating Cpa displayed comparable binding affinities (Ki) and agonist potencies (EC50) at the mu (µ), delta (δ), and kappa (κ) opioid receptors.[4]
Notably, the substitution of tyrosine with Cpa in delta-selective peptides led to an increase in selectivity for the delta receptor over the mu receptor.[4] This suggests that the carbamoyl group can fine-tune receptor interactions, potentially leading to therapeutics with improved side-effect profiles.
The Strategic Advantage of the D-Enantiomer
While the initial studies focused on the L-enantiomer, the use of this compound offers a significant advantage in medicinal chemistry. The incorporation of a D-amino acid at the N-terminus of a peptide chain provides substantial resistance to degradation by aminopeptidases, which are abundant in biological systems.[1][2][3] This enhanced stability translates to a longer plasma half-life and improved bioavailability, critical parameters for the development of effective peptide drugs.[2]
By combining the bioisosteric properties of the 4-carbamoylphenyl side chain with the inherent stability of a D-amino acid, this compound emerges as a powerful tool for designing novel and robust opioid receptor modulators and other peptide-based therapeutics.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) with this compound
The following section provides a detailed, step-by-step protocol for the incorporation of this compound into a peptide sequence using manual or automated Fmoc-SPPS.
Diagram of the Fmoc-SPPS Cycle
Sources
- 1. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. jpt.com [jpt.com]
- 5. peptide.com [peptide.com]
- 6. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Incorporating Fmoc-D-4-Carbamoylphenylalanine into Bioactive Peptides
Abstract
The incorporation of non-canonical amino acids (ncAAs) is a powerful strategy in modern drug discovery, enabling the creation of peptides with enhanced therapeutic properties such as improved stability, potency, and novel functionalities.[1][2] This guide provides an in-depth technical overview for the successful incorporation of a specific ncAA, Fmoc-D-4-Carbamoylphenylalanine, into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will explore the unique characteristics of this amino acid, provide detailed, field-proven protocols for its use, and discuss the analytical techniques required for the characterization of the final peptide product. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of chemically modified peptides.
Introduction: The Rationale for D-4-Carbamoylphenylalanine
The strategic inclusion of ncAAs allows for the fine-tuning of a peptide's pharmacological profile.[3] Fmoc-D-4-Carbamoylphenylalanine is a particularly interesting building block for several reasons:
-
D-Configuration: The use of a D-enantiomer at a specific position in a peptide sequence is a well-established method to confer resistance to enzymatic degradation by proteases, thereby increasing the peptide's in vivo half-life.[4]
-
Carbamoyl Moiety: The carbamate group is a key structural motif in many approved drugs.[5][6] It is recognized for its chemical and proteolytic stability, its ability to participate in hydrogen bonding, and its capacity to increase cell membrane permeability.[7][8] The carbamoyl group can be considered a structural analogue of the amide bond, allowing it to interact with biological targets in novel ways.[7] By introducing this functionality on the phenyl ring of phenylalanine, researchers can explore new binding interactions with target receptors or enzymes.
This guide will provide the necessary protocols to seamlessly integrate this promising ncAA into your peptide synthesis workflows.
Physicochemical Properties and Handling of Fmoc-D-4-Carbamoylphenylalanine
A thorough understanding of the starting material is fundamental to successful synthesis.
| Property | Value | Source |
| IUPAC Name | (2R)-3-[4-(carbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | [9] |
| Molecular Formula | C25H23N3O5 | [9] |
| Molecular Weight | 445.5 g/mol | [9] |
| Appearance | Typically a white to off-white powder | General Knowledge |
| Storage | Store at 2-8°C | [10][11] |
Expert Insight: While the carbamoyl group is generally stable, it's crucial to handle the compound in a dry environment to avoid potential hydrolysis over long-term storage. Standard desiccated storage at the recommended temperature is sufficient.
The Core Workflow: Solid-Phase Peptide Synthesis (SPPS)
SPPS is the predominant method for chemically synthesizing peptides, allowing for the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support.[2] The Fmoc/tBu strategy is the most common approach due to its use of a mild base for Nα-Fmoc group removal, which preserves acid-labile side-chain protecting groups.[3][12]
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocol: SPPS
This protocol outlines the manual synthesis on a 0.1 mmol scale. Adjustments may be required for automated synthesizers.
Materials:
-
Rink Amide resin (or other suitable resin for C-terminal amide)
-
Fmoc-protected amino acids (including Fmoc-D-4-Carbamoylphenylalanine)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)[13]
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[3]
-
Initial Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat with a fresh 20% piperidine/DMF solution for 15-20 minutes.[3][14]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Verification: Perform a Kaiser test. A positive result (intense blue beads) confirms the presence of a free primary amine.[4]
-
-
Coupling of Fmoc-D-4-Carbamoylphenylalanine:
-
In a separate vial, dissolve Fmoc-D-4-Carbamoylphenylalanine (3-4 equivalents), HBTU/HATU (3-4 eq.), and DIPEA (6-8 eq.) in a minimal amount of DMF.
-
Expert Insight: Pre-activation for 5-10 minutes is recommended before adding the solution to the resin. This ensures the activated ester is formed, leading to more efficient coupling.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. The carbamoyl side chain does not typically require special protection and is stable to standard coupling conditions.
-
Verification: After coupling, wash the resin with DMF and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.[4]
-
-
Iterative Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid is coupled, perform a final deprotection step (Step 2) to remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection:
-
Wash the final peptide-resin with DMF, followed by DCM, and dry it under vacuum.
-
Add the cleavage cocktail (e.g., Reagent K) to the dried resin (approx. 10 mL per gram of resin).[1]
-
Causality: The strong acid (TFA) cleaves the peptide from the resin and removes side-chain protecting groups (like tBu, Boc, Trt).[15] Scavengers (phenol, water, thioanisole, EDT) are critical to capture the highly reactive cationic species generated during this process, preventing side reactions with sensitive residues like Tryptophan, Methionine, or Cysteine.[13]
-
Agitate the mixture at room temperature for 2-4 hours.[1]
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.[1]
-
Centrifuge the mixture to pellet the peptide.
-
Wash the pellet with cold diethyl ether 2-3 times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
-
Purification and Analysis: Ensuring Peptide Integrity
Characterization of the final product is a non-negotiable step to validate the synthesis and ensure the purity of the bioactive molecule.[16][17]
Caption: Post-synthesis workflow for peptide purification and analysis.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse for both the purification and purity assessment of synthetic peptides.[16]
-
Principle: Peptides are separated based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase (a gradient of water and acetonitrile, both usually containing 0.1% TFA).
-
Purification (Preparative HPLC): The crude peptide is dissolved in a minimal amount of solvent and injected onto a large-diameter column. A shallow gradient is run to separate the target peptide from deletion sequences, incompletely deprotected products, and other impurities. Fractions are collected and analyzed.
-
Analysis (Analytical HPLC): Fractions showing the correct mass are analyzed on a small-diameter column with a faster gradient to determine purity. Fractions with >95% purity are typically pooled for lyophilization.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight and, by extension, the identity of the synthesized peptide.[18][19]
-
Principle: The technique measures the mass-to-charge ratio (m/z) of ionized molecules.
-
Methodologies: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common methods for peptide analysis.[18] ESI is often coupled directly with HPLC (LC-MS) for real-time analysis of eluting peaks.
-
Validation: The experimentally observed molecular weight must match the theoretically calculated molecular weight for the peptide sequence containing D-4-Carbamoylphenylalanine. High-resolution mass spectrometry can provide confirmation of the elemental composition. Tandem MS (MS/MS) can be used to fragment the peptide and confirm its sequence.[20]
Conclusion: Enabling Novel Peptide Therapeutics
The incorporation of Fmoc-D-4-Carbamoylphenylalanine represents a strategic approach to peptide drug design, offering the dual benefits of enhanced proteolytic stability and the potential for novel molecular interactions. By following the robust SPPS protocols and rigorous analytical validation steps detailed in this guide, researchers can confidently synthesize and characterize these modified peptides. This capability opens the door to exploring new structure-activity relationships and developing next-generation therapeutics with superior pharmacological profiles.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Navigating the Final Cleavage: A Side-by-Side Comparison of Cocktails for Peptides Containing Boc-Protected Arginine.
-
Du, Y., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology. [Link]
-
Mandić, L., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju. [Link]
-
PubChem. D-Phenylalanine, 4-[(aminocarbonyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-. National Center for Biotechnology Information. [Link]
-
Rozenski, J., et al. (2002). Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
Aapptec Peptides. Cleavage Cocktails; Reagent K. [Link]
-
BioPharmaSpec. (2024). Advanced Analytical Techniques for Peptide Characterization. [Link]
-
Giraud, M., et al. (2006). Solid-phase synthesis of arginine-containing peptides and fluorogenic substrates using a side-chain anchoring approach. Journal of Peptide Science. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fmoc-Protected Amino Acids in Synthesizing Bioactive Peptides. [Link]
-
BioPharmaSpec. (2024). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. [Link]
-
International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
ResearchGate. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
Zhang, Y., et al. (2019). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. RSC Advances. [Link]
-
Recent reports in cancer drug discovery. (2021). Application of organic carbamates in drug design. Part 1: Anticancer agents. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Semantic Scholar. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
CEM Corporation. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]
-
PubChem. Fmoc-phenylalanine. National Center for Biotechnology Information. [Link]
-
PEN-HENG-LI-CHENG-TECHNOLOGY-XI-AN-CO-LTD. Understanding the Chemical Properties and Applications of Fmoc-D-4-F-Phenylalanine. [Link]
- BenchChem. (2025). A Comparative Guide to Fmoc-D-Phe(2,4-Cl2)
-
PubChem. Fmoc-4-Amino-L-phenylalanine. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2002). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: Application to polymethoxylated phenylalanines and 4-oxoamino acids. [Link]
-
jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. [Link]
-
Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society. [Link]
-
ResearchGate. (2016). Introducing chemical functionality in Fmoc-peptide gels for cell culture. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Organic Carbamates in Drug Design and Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. D-Phenylalanine, 4-[(aminocarbonyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | C25H23N3O5 | CID 10741976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Fmoc- D -Phe(4-Cl)-OH = 98.0 HPLC 142994-19-2 [sigmaaldrich.com]
- 11. chemimpex.com [chemimpex.com]
- 12. nbinno.com [nbinno.com]
- 13. peptide.com [peptide.com]
- 14. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. ijsra.net [ijsra.net]
- 17. researchgate.net [researchgate.net]
- 18. polarispeptides.com [polarispeptides.com]
- 19. biopharmaspec.com [biopharmaspec.com]
- 20. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Fmoc-D-4-Carbamoylphenylalanine in the Synthesis of Potent Gonadotropin-Releasing Hormone (GnRH) Antagonists
Abstract
Gonadotropin-Releasing Hormone (GnRH) antagonists represent a cornerstone in the therapeutic management of hormone-dependent pathologies, including endometriosis, uterine fibroids, and advanced prostate cancer.[1][2][3] Unlike agonists, they induce a rapid, profound, and reversible suppression of gonadotropins without an initial hormonal surge, offering a significant clinical advantage.[1] The potency and pharmacokinetic profile of these peptide-based therapeutics are critically dependent on their constituent amino acids. The incorporation of unnatural amino acids (UAAs) is a key strategy to enhance metabolic stability and receptor binding affinity.[4][5] This technical guide provides an in-depth exploration of Fmoc-D-4-Carbamoylphenylalanine, a pivotal UAA, detailing its role, the rationale for its use, and a comprehensive, field-proven protocol for its incorporation into a GnRH antagonist via Solid-Phase Peptide Synthesis (SPPS).
The Strategic Imperative for Unnatural Amino Acids in GnRH Antagonist Design
The native GnRH decapeptide has a fleeting in vivo half-life, making it unsuitable for therapeutic use. The development of effective antagonists has been an evolutionary process of strategic amino acid substitutions. The primary goals of these modifications are twofold:
-
To Confer Antagonistic Properties: Substitutions at key positions, particularly the N-terminus, disrupt the peptide's ability to activate the GnRH receptor (GnRHR) while maintaining high binding affinity.[6][7]
-
To Enhance Drug-like Properties: Modifications are introduced to increase resistance to enzymatic degradation and improve the pharmacokinetic profile.
The introduction of D-enantiomer amino acids is a foundational tactic to achieve these goals. The D-configuration sterically hinders recognition by endogenous proteases, significantly extending the peptide's half-life.[8] Furthermore, specific UAAs with modified side chains are introduced to optimize interactions with the GnRH receptor, thereby increasing binding affinity and antagonist potency.[1][9]
Fmoc-D-4-Carbamoylphenylalanine emerges as a UAA of particular interest. Its structure is meticulously designed to leverage several key advantages:
-
Fmoc Group: The base-labile Fluorenylmethyloxycarbonyl protecting group is the cornerstone of modern SPPS, allowing for orthogonal protection strategies under mild conditions.[10]
-
D-Configuration: As discussed, this imparts crucial resistance to proteolysis.[8]
-
4-Carbamoyl Side Chain: This functional group is the key to enhanced performance. The carbamoyl moiety (-CONH₂) is capable of forming additional hydrogen bonds within the GnRH receptor binding pocket. This can lead to a significant increase in binding affinity compared to less functionalized aromatic residues.[9] These substitutions can also increase hydrophilicity, which may reduce the propensity for peptide aggregation.[9]
| Feature | Chemical Moiety | Function in GnRH Antagonist Synthesis | Causality |
| Nα-Protection | Fluorenylmethyloxycarbonyl (Fmoc) | Prevents unwanted side reactions at the amine terminus during peptide bond formation. | Readily cleaved by mild base (e.g., piperidine), ensuring orthogonality with acid-labile side-chain protecting groups. |
| Stereochemistry | D-Isomer (Dextrorotatory) | Enhances metabolic stability and prolongs in vivo half-life. | Resists degradation by endogenous proteases which are stereospecific for L-amino acids. |
| Side Chain | 4-Carbamoylphenyl | Increases receptor binding affinity and potentially improves solubility. | The carbamoyl group acts as a hydrogen bond donor and acceptor, forming critical interactions within the GnRH receptor binding site.[9] |
Mechanism of Action: Blocking the Hypothalamic-Pituitary-Gonadal Axis
GnRH antagonists function as competitive inhibitors at the GnRH receptor on pituitary gonadotrope cells.[1] The pulsatile release of GnRH from the hypothalamus normally stimulates these G-protein coupled receptors (GPCRs), initiating a signaling cascade that results in the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[11]
By occupying the receptor's binding site without triggering the conformational change necessary for signal transduction, the antagonist effectively blocks this pathway. This leads to a rapid and dose-dependent decrease in circulating LH and FSH levels, which in turn suppresses the production of gonadal steroids like estrogen and testosterone.[12] The incorporation of high-affinity UAAs like D-4-Carbamoylphenylalanine ensures a more tenacious and prolonged blockade of the receptor.
Core Protocol: Solid-Phase Synthesis of a GnRH Antagonist
This section details a validated, step-by-step methodology for synthesizing a representative decapeptide GnRH antagonist incorporating Fmoc-D-4-Carbamoylphenylalanine using manual Fmoc-SPPS. The chosen solid support is a Rink Amide resin, which yields a C-terminally amidated peptide upon final cleavage, a common feature in many bioactive peptides.
Materials and Reagents
| Reagent | Purpose | Supplier Example | Purity |
| Rink Amide MBHA Resin | Solid support for peptide assembly | Merck, Novabiochem® | 100-200 mesh |
| Fmoc-Protected Amino Acids | Building blocks for the peptide chain | CPC Scientific, Chem-Impex | >98% (HPLC) |
| Fmoc-D-Phe(4-CONH₂)-OH | Key Unnatural Amino Acid | Chem-Impex, Various | >98% (HPLC) |
| HBTU / HOBt | Coupling (activating) reagents | BenchChem, Various | >99% |
| N,N-Diisopropylethylamine (DIPEA) | Activation base | Sigma-Aldrich | Peptide synthesis grade |
| Piperidine | Fmoc deprotection reagent | Sigma-Aldrich | >99.5% |
| Dimethylformamide (DMF) | Primary solvent | Fisher Scientific | Peptide synthesis grade |
| Dichloromethane (DCM) | Washing solvent | Fisher Scientific | HPLC grade |
| Trifluoroacetic Acid (TFA) | Cleavage reagent | Sigma-Aldrich | >99% |
| Triisopropylsilane (TIS) | Scavenger | Sigma-Aldrich | >98% |
| Dithiothreitol (DTT) | Scavenger | Sigma-Aldrich | >99% |
Experimental Workflow: The SPPS Cycle
The synthesis is a cyclical process of deprotection and coupling, repeated for each amino acid in the sequence.
Step-by-Step Methodology
Initial Setup:
-
Place 0.1 mmol of Rink Amide resin in a fritted peptide synthesis vessel.
-
Swell the resin in DMF for 30 minutes, then drain.
Cycle 1: Coupling the First Amino Acid (C-terminus)
-
This step is typically performed by the resin manufacturer but can be done manually if starting with the base resin.
Iterative Cycles (for Amino Acids 2 through 10):
-
Fmoc Deprotection:
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 3 minutes, drain.
-
Add another 5 mL of 20% piperidine in DMF.
-
Agitate for 10 minutes, drain.
-
Causality: The first short treatment removes the dibenzofulvene-piperidine adduct which can cause side reactions. The second, longer treatment ensures complete Fmoc removal.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
-
Wash with DCM (2 x 5 mL) and then DMF (3 x 5 mL).
-
Causality: Residual piperidine will neutralize the activated carboxylic acid in the subsequent coupling step, preventing peptide bond formation.
-
-
Coupling (Incorporating Fmoc-D-4-Carbamoylphe or other AAs):
-
In a separate vial, dissolve 4 equivalents (0.4 mmol) of the Fmoc-amino acid, 3.95 equivalents (0.395 mmol) of HBTU, and 4 equivalents (0.4 mmol) of HOBt in 2 mL of DMF.
-
Add 8 equivalents (0.8 mmol) of DIPEA to the activation mixture. The solution will typically change color (e.g., to yellow).
-
Causality: HBTU/HOBt, in the presence of the base DIPEA, converts the carboxylic acid of the Fmoc-amino acid into a highly reactive ester, primed for nucleophilic attack by the free amine on the resin-bound peptide.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature. For sterically hindered UAAs, longer coupling times or double coupling may be necessary.[13]
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 5 mL), DCM (2 x 5 mL), and DMF (2 x 5 mL).
-
-
Monitoring (Qualitative):
-
Perform a Kaiser test on a small sample of beads. A blue color indicates a positive result (free primary amine), signifying an incomplete reaction. A yellow/colorless result indicates a complete reaction.
-
If the test is positive, repeat the coupling step (Step 3).
-
Final Steps (After the last amino acid is coupled):
-
Final Deprotection: Perform the Fmoc deprotection (Step 1) one last time to free the N-terminal amine.
-
Final Wash: Wash thoroughly with DMF, then DCM, and dry the resin under vacuum.
Cleavage and Global Deprotection:
-
Prepare the cleavage cocktail: 94% TFA, 2.5% H₂O, 2.5% Dithiothreitol (DTT), and 1% Triisopropylsilane (TIS).
-
Causality: TFA cleaves the peptide from the acid-labile Rink Amide linker and removes acid-labile side-chain protecting groups. TIS, H₂O, and DTT act as scavengers, quenching reactive carbocations generated during deprotection, thus preventing side reactions like alkylation of sensitive residues (e.g., Trp, Met).
-
-
Add 10 mL of the cleavage cocktail to the dried resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to a 50 mL centrifuge tube filled with cold diethyl ether.
-
Centrifuge, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis:
-
The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the final product must be confirmed by mass spectrometry (e.g., ESI-MS) and analytical HPLC.
Conclusion and Future Outlook
Fmoc-D-4-Carbamoylphenylalanine is a quintessential example of a rationally designed unnatural amino acid that imparts superior therapeutic characteristics to peptide drugs. Its use in the synthesis of GnRH antagonists underscores the power of medicinal chemistry to overcome the inherent limitations of natural peptides. The robust and well-understood methodology of Fmoc-SPPS provides a reliable platform for the incorporation of this and other complex building blocks, enabling the development of potent, stable, and clinically effective antagonists.[13][14]
While peptide-based antagonists remain a vital part of the therapeutic landscape, the field is also advancing toward orally bioavailable, small-molecule GnRH antagonists such as Elagolix, Relugolix, and Linzagolix.[15][16][17][18][19] These agents offer improved patient convenience and represent the next generation of GnRH-targeted therapies.[2][20][21][22][23] Nevertheless, the principles of receptor interaction and structure-activity relationships learned from the development of peptide antagonists incorporating UAAs like Fmoc-D-4-Carbamoylphenylalanine have been instrumental in guiding the design of these newer small-molecule drugs. The synthesis and study of novel peptide antagonists continue to provide invaluable insights into GnRH receptor pharmacology, paving the way for future innovations in the treatment of hormone-dependent diseases.
References
-
Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights - PMC . National Center for Biotechnology Information. [Link]
- CN110194776B - Synthetic method of Ruogeli - Google Patents.
-
Synthesis of [H-3]- and [C-14]-labeled elagolix - PubMed . National Center for Biotechnology Information. [Link]
-
GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - MDPI . MDPI. [Link]
-
Synthesis and biological activity of GnRH antagonists modified at position 3 with 3-(2-methoxy-5-pyridyl)-alanine - PubMed . National Center for Biotechnology Information. [Link]
-
GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - NIH . National Institutes of Health. [Link]
- EP4074308A1 - Elagolix formulation - Google Patents.
-
GnRH antagonists: a new generation of long acting analogues incorporating p-ureido-phenylalanines at positions 5 and 6 - PubMed . National Center for Biotechnology Information. [Link]
-
Linzagolix | C22H15F3N2O7S | CID 16656889 - PubChem . National Center for Biotechnology Information. [Link]
-
Synthesis, molecular modeling and functional evaluation of a GnRH antagonist . ResearchGate. [Link]
- CN112745304A - Preparation method of Relugolix and intermediate compound - Google Patents.
-
LINZAGOLIX - New Drug Approvals . New Drug Approvals. [Link]
-
Chemical structure (A) and mechanism of action (B) of relugolix. - ResearchGate . ResearchGate. [Link]
-
Synthesis of Novel Peptides Using Unusual Amino Acids - PubMed . National Center for Biotechnology Information. [Link]
-
Amino acid sequence of mammalian gonadotropin releasing hormone (GnRH)... | Download Scientific Diagram - ResearchGate . ResearchGate. [Link]
-
Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conformational Study - PMC . National Center for Biotechnology Information. [Link]
-
What is the mechanism of Linzagolix choline? - Patsnap Synapse . Patsnap. [Link]
-
Probing the GnRH receptor agonist binding site identifies methylated triptorelin as a new anti-proliferative agent - PMC - NIH . National Institutes of Health. [Link]
- WO2019112968A1 - Processes to produce elagolix - Google Patents.
-
Unnatural Amino Acids for Peptide Synthesis - Merck Millipore . Merck Millipore. [Link]
-
Compound: LINZAGOLIX (CHEMBL3668014) - ChEMBL - EMBL-EBI . European Bioinformatics Institute. [Link]
-
Synthesis, conformation, biodistribution, and hormone-related in vitro antitumor activity of a gonadotropin-releasing hormone antagonist-branched polypeptide conjugate - PubMed . National Center for Biotechnology Information. [Link]
-
(PDF) GnRH analogues - Agonists and antagonists - ResearchGate . ResearchGate. [Link]
-
GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - MDPI . MDPI. [Link]
-
Synthesis of Novel Carborane-Containing Derivatives of RGD Peptide - MDPI . MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. EP4074308A1 - Elagolix formulation - Google Patents [patents.google.com]
- 3. elagolix synthesis - chemicalbook [chemicalbook.com]
- 4. cpcscientific.com [cpcscientific.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Probing the GnRH receptor agonist binding site identifies methylated triptorelin as a new anti-proliferative agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GnRH antagonists: a new generation of long acting analogues incorporating p-ureido-phenylalanines at positions 5 and 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. mdpi.com [mdpi.com]
- 12. What is the mechanism of Linzagolix choline? [synapse.patsnap.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of [H-3]- and [C-14]-labeled elagolix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How to synthesis Relugolix?_Chemicalbook [chemicalbook.com]
- 17. Linzagolix | C22H15F3N2O7S | CID 16656889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conformational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CN110194776B - Synthetic method of Ruogeli - Google Patents [patents.google.com]
- 21. WO2019112968A1 - Processes to produce elagolix - Google Patents [patents.google.com]
- 22. Compound: LINZAGOLIX (CHEMBL3668014) - ChEMBL [ebi.ac.uk]
- 23. Linzagolix | GNRH Receptor | TargetMol [targetmol.com]
A Senior Application Scientist's Guide to Fmoc-D-4-Carbamoylphe: Leveraging a Novel Building Block in Therapeutic Peptide Design
Executive Summary
The landscape of peptide therapeutics is undergoing a significant transformation, driven by the need to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited oral bioavailability.[1] The incorporation of non-canonical amino acids (ncAAs) into peptide sequences has emerged as a powerful strategy to address these challenges, enhancing both pharmacokinetic and pharmacodynamic properties.[2][3] This guide provides an in-depth technical exploration of one such ncAA, Fmoc-D-4-Carbamoylphe , a uniquely functionalized building block for Solid-Phase Peptide Synthesis (SPPS). We will dissect its molecular architecture, provide the strategic rationale for its use, detail its incorporation via Fmoc-SPPS, and outline the necessary analytical validation, offering researchers a comprehensive framework for leveraging this compound in the design of next-generation peptide-based drugs.
The Strategic Imperative for Non-Canonical Amino Acids (ncAAs)
For decades, the therapeutic potential of peptides has been evident, with molecules like insulin and oxytocin serving as foundational examples.[1] However, their susceptibility to rapid degradation by endogenous proteases has historically limited their application.[4] Modern drug development seeks to engineer peptides with enhanced stability and improved target engagement. This is achieved by moving beyond the 20 proteinogenic amino acids and exploring the vast chemical space offered by ncAAs.[3]
The introduction of ncAAs serves several key purposes:
-
Enhanced Proteolytic Resistance: The substitution of L-amino acids with their D-enantiomers is a well-established method to confer resistance to enzymatic degradation, significantly extending a peptide's in-vivo half-life.[4][5]
-
Conformational Constraint: Specific ncAAs can induce or stabilize desired secondary structures, such as β-turns or helices, which are often crucial for receptor binding and biological activity.[5]
-
Novel Side-Chain Functionality: Introducing unique side chains allows for the creation of new interaction points with biological targets, potentially increasing potency, selectivity, and even enabling novel mechanisms of action.[2]
This compound is an exemplary ncAA that capitalizes on these principles, offering a dual advantage of stereochemical stability and a functionally distinct side chain.
Molecular Architecture and Functional Significance
To fully appreciate the utility of this compound, it is essential to understand its constituent parts and the role each plays in the synthetic and therapeutic context.
| Property | Value | Source |
| IUPAC Name | (2R)-3-(4-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | [6] |
| Molecular Formula | C25H22N2O5 | [6] |
| Molecular Weight | 430.5 g/mol | [6] |
| Appearance | White to Off-White Solid | [7] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [7] |
The molecule can be deconstructed into three key functional domains:
-
The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is the temporary, base-labile protecting group attached to the α-amine.[8] Its use is the cornerstone of the most prevalent SPPS strategy, allowing for orthogonal protection where side-chain protecting groups are acid-labile.[9] The Fmoc group's removal with a mild base like piperidine is efficient and can be monitored by UV spectroscopy due to the strong absorbance of the dibenzofulvene byproduct.[10]
-
The D-Chiral Center: The "D" designation indicates that this is the D-enantiomer of the amino acid. Natural proteases are stereospecific for L-amino acids, making peptides containing D-amino acids highly resistant to degradation.[4][11] This is arguably the most direct and effective strategy for improving a peptide's biostability.
-
The 4-Carbamoylphenyl Side Chain: This is the defining feature that imparts novel functionality. The carbamoyl group (-CONH2) is a potent hydrogen bond donor and acceptor.[12][13] By replacing the simple phenyl ring of phenylalanine with this functionalized moiety, a peptide can be engineered to form specific, high-affinity hydrogen bonds with its biological target (e.g., a receptor's binding pocket), which can translate directly to increased potency and selectivity.
Strategic Rationale for Incorporation: A Scientist's Decision Pathway
The selection of an ncAA is a critical decision in peptide design. The choice to use this compound is not arbitrary but is driven by a logical process aimed at solving specific challenges in drug development.
The causality behind this choice is clear:
-
Problem Identification: The parent peptide lead is either degraded too quickly in biological systems or fails to bind its target with sufficient affinity and/or selectivity.
-
Strategic Solution: To counter degradation, a D-amino acid is required.[4] To improve binding, a side chain capable of forming strong, specific interactions like hydrogen bonds is needed.
-
Tactical Implementation: this compound provides an elegant, single-component solution to both problems. It delivers the required enzymatic resistance via its D-configuration while simultaneously presenting the carbamoyl group as a tool for fine-tuning target engagement.
Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound follows the standard, well-established cycle of Fmoc-SPPS.[14][15] The following is a self-validating protocol for manual synthesis, which includes checkpoints to ensure reaction completion.
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amides) or pre-loaded Wang/2-Chlorotrityl resin.
-
Amino Acids: Fmoc-protected amino acids, including this compound.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine.
-
Deprotection Solution: 20% (v/v) piperidine in DMF.[16]
-
Coupling Reagents: HBTU/HOBt or HATU with DIPEA (N,N'-Diisopropylethylamine), or DIC/OxymaPure.
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail: Reagent K (TFA/Thioanisole/Water/Phenol/EDT, 82.5:5:5:5:2.5 v/v) or similar, depending on side-chain protecting groups.[17]
-
Precipitation: Cold diethyl ether.
-
Testing: Kaiser test kit (for primary amines).
SPPS Cycle Workflow
This protocol describes a single coupling cycle. Repeat steps 2 through 6 for each amino acid in the sequence.
Detailed Step-by-Step Protocol
This protocol is for a 0.1 mmol scale synthesis.
-
Resin Swelling:
-
Place the resin (0.1 mmol) in a reaction vessel.
-
Add DMF (5-10 mL) and agitate for 30-60 minutes to swell the resin, ensuring all catalytic sites are accessible.[2]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF (5 mL) to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes. This two-step process ensures complete removal of the Fmoc group.[17]
-
Drain the solution.
-
-
Washing:
-
Thoroughly wash the resin to remove all traces of piperidine, which would neutralize the subsequent coupling reaction.
-
Wash sequentially with DMF (5x), DCM (3x), and DMF (3x).
-
-
Kaiser Test (Self-Validation Checkpoint):
-
Take a small sample of beads (~1-2 mg).
-
Perform the Kaiser test. A deep blue color indicates the presence of free primary amines, confirming successful Fmoc deprotection. A yellow/colorless result indicates failure. Proceed only if the test is positive.
-
-
Amino Acid Coupling (Incorporating this compound):
-
In a separate vial, dissolve this compound (0.3 mmol, 3 eq.) and an activating agent (e.g., HBTU, 0.3 mmol, 3 eq.) in DMF (~3 mL).
-
Add a base (e.g., DIPEA, 0.6 mmol, 6 eq.) to the activation mixture and vortex for 1-2 minutes. The use of excess reagents drives the reaction to completion.[15]
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours. Causality Note: Non-canonical amino acids, especially those with bulky side chains, may exhibit slower coupling kinetics. If the reaction is sluggish, extending the coupling time or using a more potent activator like HATU is recommended.[2]
-
-
Post-Coupling Wash and Validation:
-
Drain the coupling solution and wash the resin with DMF (5x).
-
Perform a second Kaiser test. A yellow/colorless result indicates a complete coupling reaction (no remaining free amines). If the beads turn blue, the coupling is incomplete and step 5 must be repeated.[17]
-
-
Chain Elongation:
-
Return to step 2 to begin the cycle for the next amino acid in the sequence.
-
Post-Synthesis: Cleavage, Purification, and Characterization
Once the peptide sequence is fully assembled, the peptide must be cleaved from the resin, deprotected, and rigorously analyzed to confirm its purity and identity.
Cleavage and Side-Chain Deprotection
-
After the final Fmoc deprotection and washing, dry the resin thoroughly under vacuum.
-
In a fume hood, add the cleavage cocktail (e.g., Reagent K, 5-10 mL) to the resin. This strong acid (TFA) cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups simultaneously.[17]
-
Agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate, which now contains the crude peptide.
Precipitation and Purification
-
Precipitate the peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (~40 mL).
-
Centrifuge to pellet the peptide, discard the ether, and wash the pellet again with cold ether to remove scavengers and organic impurities.[17]
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[18]
Analytical Characterization
A multi-pronged analytical approach is mandatory to ensure the quality of the synthesized peptide.[18]
| Technique | Purpose | Typical Conditions |
| RP-HPLC | Assess purity and quantify the final product. | Column: C18 reversed-phase. Mobile Phase A: 0.1% TFA in Water. Mobile Phase B: 0.1% TFA in Acetonitrile. Gradient: Linear gradient, e.g., 5% to 65% B over 20-30 min. Detection: UV at 220 nm (peptide backbone) and 280 nm (aromatic residues).[17][18] |
| LC-MS | Confirm the molecular weight and therefore the identity of the peptide. | Ionization: Electrospray Ionization (ESI). Analysis: Compare the experimental mass-to-charge (m/z) ratio with the theoretical calculated mass of the peptide.[19][20] |
| Amino Acid Analysis (AAA) | Confirm amino acid composition and provide absolute quantification. | Involves complete hydrolysis of the peptide followed by quantification of individual amino acids. This confirms the incorporation of D-4-Carbamoylphe relative to other residues.[18] |
Biophysical Considerations and Therapeutic Outlook
The incorporation of this compound is not merely a synthetic exercise; it is a deliberate design choice that impacts the final peptide's structure and function.
-
Structural Impact: The introduction of a D-amino acid can potentially disrupt or stabilize secondary structures like α-helices.[21] It is crucial to analyze the final peptide's conformation using techniques like Circular Dichroism (CD) spectroscopy , which provides insight into its secondary structure content.[22][23] This data is critical, as the peptide's 3D shape is directly linked to its biological activity.
-
Therapeutic Potential: Peptides incorporating this compound are well-positioned for development in areas where stability and high-affinity binding are paramount.[24][25] This includes applications such as:
Conclusion
This compound represents a sophisticated and powerful tool in the arsenal of the modern peptide chemist. By combining the proven stability enhancement of a D-amino acid with the novel hydrogen-bonding potential of a carbamoylphenyl side chain, it provides a direct and efficient route to engineering peptides with superior therapeutic properties. Its seamless integration into standard Fmoc-SPPS protocols, coupled with robust methods for validation, makes it an accessible and high-impact building block for researchers and drug developers aiming to push the boundaries of peptide-based medicine.
References
-
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - ASM Journals. (URL: [Link])
-
This compound | C25H22N2O5 | CID 7146237 - PubChem - NIH. (URL: [Link])
-
FMoc-D-4-Aph(CbM)-OH - ChemBK. (URL: [Link])
-
Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - NIH. (URL: [Link])
-
Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. (URL: [Link])
-
Membrane Active Peptides and Their Biophysical Characterization - PMC - NIH. (URL: [Link])
-
Therapeutic peptides: current applications and future directions - PMC. (URL: [Link])
-
Biophysical Characterization - Sartorius. (URL: [Link])
-
The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PubMed Central. (URL: [Link])
-
Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - Sci-Hub. (URL: [Link])
-
Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide | CEM Corporation. (URL: [Link])
-
Examples of peptide helices containing D -amino acids incorporated in... - ResearchGate. (URL: [Link])
-
Solid-phase synthesis - Wikipedia. (URL: [Link])
-
Biophysical characterization of functional peptides in SearchWorks catalog. (URL: [Link])
-
Effective Structural Characterization Strategies for Peptides | BioPharmaSpec. (URL: [Link])
-
Biophysical Characterization of Peptides and Proteins - Vimta Labs. (URL: [Link])
-
Roles of carboxyl groups in the transmembrane insertion of peptides - PubMed - NIH. (URL: [Link])
-
A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC - NIH. (URL: [Link])
-
Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (URL: [Link])
-
Fmoc-based synthesis of disulfide-rich cyclic peptides - PubMed. (URL: [Link])
-
Modern Peptide Drug Analysis: Mass Spec, HOS, and More - BioPharmaSpec. (URL: [Link])
-
Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: Application to polymethoxylated phenylalanines and 4-oxoamino acids | Request PDF - ResearchGate. (URL: [Link])
-
Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. (URL: [Link])
-
Carbamoyl | CH2NO | CID 5460723 - PubChem - NIH. (URL: [Link])
-
carbamoyl group (CHEBI:23004) - EMBL-EBI. (URL: [Link])
-
The Indispensable Role of Fmoc-D-Phe(4-Cl)-OH in Modern Peptide Synthesis. (URL: [Link])
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - SciELO México. (URL: [Link])
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - ResearchGate. (URL: [Link])
-
Glutathione - Wikipedia. (URL: [Link])
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (URL: [Link])
-
Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences | Request PDF - ResearchGate. (URL: [Link])
-
In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach - Green Chemistry (RSC Publishing). (URL: [Link])
Sources
- 1. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C25H22N2O5 | CID 7146237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Automated Peptide Synthesizers [peptidemachines.com]
- 10. chempep.com [chempep.com]
- 11. Sci-Hub. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches / Biomolecular Concepts, 2016 [sci-hub.red]
- 12. Carbamoyl | CH2NO | CID 5460723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. carbamoyl group (CHEBI:23004) [ebi.ac.uk]
- 14. journals.asm.org [journals.asm.org]
- 15. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 16. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Biophysical Characterization | Sartorius [sartorius.com]
- 20. biopharmaspec.com [biopharmaspec.com]
- 21. researchgate.net [researchgate.net]
- 22. Membrane Active Peptides and Their Biophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Biophysical Characterization of Peptides and Proteins – Vimta Labs [vimta.com]
- 24. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 25. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Methodological & Application
Application Note: Strategies for the Efficient Incorporation of Fm-D-4-Carbamoylphenylalanine in Solid-Phase Peptide Synthesis
Introduction
Fmoc-D-4-Carbamoylphenylalanine (Fmoc-D-Phe(4-CONH₂)) is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its structure, featuring a carbamoyl group on the phenyl ring, allows it to act as a bioisostere for other residues, potentially enhancing peptide stability, modifying receptor affinity, or introducing novel hydrogen bonding capabilities. However, the efficient incorporation of this and other sterically demanding or functionalized amino acids into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) presents distinct challenges that require careful optimization of coupling methodologies.
This guide provides a comprehensive analysis of coupling reagents and detailed protocols designed to maximize the incorporation efficiency of Fmoc-D-4-Carbamoylphenylalanine, ensuring high peptide purity and yield for researchers and drug development professionals.
The Challenge: Steric Hindrance and Side Reactions
The primary obstacle in coupling Fmoc-D-4-Carbamoylphenylalanine lies in two areas:
-
Steric Hindrance: The bulky nature of the substituted phenyl ring can sterically impede the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide. This can lead to slow or incomplete coupling reactions.[1]
-
Side-Chain Reactivity: The carbamoyl group (-CONH₂) is chemically similar to the side chains of asparagine (Asn) and glutamine (Gln). Under certain activation conditions, particularly with carbodiimides, this group is susceptible to dehydration, forming a nitrile (-CN). This irreversible side reaction terminates the peptide chain and introduces a significant impurity. Preventing this requires careful selection of the activation method.[2][3]
Overcoming these challenges necessitates the use of highly efficient coupling reagents that promote rapid amide bond formation while minimizing side reactions.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is the most critical factor for successfully incorporating difficult amino acids. Modern peptide synthesis relies on several classes of reagents, each with a distinct mechanism, reactivity, and suitability for specific challenges.[4][5]
Carbodiimides (e.g., DIC)
Diisopropylcarbodiimide (DIC) is a cost-effective and widely used reagent. It activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] However, this intermediate is prone to racemization and side reactions, including the dehydration of the carbamoyl group.[2] To mitigate these issues, an additive is essential.
-
HOBt (1-Hydroxybenzotriazole): Historically the most common additive, HOBt traps the O-acylisourea to form a more stable and selective HOBt-ester, reducing side reactions.[4][7][8] However, anhydrous HOBt is explosive, posing a significant safety risk.[6]
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): Oxyma is a modern, non-explosive additive that has proven superior to HOBt.[4][6] It offers higher coupling efficiency, superior suppression of racemization, and a significantly better safety profile, making the DIC/Oxyma combination a robust choice for routine synthesis.[4][6]
Uronium/Aminium and Phosphonium Reagents
These reagents, often called "stand-alone" coupling reagents, incorporate the activating agent (analogous to HOBt or Oxyma) directly into their structure. They are known for high reactivity and are particularly suited for difficult couplings.[2][5]
-
HBTU/HCTU: These benzotriazole-based reagents are highly efficient but can cause guanidinylation of the N-terminal amine if used in excess, which caps the peptide chain.[2][5] HCTU is generally more reactive than HBTU.[9]
-
COMU® ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium salt based on Oxyma.[10] It offers coupling efficiency comparable or superior to HATU (a highly reactive but explosive HOAt-based reagent) without the associated safety risks.[4][11] Its high reactivity, excellent solubility, and the water-solubility of its byproducts make it an ideal choice for challenging couplings, including sterically hindered residues like Fmoc-D-Phe(4-CONH₂).[10][12][13]
Data Summary: Coupling Reagent Comparison
| Reagent/System | Class | Relative Efficiency | Racemization Risk | Key Advantage(s) | Key Disadvantage(s) |
| DIC/HOBt | Carbodiimide | Moderate | Low-Moderate | Cost-effective | HOBt is explosive; potential for side reactions (dehydration).[6] |
| DIC/Oxyma | Carbodiimide | High | Low | Excellent safety profile; superior to HOBt.[4][6] | Requires pre-activation step. |
| HCTU | Uronium/Aminium | Very High | Low | Fast reaction times.[9] | Benzotriazole-based; potential for guanidinylation side reaction.[5] |
| COMU | Uronium/Aminium | Very High to Excellent | Very Low | Oxyma-based (non-explosive); high solubility; excellent for hindered couplings.[10][11][12] | Higher cost than carbodiimides. |
Recommended Protocols and Workflows
Successful incorporation of Fmoc-D-4-Carbamoylphenylalanine requires meticulous execution of the SPPS cycle. The following protocols are optimized for this specific amino acid.
General SPPS Cycle Workflow
The fundamental workflow for each amino acid addition involves deprotection, washing, coupling, and final washing steps. This cycle is repeated for each amino acid in the sequence.
Caption: General workflow for a single amino acid coupling cycle in Fmoc-SPPS.
Protocol 1: High-Efficiency Coupling with COMU
This is the recommended protocol for difficult couplings, including the incorporation of Fmoc-D-Phe(4-CONH₂), especially when encountering aggregation or slow reaction kinetics.
Materials:
-
Fmoc-D-4-Carbamoylphenylalanine
-
COMU
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure (based on 0.1 mmol resin scale):
-
Resin Preparation: Following Fmoc deprotection of the N-terminal amine, wash the resin thoroughly with DMF (5 x 10 mL). Confirm the presence of free primary amines with a positive Kaiser test.
-
Activation Solution: In a separate vessel, dissolve Fmoc-D-4-Carbamoylphenylalanine (3 eq., 0.3 mmol) and COMU (2.9 eq., 0.29 mmol) in DMF (2 mL).
-
Initiate Activation: Add DIPEA (6 eq., 0.6 mmol) to the activation solution. The solution may turn yellow. Allow to pre-activate for 1-2 minutes.[11]
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction vessel at room temperature for 60-120 minutes. For particularly difficult sequences, reaction time may be extended or performed at an elevated temperature (e.g., 50°C) if using a compatible automated synthesizer.[13]
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test.[14][15]
-
Negative Result (Yellow/Colorless): Coupling is complete. Proceed to wash the resin with DMF (5 x 10 mL).
-
Positive Result (Blue): Coupling is incomplete. Continue the reaction for another 60 minutes or perform a second coupling (double coupling) by repeating steps 2-5.
-
Protocol 2: Standard Coupling with DIC/Oxyma
This protocol is a reliable and safer alternative to HOBt-based methods for routine synthesis.
Materials:
-
Fmoc-D-4-Carbamoylphenylalanine
-
OxymaPure®
-
Diisopropylcarbodiimide (DIC)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure (based on 0.1 mmol resin scale):
-
Resin Preparation: As described in Protocol 1.
-
Activation Solution: In a separate vessel, dissolve Fmoc-D-4-Carbamoylphenylalanine (3 eq., 0.3 mmol) and OxymaPure® (3 eq., 0.3 mmol) in DMF (2 mL).
-
Initiate Activation: Add DIC (3 eq., 0.3 mmol) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction completion using the Kaiser test as described in Protocol 1. If the coupling is incomplete, a second coupling is strongly recommended.
Monitoring Coupling Completion: The Kaiser Test
The Kaiser test is a critical qualitative tool to verify the completion of the coupling reaction by detecting free primary amines.[15]
Reagents: [14]
-
Solution A: 16.5 mg KCN in 25 mL H₂O, diluted 1:49 in pyridine.
-
Solution B: 1.0 g ninhydrin in 20 mL n-butanol.
-
Solution C: 40 g phenol in 20 mL n-butanol.
Procedure: [14]
-
Place 10-15 resin beads in a small test tube.
-
Add 2-3 drops of each reagent (A, B, and C).
-
Heat at 110°C for 5 minutes.
-
Observe:
-
Intense Blue Solution/Beads: Positive result. Free amines are present; coupling is incomplete.
-
Yellow/Colorless Solution & Beads: Negative result. No free amines detected; coupling is complete.
-
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Positive Kaiser test after coupling | 1. Steric hindrance slowing the reaction. 2. Peptide aggregation on the resin. 3. Insufficient reagent equivalents or reaction time. | 1. Recouple: Perform a second coupling using the same protocol. 2. Switch Reagent: Use a more powerful reagent like COMU. 3. Increase Time/Temp: Extend coupling time or increase temperature (if using an automated system).[13] |
| Low final peptide purity or yield | 1. Incomplete couplings throughout the synthesis. 2. Dehydration of the carbamoyl group (if using carbodiimides without an additive). 3. Incomplete Fmoc deprotection. | 1. Use COMU for all difficult couplings. 2. Always use an additive (Oxyma is preferred) with DIC. 3. Ensure deprotection time is sufficient (e.g., 2 x 10 min with 20% piperidine/DMF). |
| Formation of nitrile byproduct | Dehydration of the carbamoyl side chain. | Avoid using carbodiimides (DIC/DCC) without an effective additive like Oxyma. Use uronium reagents like COMU which are less prone to this side reaction. |
Conclusion
The efficient incorporation of Fmoc-D-4-Carbamoylphenylalanine is readily achievable with the appropriate selection of coupling reagents and optimized protocols. For maximum efficiency and to overcome potential steric hindrance, the use of a high-reactivity, Oxyma-based uronium salt such as COMU is strongly recommended. For routine applications where cost is a consideration, the DIC/Oxyma system provides a safe and effective alternative to older carbodiimide methods. In all cases, diligent monitoring of reaction completion with the Kaiser test is essential to ensure the synthesis of high-quality peptides.
References
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
Subirós-Funosas, L., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved from [Link]
-
Subirós-Funosas, L., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC - NIH. Retrieved from [Link]
-
Jad, Y. E., et al. (2012). Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. PubMed. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. Retrieved from [Link]
-
El-Faham, A., et al. (2009). COMU: a third generation of uronium-type coupling reagents. PubMed. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). Exploring methods for a difficult coupling. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
-
Fuentes, G., et al. (2010). Comparison of Peptide Coupling Reagents COMU and HCTU. Request PDF. Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1206 - HCTU. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. bachem.com [bachem.com]
- 5. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cdn2.hubspot.net [cdn2.hubspot.net]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
Application Notes and Protocols: Standard Cleavage and Deprotection for Peptides Containing 4-Carbamoylphenylalanine
Authored by: Gemini, Senior Application Scientist
Abstract
The incorporation of non-canonical amino acids like 4-carbamoylphenylalanine [Phe(4-CONH₂)] into peptide sequences is a critical strategy in drug discovery and chemical biology for modulating pharmacological properties such as stability, binding affinity, and solubility. The successful synthesis of these modified peptides hinges on the final cleavage and deprotection step, which must quantitatively remove the peptide from the solid support and cleave all side-chain protecting groups without inducing side reactions. This document provides a detailed guide to the chemical principles and experimental protocols for the efficient cleavage and deprotection of peptides containing 4-carbamoylphenylalanine using trifluoroacetic acid (TFA)-based cocktails. We will explore the rationale behind scavenger selection and provide both a standard and a comprehensive protocol suitable for various peptide compositions.
Introduction: The Chemistry of Peptide Cleavage
In modern solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy, the final step involves treatment with a strong acid to concurrently cleave the peptide from the resin linker and remove acid-labile protecting groups from amino acid side chains.[1] Trifluoroacetic acid (TFA) is the reagent of choice for this process.[2]
During TFA-mediated deprotection, protecting groups such as tert-butyl (tBu), tert-butoxycarbonyl (Boc), trityl (Trt), and pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) are removed, generating highly reactive carbocationic species.[3][4] If left unquenched, these electrophilic cations can irreversibly modify sensitive residues within the peptide sequence, leading to a heterogeneous mixture of products. Common targets for alkylation include the indole ring of tryptophan, the phenol ring of tyrosine, and the sulfur atoms of methionine and cysteine.[5]
To prevent these deleterious side reactions, nucleophilic reagents known as "scavengers" are added to the TFA cleavage cocktail to trap the reactive carbocations.[6] The choice of scavengers is dictated by the specific amino acid composition of the peptide.[1][2]
Unique Considerations for 4-Carbamoylphenylalanine
4-Carbamoylphenylalanine possesses a chemically stable side-chain amide group attached to a phenyl ring.[7] This carbamoyl group is analogous to the side chain of glutamine but is attached to an aromatic system. Key characteristics relevant to cleavage are:
-
Side-Chain Stability: The primary amide of the carbamoyl group is stable under standard TFA cleavage conditions and does not require side-chain protection during synthesis. It is not susceptible to the dehydration reactions that can sometimes affect asparagine.[8]
-
Aromatic Ring Susceptibility: Like phenylalanine and tyrosine, the phenyl ring of 4-carbamoylphenylalanine is a potential target for electrophilic attack by carbocations generated during cleavage. Although the electron-withdrawing nature of the carbamoyl group slightly deactivates the ring compared to phenylalanine, the risk of alkylation remains, necessitating the use of appropriate scavengers.
Selecting the Optimal Cleavage Cocktail
The ideal cleavage cocktail efficiently removes all protecting groups while preserving the integrity of the target peptide. The selection is a critical decision based on the peptide's sequence.
The Role of Common Scavengers
A well-designed cleavage cocktail is a multi-component system where each reagent has a specific function.
-
Triisopropylsilane (TIS): A highly effective scavenger that reduces and traps carbocations, particularly the trityl cation. Its use is crucial for peptides containing Trp, Met, or Cys.[2]
-
Water (H₂O): Acts as a scavenger for tert-butyl cations, which are generated in large quantities from Asp(OtBu), Glu(OtBu), Ser(tBu), Thr(tBu), and Tyr(tBu) residues.[4]
-
Phenol: Serves as an excellent scavenger for various carbocations and is particularly effective at preventing alkylation of the aromatic rings of Trp and Tyr.[9] Its structural similarity makes it a valuable protectant for the phenyl ring of 4-carbamoylphenylalanine.
-
1,2-Ethanedithiol (EDT): A potent scavenger for trityl and t-butyl cations. It also helps to maintain a reducing environment, which is critical for preventing the oxidation of cysteine and methionine residues.[6]
-
Thioanisole: Aids in the removal of the Pbf protecting group from arginine and scavenges carbocations.[3]
Recommended Cleavage Cocktails
Based on the principles above, we recommend two primary cleavage cocktails. The choice depends on the presence of other sensitive residues in the peptide sequence.
| Cocktail Name | Composition (v/v/v) | Primary Use Case | Notes |
| Standard Cocktail (TFA/TIS/H₂O) | TFA (95%) / TIS (2.5%) / H₂O (2.5%) | For simple peptides containing 4-carbamoylphenylalanine without other sensitive residues like Cys, Met, Trp, or Arg(Pbf). | This is a highly effective, non-malodorous, and general-purpose cocktail.[3] |
| Comprehensive Cocktail (Reagent B) | TFA (88%) / Phenol (5%) / H₂O (5%) / TIS (2%) | Recommended for most peptides containing 4-carbamoylphenylalanine, especially those that also include Trp, Met, Cys, or Arg(Pbf). | The inclusion of phenol provides superior protection for the aromatic side chain of 4-carbamoylphenylalanine.[4][9] |
Experimental Workflow and Protocols
The following section details the step-by-step procedure for cleaving and isolating a peptide containing 4-carbamoylphenylalanine from the solid-phase support.
General Cleavage Workflow Diagram
Caption: General workflow for peptide cleavage and isolation.
Protocol 1: Standard Cleavage using TFA/TIS/H₂O
Applicability: Peptides containing 4-carbamoylphenylalanine but lacking Cys, Met, Trp, or Arg(Pbf).
Materials:
-
Peptidyl-resin (dried)
-
Dichloromethane (DCM)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Deionized Water (H₂O) in a 95:2.5:2.5 ratio. Prepare fresh.
-
Cold methyl-tert-butyl ether (MTBE) or diethyl ether.
-
Reaction vessel (e.g., a syringe with a frit)
Procedure:
-
Place the dried peptidyl-resin (e.g., 0.1 mmol scale) into a suitable reaction vessel.
-
Wash the resin with DCM (3 x 5 mL) for 30 seconds each to swell the beads and remove any residual DMF.
-
Drain the final DCM wash completely.
-
Add the freshly prepared cleavage cocktail (10 mL per 0.25 mmol of resin) to the vessel.[4]
-
Seal the vessel and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Filter the TFA solution containing the cleaved peptide into a clean centrifuge tube.
-
Wash the resin with a small additional volume of the cleavage cocktail (1-2 mL) and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing 40-50 mL of cold MTBE. A white precipitate should form.
-
Centrifuge the mixture at 3000-4000 rpm for 5-10 minutes to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice more with cold MTBE, vortexing and centrifuging each time to remove residual scavengers and TFA.
-
After the final wash, dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Proceed with analysis (HPLC, LC-MS) and purification.
Protocol 2: Comprehensive Cleavage using Reagent B
Applicability: Recommended for peptides containing 4-carbamoylphenylalanine, especially when other sensitive residues like Cys, Met, Trp, or Arg(Pbf) are present.
Materials:
-
Peptidyl-resin (dried)
-
Dichloromethane (DCM)
-
Cleavage Cocktail (Reagent B): Trifluoroacetic acid (TFA), Phenol, Deionized Water (H₂O), Triisopropylsilane (TIS) in an 88:5:5:2 ratio.[9] Prepare fresh.
-
Cold methyl-tert-butyl ether (MTBE) or diethyl ether.
-
Reaction vessel
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Add the freshly prepared Reagent B cocktail (10 mL per 0.25 mmol of resin) to the vessel.[4]
-
Seal the vessel and incubate at room temperature for 2-4 hours with occasional agitation. A longer incubation time may be necessary for complete removal of Arg(Pbf) groups.
-
Follow steps 6-13 from Protocol 1 to filter, precipitate, wash, and dry the final peptide product.
Troubleshooting and Data Interpretation
| Problem | Potential Cause | Solution |
| Incomplete Deprotection (e.g., residual Pbf, tBu) | Insufficient cleavage time or TFA concentration. | Extend the cleavage time to 4 hours. Ensure the cleavage cocktail was freshly prepared. For very stubborn protecting groups, a slightly higher TFA concentration can be tested. |
| Unexpected Mass Adducts (+56 Da) | Alkylation by t-butyl cations. | Ensure an adequate volume of cleavage cocktail and sufficient scavengers (H₂O, TIS) were used. For future syntheses, switch to the Comprehensive Cocktail (Reagent B). |
| Oxidized Methionine (+16 Da) | Oxidation during cleavage or workup. | Use a cocktail containing EDT (like Reagent K) or a specialized cocktail designed to reduce Met(O).[10] Blanket the reaction with nitrogen or argon. |
| Low Peptide Yield | Incomplete cleavage; peptide precipitation issues. | Ensure complete cleavage by extending reaction time. Ensure the ether used for precipitation is sufficiently cold and that a large excess volume is used. |
Conclusion
The successful cleavage and deprotection of peptides containing 4-carbamoylphenylalanine is readily achievable with standard TFA-based methods. The carbamoyl side chain is robust under these conditions. The primary consideration is the protection of the aromatic ring from electrophilic attack by scavenged carbocations. For simple peptides, a standard TFA/TIS/H₂O cocktail is sufficient. However, for more complex sequences, particularly those containing other sensitive residues, a comprehensive cocktail such as Reagent B, which includes phenol, is highly recommended to ensure maximal purity and yield of the final peptide product.
References
-
CEM Corporation. (2018). Peptide Cleavage and Protected Cleavage Procedures Application Note. Retrieved from [Link][2]
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link][6]
- Solé, N. A., & Barany, G. (1992). Optimization of solid-phase synthesis of [Ala8]-dynorphin A. Journal of Organic Chemistry, 57(20), 5399-5403.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
-
Calbiochem. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from researchgate.net[11]
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. Retrieved from [Link][9]
-
National Center for Biotechnology Information. "L-4-Carbamoylphenylalanine". PubChem Compound Summary for CID 2762272. Retrieved from [Link][7]
-
European Patent Office. (1988). Protecting groups for asparagine and glutamine in peptide synthesis (EP 0292228 A2). Retrieved from [8][12]
-
Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of peptide research, 53(5), 548-553. Retrieved from [Link][10]
Sources
- 1. selectscience.net [selectscience.net]
- 2. cem.de [cem.de]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. scribd.com [scribd.com]
- 6. biotage.com [biotage.com]
- 7. L-4-Carbamoylphenylalanine | C10H12N2O3 | CID 2762272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. peptide.com [peptide.com]
- 10. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
Application Note: Mass Spectrometric Characterization of Peptides Incorporating Fmoc-D-4-Carbamoylphe
Introduction
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in modern drug discovery, enabling the development of therapeutics with enhanced stability, novel functionalities, and improved pharmacological profiles. One such amino acid, D-4-Carbamoylphe, offers unique structural properties that can influence peptide conformation and receptor binding. The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is instrumental in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions during chain elongation.[1][2] However, the presence of both the non-natural D-4-Carbamoylphe residue and the bulky Fmoc group presents unique challenges and considerations for mass spectrometric characterization.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and accurate mass spectrometry (MS) characterization of peptides containing Fmoc-D-4-Carbamoylphe. We will delve into best practices for sample preparation, detailed MS and MS/MS experimental protocols, and an in-depth analysis of the expected fragmentation patterns. The causality behind experimental choices will be explained to provide a deeper understanding of the underlying principles.
The Significance of this compound in Peptide Therapeutics
The carbamoyl group on the phenyl ring of D-4-Carbamoylphe can participate in additional hydrogen bonding interactions, potentially enhancing binding affinity and specificity to target proteins. The D-configuration of the amino acid provides resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide therapeutic. The Fmoc group, while essential for synthesis, must be efficiently removed in the final steps.[3] Incomplete deprotection can lead to a heterogeneous final product, making accurate characterization critical.[4] Mass spectrometry is an indispensable tool for verifying the successful synthesis, purification, and primary sequence of these modified peptides.[5]
Experimental Workflow: From Synthesis to Data Analysis
A systematic approach is crucial for the successful characterization of these complex peptides. The following workflow outlines the key stages, from peptide synthesis to the final data interpretation.
Figure 1: A generalized workflow for the synthesis, purification, and mass spectrometric characterization of peptides containing this compound.
Detailed Protocols
Peptide Synthesis and Purification
The synthesis of peptides containing this compound is typically achieved through automated solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.[6]
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Selection: Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Rink Amide resin for a C-terminal amide).
-
Fmoc-Amino Acid Coupling:
-
Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Remove the Fmoc protecting group from the resin using a 20% solution of piperidine in DMF.[6][7]
-
Wash the resin thoroughly with DMF.
-
Activate the carboxyl group of the incoming Fmoc-amino acid (including this compound) using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Couple the activated amino acid to the deprotected N-terminus of the growing peptide chain.
-
Wash the resin to remove excess reagents.
-
Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
After the final coupling step, wash the resin extensively.
-
Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, and 1,2-ethanedithiol) to remove the peptide from the resin and cleave the side-chain protecting groups.[7]
-
-
Peptide Precipitation and Lyophilization:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Dissolve the crude peptide in a minimal amount of a water/acetonitrile mixture and lyophilize to obtain a powder.
-
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
The crude peptide product will contain the desired peptide along with various impurities.[4] RP-HPLC is the standard method for purification.[4]
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the peptide.
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the target peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Mass Spectrometry Analysis
Protocol 3: Sample Preparation for Mass Spectrometry
-
Dissolution: Dissolve the purified, lyophilized peptide in a solution of 50:50 (v/v) acetonitrile/water containing 0.1% formic acid to a final concentration of approximately 1 pmol/µL.[8] Formic acid is used to promote protonation of the peptide, which is essential for positive-ion mode electrospray ionization.
Protocol 4: Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) Acquisition
High-resolution mass spectrometers such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments are recommended for accurate mass measurements.
| Parameter | Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Peptides readily form positive ions by protonation of basic residues and the N-terminus. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for stable ion generation. |
| Cone Voltage | 20 - 40 V | A gentle cone voltage prevents in-source fragmentation of the precursor ion. |
| Source Temperature | 100 - 150 °C | Aids in desolvation of the analyte ions. |
| Desolvation Gas Flow | 600 - 800 L/hr | Facilitates the removal of solvent molecules from the ions. |
| MS Scan Range | m/z 300 - 2000 | A broad scan range is necessary to detect the precursor ion and potential multiply charged species.[9] |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) | These methods effectively fragment the peptide backbone to generate informative b- and y-ions. |
| Collision Energy | Ramped (e.g., 20-40 eV) | A ramped collision energy ensures that a wide range of fragment ions are produced, aiding in comprehensive sequence coverage. |
Table 1: Recommended Mass Spectrometry Parameters for the Analysis of this compound Containing Peptides.
Interpretation of Mass Spectra
Precursor Ion Analysis (MS1)
The initial MS scan should reveal the molecular weight of the peptide. The presence of the Fmoc group will add a significant mass (222.24 Da) to the expected mass of the peptide sequence. It is crucial to look for the [M+H]+, [M+2H]2+, and other multiply charged species. The isotopic distribution should match the theoretical distribution for the elemental composition of the peptide.
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) is essential for confirming the amino acid sequence. The fragmentation of peptides typically occurs along the peptide backbone, resulting in the formation of b- and y-type fragment ions.[10][11]
Expected Fragmentation of this compound Peptides:
-
Backbone Fragmentation: Standard b- and y-ion series will be observed, allowing for the determination of the amino acid sequence.
-
Fmoc Group Fragmentation: The Fmoc group is relatively labile and can be lost as a neutral species (222.24 Da) or as a charged fragment ion at m/z 179.08 (the fluorenylmethyloxonium ion). The loss of the Fmoc group from the precursor ion or from b-ions will be a prominent feature in the MS/MS spectrum.
-
D-4-Carbamoylphe Side-Chain Fragmentation: The carbamoyl group (-CONH2) may be lost as a neutral species (43.02 Da) from the side chain under higher collision energies.
Figure 2: General representation of peptide backbone fragmentation, indicating the cleavage sites for the formation of b- and y-ions.
Example Fragmentation Pattern of a Model Peptide: Fmoc-Gly-D-4-Carbamoylphe-Ala-OH
| Fragment Ion | Theoretical m/z | Description |
| b1 | 280.12 | Fmoc-Gly |
| b2 | 458.19 | Fmoc-Gly-D-4-Carbamoylphe |
| y1 | 90.05 | Ala-OH |
| y2 | 268.12 | D-4-Carbamoylphe-Ala-OH |
| [M+H]+ - Fmoc | 329.15 | Loss of the Fmoc group from the precursor |
| b2 - Fmoc | 235.11 | Loss of the Fmoc group from the b2 ion |
Table 2: Predicted major fragment ions for the model peptide Fmoc-Gly-D-4-Carbamoylphe-Ala-OH.
Troubleshooting and Key Considerations
-
Incomplete Fmoc Deprotection: If the final product contains residual Fmoc-protected peptide, it will be observed as a species with a mass 222.24 Da higher than the target peptide. Optimize the deprotection steps during synthesis.[3]
-
Aspartimide Formation: For sequences containing Asp, the use of piperidine for Fmoc removal can lead to aspartimide formation, resulting in a mass loss of 18 Da (water).[12] Consider using alternative bases like DBU or optimizing reaction times.
-
Poor Fragmentation: If the peptide does not fragment well, consider using alternative fragmentation techniques such as Electron Transfer Dissociation (ETD), which is particularly useful for larger peptides and can preserve labile post-translational modifications.
-
Racemization: While mass spectrometry cannot directly distinguish between D- and L-amino acids, the chromatographic separation by chiral HPLC can be used to assess the enantiomeric purity of the final product.
Conclusion
The mass spectrometric characterization of peptides containing non-natural amino acids like this compound requires a meticulous and well-planned approach. By following the detailed protocols and understanding the potential fragmentation pathways outlined in this application note, researchers can confidently verify the identity, sequence, and purity of their synthesized peptides. This robust analytical characterization is a cornerstone of developing novel and effective peptide-based therapeutics.
References
-
Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
- Kuttruf, C. A., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
- Li, L., & Sweedler, J. V. (2008). Peptides in the brain: mass spectrometry-based measurement approaches and challenges. Annual Review of Analytical Chemistry, 1, 451–483.
- Mergler, M., & Dick, F. (2005). Peptide synthesis using Nα-Fmoc-amino acids and 1,8-diazabicyclo [5.4. 0] undec-7-ene. Journal of Peptide Science, 11(10), 658-665.
- Pinter, A., et al. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. ACS Omega, 7(27), 23567–23574.
- St-Gelais, A., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 26(16), 4995.
- Tachi, N., et al. (2002). Use of the same polymer for synthesis and purification of peptides. Journal of the Brazilian Chemical Society, 13(5), 672-677.
- Valdés-García, G., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Boletín de la Sociedad Química de México, 58(4), 335-340.
-
Rojas, C. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Retrieved from [Link]
-
Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. (2016). YouTube. Retrieved from [Link]
- Fricker, L. D. (2012). Limitations of mass spectrometry-based peptidomic approaches. Bioanalysis, 4(8), 929-939.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Hou, B., et al. (2003). Analysis of high mass peptides using a novel matrix-assisted laser desorption/ionisation quadrupole ion trap time-of-flight mass spectrometer. Rapid communications in mass spectrometry, 17(8), 819-825.
-
ResearchGate. (n.d.). (a) Molecular structure of Fmoc‐FFGGRGD. (b) Mass spectrometry of RGD.... Retrieved from [Link]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. youtube.com [youtube.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. Predicting the Success of Fmoc-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Limitations of mass spectrometry-based peptidomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: A Comprehensive Guide to the Automated Solid-Phase Synthesis of Peptides Containing Fmoc-D-4-Carbamoylphenylalanine
Abstract
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacological properties such as metabolic stability, receptor affinity, and bioavailability.[1] D-4-Carbamoylphenylalanine, an analog of phenylalanine featuring a carbamoyl (-CONH₂) group at the para position of the phenyl ring, represents a valuable building block for introducing novel structural and functional motifs. This application note provides a detailed, field-proven protocol for the efficient incorporation of Fmoc-D-4-Carbamoylphenylalanine into peptide sequences using automated solid-phase peptide synthesis (SPPS). We delve into the underlying chemical principles, explain the rationale behind protocol choices, and offer comprehensive, step-by-step instructions for synthesis, cleavage, and purification, designed for researchers, chemists, and drug development professionals.
The Rationale: Why D-4-Carbamoylphenylalanine?
The strategic replacement of canonical amino acids can profoundly alter a peptide's characteristics. The carbamoyl group on the D-4-Carbamoylphenylalanine side chain can:
-
Introduce Hydrogen Bonding Capabilities: The amide moiety can act as both a hydrogen bond donor and acceptor, potentially forming new intramolecular or intermolecular interactions that can stabilize a desired conformation or enhance binding to a biological target.
-
Modulate Aromatic Interactions: The electronic properties of the phenyl ring are altered by the carbamoyl substituent, which can influence π-π stacking and other non-covalent interactions.
-
Enhance Metabolic Stability: The presence of a D-amino acid at a specific position can confer resistance to enzymatic degradation by proteases, significantly increasing the peptide's in vivo half-life.[2]
However, like many modified amino acids, Fmoc-D-4-Carbamoylphenylalanine presents unique challenges in SPPS, including potential steric hindrance and aggregation, which necessitate optimized protocols for successful synthesis.[3][4]
Core Principles and Strategic Considerations
Successful automated synthesis hinges on the principles of the Fmoc/tBu orthogonal protection strategy.[5][6] The temporary Nα-Fmoc group is labile to a mild base (piperidine), while the side-chain protecting groups and the resin linker are stable to this condition but are later removed by a strong acid (TFA).[6][7]
Side-Chain Protection: A Critical Choice
The amide side chain of the carbamoyl group, similar to that in asparagine (Asn) and glutamine (Gln), is susceptible to dehydration and other side reactions under repeated cycles of activation and acidic cleavage conditions. To mitigate these risks, it is highly recommended to use a trityl (Trt) protecting group on the carbamoyl nitrogen. The use of Fmoc-D-Phe(4-CONHTrt)-OH ensures the integrity of the side chain throughout the synthesis.
Coupling Efficiency: Overcoming Steric Challenges
The bulky nature of the Fmoc-D-4-Carbamoylphenylalanine building block can lead to slower reaction kinetics and incomplete coupling.[4] To drive the reaction to completion, several strategies are employed:
-
High-Efficiency Coupling Reagents: Uronium or phosphonium salts like HATU , HCTU , or COMU are superior for difficult couplings as they rapidly form highly reactive acylium intermediates.[8][9]
-
Extended Coupling Times or Double Coupling: Allowing the reaction to proceed for a longer duration or performing the coupling step twice ensures that all free amines on the growing peptide chain are acylated.[8][10]
-
Optimized Reagent Concentration: Maintaining a sufficiently high concentration of the activated amino acid helps to favor the desired bimolecular reaction.[10]
Solvent Environment and Aggregation
Peptide chains, particularly those containing hydrophobic residues, can aggregate on the solid support, hindering reagent access and leading to failed sequences.[2][3]
-
Solvent Quality: Use high-purity, peptide-synthesis-grade solvents like N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[11] DMF should be amine-free to prevent premature deprotection of the Fmoc group.[11]
-
Disruptive Solvents: In cases of severe aggregation, incorporating small amounts of "chaotropic" solvents or using solvent mixtures can help disrupt secondary structures.[12]
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal acids). Use 100-200 mesh for automated synthesizers.[13]
-
Fmoc-Amino Acids:
-
Standard Fmoc-protected amino acids with acid-labile side-chain protection (e.g., Boc, tBu, Trt).
-
Fmoc-D-Phe(4-CONHTrt)-OH (recommended).
-
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), ACS grade.
-
Piperidine, ACS grade.
-
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
N,N-Diisopropylethylamine (DIPEA).
-
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF.
-
Cleavage Cocktail:
-
Trifluoroacetic acid (TFA), reagent grade.
-
Triisopropylsilane (TIS), 98%.
-
Deionized Water (H₂O).
-
-
Precipitation: Cold Diethyl Ether.
-
Analysis: HPLC-grade Acetonitrile and Water, Formic Acid or TFA.
Detailed Automated Synthesis Protocol
This protocol is designed for a standard automated peptide synthesizer and may require minor adjustments based on the specific instrument.
General Automated Synthesis Workflow
The synthesis proceeds via iterative cycles of deprotection and coupling. The workflow diagram below illustrates this fundamental process.
Caption: Automated Fmoc SPPS Workflow Diagram.
Synthesis Cycle Parameters
The following tables summarize the recommended parameters for each step in the automated synthesis cycle.
Table 1: Fmoc Deprotection Protocol
| Step | Reagent | Volume | Duration | Repeats |
|---|---|---|---|---|
| Deprotection 1 | 20% Piperidine in DMF | 10 mL/g resin | 3 min | 1 |
| Deprotection 2 | 20% Piperidine in DMF | 10 mL/g resin | 15 min | 1 |
| Wash | DMF | 10 mL/g resin | 1 min | 5-7 |
Rationale: A two-stage deprotection ensures the complete and rapid removal of the Fmoc group, while extensive washing is critical to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.[1][14]
Table 2: Coupling Protocol for Fmoc-D-4-Carbamoylphenylalanine
| Reagent | Equivalents (to resin capacity) | Concentration | Pre-activation | Coupling Time |
|---|---|---|---|---|
| Fmoc-D-Phe(4-CONHTrt)-OH | 5 | 0.2 - 0.5 M in DMF | 2 min | 2 hours |
| HATU | 4.9 | 0.5 M in DMF | 2 min | 2 hours |
| DIPEA | 10 | 2.0 M in DMF | 2 min | 2 hours |
Rationale: Using a 5-fold excess of the amino acid and a highly efficient activator like HATU maximizes the coupling rate.[8] The extended 2-hour coupling time provides ample opportunity for the sterically demanding residue to react completely. If a post-coupling Kaiser test indicates incomplete reaction, a second coupling (double coupling) under the same conditions is advised.
Monitoring the Synthesis: The Kaiser Test
Periodically, after a coupling step, a few beads of resin can be removed for a qualitative Kaiser test.[1]
-
Blue beads: Indicate the presence of free primary amines (incomplete coupling).
-
Yellow/Colorless beads: Indicate the absence of free primary amines (successful coupling).
This simple test is invaluable for troubleshooting and validating the success of difficult coupling steps in real-time.
Final Cleavage and Peptide Work-up
Resin Preparation
After the final N-terminal Fmoc group is removed, the peptide-resin must be thoroughly washed and dried.
-
Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under high vacuum for at least 4 hours.[15]
Rationale: Residual DMF can inhibit the efficiency of the acidic cleavage, and any moisture can lead to unwanted side reactions.[15]
Cleavage from Resin and Side-Chain Deprotection
This step uses a strong acid to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups simultaneously.[15][16]
Table 3: Cleavage Cocktail and Procedure
| Reagent | Composition (v/v/v) | Volume | Duration | Temperature |
|---|
| TFA / TIS / H₂O | 95% / 2.5% / 2.5% | 10 mL/g resin | 2-3 hours | Room Temp. |
Scavenger Rationale:
-
TFA: The strong acid that performs the cleavage.
-
TIS (Triisopropylsilane): A scavenger that effectively quenches the highly reactive trityl (from Trt) and other carbocations generated during deprotection, preventing re-attachment to sensitive residues like Tryptophan or Methionine.[15]
-
H₂O (Water): Acts as a scavenger for t-butyl cations (from Boc, tBu).[17]
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the chilled cleavage cocktail and gently agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of neat TFA to recover any remaining peptide.
Peptide Precipitation and Purification
-
Reduce the volume of the combined TFA filtrate under a gentle stream of nitrogen.
-
Add the concentrated peptide solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the TFA).
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity with liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete coupling; Aggregation on resin. | Perform a double coupling for difficult residues.[10] Use a more potent coupling reagent (e.g., COMU).[9] Consider microwave-assisted synthesis to reduce aggregation.[2][18] |
| Deletion Sequences | Incomplete Fmoc deprotection or coupling. | Increase deprotection time or use fresh piperidine solution. Ensure thorough washing between steps. Confirm coupling completion with a Kaiser test. |
| Side Product Formation | Inadequate scavenging during cleavage; Incomplete side-chain deprotection. | Ensure correct scavengers are used for the protecting groups present.[15][17] Increase cleavage time or use a stronger cleavage cocktail if necessary. |
| No Peptide after Cleavage | Failure of first amino acid loading; Premature cleavage of peptide from resin (unstable linker). | Verify initial loading capacity. Ensure the chosen resin/linker is stable to the synthesis conditions (e.g., piperidine). |
References
- Vertex AI Search. (2026). Optimizing Peptide Coupling: Key Techniques.
- Vertex AI Search. (2026). How to Optimize Peptide Synthesis?.
- ResearchGate. (2025). Amino acid structure and “Difficult sequences” In solid phase peptide synthesis | Request PDF.
- PMC. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
- Vertex AI Search. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- ResearchGate. (2026).
- PMC - NIH. (2026). Automated Peptide Synthesizers and Glycoprotein Synthesis.
- Benchchem. (2025).
- Oxford Academic. (2026). Difficult peptides | Fmoc Solid Phase Peptide Synthesis: A Practical Approach.
- Vertex AI Search. (2026).
- PubMed. (2020).
- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- Aapptec Peptides. (2026). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Beilstein Journals. (2026). Automated solid-phase peptide synthesis to obtain therapeutic peptides.
- Biotage. (2023). Peptide library synthesis: using two different coupling reagents to improve overall crude purity.
- ResearchGate. (2026). Solubility of Fmoc protected amino acids used in Project C..
- ACS Central Science. (2026). Automated Flow Peptide Synthesis Enables Engineering of Proteins with Stabilized Transient Binding Pockets.
- Benchchem. (2025). A Comparative Guide to Fmoc-D-Phe(2,4-Cl2)
- Vertex AI Search. (2026). Overview of Solid Phase Peptide Synthesis (SPPS).
- Vertex AI Search. (2026). Solvents for Solid Phase Peptide Synthesis.
- AltaBioscience. (2026). Fmoc Amino Acids for SPPS.
- ChemPep. (2026). Fmoc Solid Phase Peptide Synthesis.
- PMC - NIH. (2026). Advances in Fmoc solid‐phase peptide synthesis.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- Vertex AI Search. (2026). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis.
- The Royal Society of Chemistry. (2026). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach.
- Vertex AI Search. (2026).
- UCI Department of Chemistry. (2020).
- Benchchem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Fluorophenylalanine using Fmoc-Phe(4-F)-.
- Sigma-Aldrich. (2026). Fmoc Resin Cleavage and Deprotection.
- Chem-Impex. (2026). Fmoc-4-cyano-D-phenylalanine.
- CDN. (2026). Cleavage Cocktail Selection.
- Sigma-Aldrich. (2026). Boc Resin Cleavage Protocol.
- PubMed. (1994). Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis.
- Sigma-Aldrich. (2026). Fmoc-4-(Boc-amino)-D-phenylalanine AldrichCPR.
- Biotage. (2023). Green solvents for solid phase peptide synthesis.
- ResearchGate. (2021). Evaluation of greener solvents for solid-phase peptide synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotage.com [biotage.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.uci.edu [chem.uci.edu]
- 14. chempep.com [chempep.com]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 16. Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Incorporation of Fmoc-D-4-Carbamoylphe in the Solid-Phase Synthesis of Long-Acting GnRH Antagonists
Introduction: The Therapeutic Imperative for Long-Acting GnRH Antagonists
Gonadotropin-Releasing Hormone (GnRH) antagonists represent a cornerstone in the management of hormone-dependent pathologies, including prostate cancer, endometriosis, and uterine fibroids, and are pivotal in assisted reproductive technologies.[1][2] Their therapeutic efficacy stems from their ability to competitively block GnRH receptors in the pituitary gland, leading to a rapid, profound, and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] This mechanism circumvents the initial hormonal surge—a notable drawback of GnRH agonists—offering a more immediate and controlled therapeutic onset.[4][5]
The development of long-acting formulations has further revolutionized their clinical application, enhancing patient compliance and ensuring sustained therapeutic levels of the drug.[6][7] The design of these potent peptide therapeutics is a feat of medicinal chemistry, relying on the strategic incorporation of unnatural amino acids to enhance binding affinity, stability, and pharmacokinetic profiles. Among these, Fmoc-D-4-Carbamoylphe stands out as a critical building block in the synthesis of leading GnRH antagonists like Degarelix.[8] Its unique structure, featuring a D-configuration for enzymatic resistance and a carbamoyl group for specific receptor interactions, is integral to the final drug product's efficacy.
This document provides a comprehensive guide for researchers and drug development professionals on the principles and protocols for incorporating this compound into long-acting GnRH antagonists using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Section 1: Mechanistic Rationale and Molecular Design
The GnRH Signaling Pathway and Competitive Antagonism
The physiological regulation of the reproductive axis is governed by the pulsatile release of GnRH from the hypothalamus. GnRH binds to its G-protein coupled receptor (GnRHR) on pituitary gonadotrophs, initiating a signaling cascade through G-proteins Gαq/11.[9] This activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively, culminating in the synthesis and secretion of LH and FSH.[10][11]
GnRH antagonists function by competitively and reversibly binding to the GnRHR, physically obstructing the binding of endogenous GnRH.[12] This blockade prevents the initiation of the downstream signaling cascade, resulting in a rapid and dose-dependent decrease in gonadotropin and, consequently, sex steroid levels.[3]
The Role of Unnatural Amino Acids in GnRH Antagonist Design
The transformation of the native GnRH decapeptide into a potent, long-acting antagonist involves several key modifications:
-
D-Amino Acid Substitution: Native peptides are rapidly degraded by proteases. Incorporating D-amino acids, which are enantiomers of the natural L-amino acids, confers significant resistance to enzymatic degradation.[13] This modification is crucial for extending the peptide's in vivo half-life, a prerequisite for a long-acting formulation.[14]
-
This compound: This specific residue is a hallmark of third-generation GnRH antagonists. The D-phenylalanine backbone provides steric bulk and contributes to receptor binding, while the para-substituted carbamoyl group (-CONH₂) is engineered to form critical hydrogen bonds within the GnRH receptor binding pocket, thereby enhancing binding affinity and antagonist potency.
Section 2: The Core Methodology: Fmoc Solid-Phase Peptide Synthesis (SPPS)
SPPS is the standard methodology for producing synthetic peptides.[15][16] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[17] The Fmoc/tBu strategy is preferred for its mild deprotection conditions, which preserves the integrity of sensitive amino acid side chains.[][19]
The synthesis cycle consists of four main steps:
-
Fmoc Deprotection: The Nα-terminal Fmoc protecting group is removed with a mild base, typically 20% piperidine in DMF.[20]
-
Washing: The resin is thoroughly washed to remove the deprotection reagent and by-products.[16]
-
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine.
-
Washing: Excess reagents are washed away, and the cycle repeats.
Section 3: Detailed Experimental Protocols
This protocol describes the manual synthesis of a representative GnRH antagonist decapeptide, modeled after the structure of Degarelix, incorporating this compound.
Materials and Reagents
| Reagent/Material | Grade/Specification | Purpose |
| Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g substitution | Solid support for peptide amide synthesis |
| Fmoc-D-Ala-OH | >99% Purity | C-terminal amino acid |
| All other Fmoc-amino acids | >99% Purity, with standard side-chain protection (e.g., Ser(tBu), Lys(iPr,Z)) | Peptide building blocks |
| Fmoc-D-p-aminophenylalanine(Fmoc) | >99% Purity | Precursor for D-4-Carbamoylphe |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Primary solvent |
| Dichloromethane (DCM) | Anhydrous | Solvent for resin swelling and loading |
| Piperidine | Reagent Grade | Fmoc deprotection agent |
| HBTU / HOBt / DIPEA | Reagent Grade | Coupling/activation reagents |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Cleavage reagent |
| Triisopropylsilane (TIS) / H₂O | Reagent Grade | Scavengers for cleavage |
| Diethyl Ether | Anhydrous, Cold (<4°C) | Peptide precipitation |
| Acetic Anhydride / Pyridine | Reagent Grade | N-terminal acetylation |
Step-by-Step Synthesis Protocol
Step 1: Resin Preparation and First Amino Acid Loading
-
Place 1.0 g of Rink Amide MBHA resin in a reaction vessel.
-
Swell the resin in DMF for 1 hour, then wash with DCM (3x).
-
Rationale: Proper swelling is essential to ensure all reactive sites within the resin beads are accessible for subsequent chemical reactions.
-
Follow a standard protocol for loading the first amino acid, Fmoc-D-Ala-OH, onto the deprotected Rink Amide resin using a carbodiimide-based activation method.[21]
-
Cap any unreacted sites using acetic anhydride to prevent the formation of deletion sequences.
Step 2: Peptide Chain Elongation (Iterative Cycle) This cycle is repeated for each amino acid in the sequence.
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, drain, then repeat with fresh solution for 7 minutes.
-
Rationale: The two-step deprotection ensures complete removal of the Fmoc group. The initial short exposure removes the dibenzofulvene-piperidine adduct, preventing it from reattaching to the peptide.[22]
-
-
Washing:
-
Wash the resin thoroughly with DMF (6x), DCM (3x), and DMF (3x) to completely remove residual piperidine.
-
Rationale: Residual base can neutralize the activated amino acid in the subsequent coupling step, reducing efficiency.
-
-
Coupling Reaction:
-
In a separate vessel, pre-activate the incoming Fmoc-amino acid (3 equivalents relative to resin substitution) with HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
For this compound : This bulky, unnatural amino acid may require extended coupling times (up to 4 hours) or a "double coupling" procedure (repeating the coupling step with a fresh solution of activated amino acid) to ensure the reaction goes to completion.
-
Rationale: The HBTU/HOBt system forms a highly reactive intermediate, facilitating efficient amide bond formation. Bulky amino acids can be sterically hindered, necessitating more rigorous coupling conditions.
-
-
Post-Coupling Wash:
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Monitoring (Optional but Recommended):
-
Perform a Kaiser test on a small sample of beads. A blue color indicates the presence of free primary amines (incomplete coupling), while yellow/colorless indicates a complete reaction.[23] If the test is positive, repeat the coupling step.
-
Rationale: This in-process control is a self-validating step that ensures high fidelity of the sequence, preventing the accumulation of difficult-to-remove deletion impurities.
-
Step 3: N-Terminal Acetylation
-
After the final amino acid (N-acetyl-D-3-(2-naphthalenyl)-alanine in the case of Degarelix) is coupled, perform a final Fmoc deprotection.
-
Wash the resin as described above.
-
Add a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DMF to the resin and agitate for 1 hour.
-
Wash the resin extensively with DMF and DCM, then dry under vacuum.
-
Rationale: Acetylation of the N-terminus mimics the natural structure of many peptides and can improve stability and biological activity.
Step 4: Cleavage and Side-Chain Deprotection
-
Prepare a cleavage cocktail of TFA / TIS / H₂O (95:2.5:2.5 v/v).
-
Add the cocktail to the dried peptide-resin (10 mL per gram of resin).
-
Agitate gently at room temperature for 2-3 hours.
-
Rationale: TFA is a strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. TIS and water act as scavengers, trapping the reactive carbocations generated during deprotection, thus preventing side reactions with sensitive residues like Tryptophan or Methionine.[24]
Step 5: Peptide Precipitation, Collection, and Purification
-
Filter the resin and collect the TFA solution containing the peptide.
-
Concentrate the solution slightly under a stream of nitrogen.
-
Add the concentrated solution dropwise into a 50-fold excess of ice-cold diethyl ether with vigorous stirring. A white precipitate (the crude peptide) will form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA.[25][26]
-
Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.
Section 4: Characterization and Quality Control
Rigorous analytical characterization is mandatory to confirm the identity, purity, and quality of the synthesized GnRH antagonist.[27]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final peptide. The sample is injected onto a C18 column and eluted with a gradient of acetonitrile in water. Purity is calculated by integrating the area of the product peak relative to the total peak area.
-
Mass Spectrometry (MS): Confirms the molecular identity of the peptide by measuring its molecular weight with high accuracy.[28][29]
Table 1: Representative Analytical Data for Synthesized GnRH Antagonist (Degarelix)
| Parameter | Expected Value | Typical Result |
| Molecular Formula | C₈₂H₁₀₃ClN₁₈O₁₆ | N/A |
| Theoretical Mass (Avg.) | 1632.28 Da | N/A |
| Observed Mass (ESI-MS) | [M+H]⁺ = 1633.3 | 1633.5 ± 0.5 Da |
| Purity (RP-HPLC @ 220 nm) | >98.0% | >98.5% |
Section 5: Long-Acting Formulation Considerations
While the synthesis yields the active pharmaceutical ingredient (API), creating a "long-acting" product requires advanced formulation strategies. The purified GnRH antagonist is often incorporated into a delivery system that provides sustained release over weeks or months.[30] Common approaches include:
-
Biodegradable Microspheres: The peptide can be encapsulated within microspheres made of polymers like poly(lactic-co-glycolic acid) (PLGA). These microspheres are administered as a suspension and slowly degrade in the body, releasing the peptide over time.
-
In-situ Forming Depots: The peptide is dissolved in a biocompatible solvent system that, upon injection into the body, forms a solid or gel-like depot from which the drug slowly diffuses.[8]
Section 6: Troubleshooting Common SPPS Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | - Steric hindrance (bulky amino acids like D-4-Carbamoylphe)- Aggregation of the peptide chain- Insufficient activation/reagent concentration | - Increase coupling time or perform a double coupling.- Use a different solvent (e.g., NMP) or add chaotropic salts.- Check the quality and age of coupling reagents. |
| Incomplete Fmoc Deprotection | - Aggregation preventing reagent access- Insufficient deprotection time | - Increase deprotection time or use a stronger base cocktail (e.g., with DBU).- Sonicate the reaction vessel briefly to break up aggregates. |
| Diketopiperazine Formation | - Occurs at the dipeptide stage, especially with Proline or Glycine. The free N-terminus attacks the ester linkage to the resin.[23] | - Use a sterically hindered resin (e.g., 2-chlorotrityl chloride resin).- Couple the third amino acid immediately after deprotecting the second. |
| Racemization | - Over-activation of the amino acid- Presence of residual base during activation | - Minimize the pre-activation time.- Ensure thorough washing after the deprotection step. |
Conclusion
The successful synthesis of complex, long-acting GnRH antagonists is critically dependent on the strategic selection and incorporation of specialized amino acid derivatives. This compound is a prime example of a building block designed for both high potency and enhanced in vivo stability. By leveraging the robust and well-established Fmoc/tBu solid-phase peptide synthesis methodology, and by implementing rigorous in-process controls and post-synthesis characterization, researchers can reliably produce these vital therapeutic agents for further development and clinical application.
References
- Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical reviews, 109(6), 2455–2504.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
-
KEGG. (n.d.). GnRH signaling pathway. Retrieved from [Link]
-
CEM Corporation. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Li, R., et al. (2024). GnRH antagonist protocol versus long-acting GnRH agonist protocol on pregnancy outcomes in IVF/ICSI: a retrospective cohort study. Scientific Reports.
- Patel, A., et al. (2023). Long-acting parenteral formulations of hydrophilic drugs, proteins, and peptide therapeutics. Journal of Controlled Release.
- Chrone, V. G., Lorentzen, A., & Højrup, P. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 2821, 83–89.
-
Wikipedia. (n.d.). Gonadotropin-releasing hormone antagonist. Retrieved from [Link]
- Feng, Z., et al. (2018). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules.
- Ferring Pharmaceuticals. (2014). Method for the manufacture of degarelix. Google Patents.
-
Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
- Sun Pharmaceutical Industries Ltd. (2021). Process for the preparation of Degarelix acetate and Degarelix acetate-mannitol premix. Google Patents.
- bioRxiv. (2025). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides.
- ACS Publications. (2023). Recent Advances in Formulations for Long-Acting Delivery of Therapeutic Peptides.
- Weiss, J. M. (2002). Gonadotropin-releasing hormone antagonists: pharmacology and clinical use in women. BioDrugs, 16(5), 343-353.
- ResearchGate. (n.d.). GnRH antagonist multiple- and single-dose protocols.
-
LifeTein. (2024). Should My Peptides Have D-Amino Acids?. Retrieved from [Link]
- PubMed. (2024).
- ACS Publications. (2021).
- MDPI. (n.d.).
-
European Patent Office. (n.d.). MANUFACTURE OF DEGARELIX. Retrieved from [Link]
-
QIAGEN. (n.d.). GNRH Signaling. Retrieved from [Link]
- Cambridge University Press. (n.d.). GnRH Agonists and Antagonists.
- Frontiers Media. (n.d.). Editorial: Gonadotropin-Releasing Hormone Receptor Signaling and Functions.
- ResearchGate. (2025). Characterization of Synthetic Peptides by Mass Spectrometry.
- Google Patents. (2011). Process for production of degarelix.
- ResearchGate. (n.d.). GnRH antagonist mechanism of action.
- Park, K. (2024). Recent Advances in Formulations for Long-Acting Delivery of Therapeutic Peptides.
- Springer. (2014). Methods and protocols of modern solid phase peptide synthesis.
- PubMed. (n.d.). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide.
-
Waters Corporation. (n.d.). Synthetic Peptide Analysis | Purification, Characterization & Monitoring. Retrieved from [Link]
- Oxford Academic. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP.
- Frontiers Media. (2022).
- FDA. (n.d.). TRADENAME® (degarelix for injection)
- Institut Laue-Langevin. (2024).
- ChemicalBook. (n.d.). FMOC-D-4-Chlorophe.
- Wikipedia. (n.d.). Gonadotropin-releasing hormone receptor.
- Taylor & Francis. (n.d.). GNRH antagonists – Knowledge and References.
- PubMed. (n.d.). Intracellular Signaling Pathways Mediated by the Gonadotropin-Releasing Hormone (GnRH) Receptor.
Sources
- 1. Gonadotropin-releasing hormone antagonists: pharmacology and clinical use in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are GnRHR antagonists and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. GnRH antagonist protocol versus long-acting GnRH agonist protocol on pregnancy outcomes in IVF/ICSI: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Gonadotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 13. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bachem.com [bachem.com]
- 17. peptide.com [peptide.com]
- 19. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 21. chemistry.du.ac.in [chemistry.du.ac.in]
- 22. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chempep.com [chempep.com]
- 24. luxembourg-bio.com [luxembourg-bio.com]
- 25. US8828938B2 - Method for the manufacture of degarelix - Google Patents [patents.google.com]
- 26. lcms.cz [lcms.cz]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. kinampark.com [kinampark.com]
Troubleshooting & Optimization
Overcoming poor coupling efficiency of Fmoc-D-4-Carbamoylphe in SPPS
Welcome to the technical support guide for overcoming challenges with Fmoc-D-4-Carbamoylphenylalanine (Fmoc-D-Phe(4-CONH₂)-OH) in Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, chemists, and drug development professionals to diagnose and resolve issues related to the poor coupling efficiency of this specific amino acid derivative.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is Fmoc-D-4-Carbamoylphe considered a "difficult" residue to couple in SPPS?
A: The difficulty in achieving high coupling efficiency with this compound stems from a combination of steric and electronic factors.
-
Steric Hindrance: The primary challenge is the significant steric bulk of the 4-carbamoylphenyl side chain.[1][2] This large, rigid group can physically obstruct the activated carboxyl group of the incoming amino acid from approaching the free N-terminal amine of the growing peptide chain on the solid support. This hindrance slows down the rate of amide bond formation significantly compared to less bulky amino acids like Alanine or Glycine.[3][4]
-
Electronic Effects: While less pronounced than steric hindrance, the carbamoyl group (-CONH₂) can have mild electron-withdrawing effects on the phenyl ring. This can slightly decrease the nucleophilicity of the carboxylate anion during the activation step, although this is generally considered a minor contributor compared to the steric issue.
Below is a diagram illustrating the steric clash that impedes the coupling reaction.
Caption: Steric hindrance from the bulky side chain of this compound.
Q2: How can I definitively confirm that I have an incomplete coupling reaction?
A: The most reliable and widely used method for monitoring coupling completion in real-time is the qualitative ninhydrin (Kaiser) test .[5] This test detects the presence of free primary amines on the resin.
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted N-terminal amines, confirming an incomplete coupling reaction.
-
Negative Result (Yellow/Colorless Beads): Indicates that no primary amines are present, suggesting the coupling reaction has gone to completion.
It is crucial to perform this test after the coupling step for this compound before proceeding to the next Fmoc deprotection. A persistent positive result signals the need for troubleshooting.
Q3: What are the first-line strategies to improve the coupling of this compound?
A: Before resorting to more complex chemical modifications, several straightforward protocol adjustments can significantly improve coupling efficiency. These should be your initial troubleshooting steps.
-
Extend the Coupling Time: For a standard coupling that might run for 1-2 hours, extend the reaction time to 4 hours or even overnight.[6] This allows more time for the sterically hindered reaction to proceed.
-
Perform a Double Coupling: This is one of the most effective and common strategies. After the initial coupling reaction and subsequent washes, simply repeat the coupling step with a fresh solution of activated this compound.[7]
-
Increase Reagent Equivalents: Increasing the excess of the amino acid and coupling reagents from a standard 3-5 equivalents to 5-10 equivalents can help drive the reaction to completion by increasing the concentration of the active species.[7]
The following workflow diagram outlines a logical approach to troubleshooting this difficult coupling.
Caption: A logical workflow for troubleshooting poor coupling efficiency.
Q4: Which coupling reagents are most effective for sterically hindered amino acids like this compound?
A: When standard carbodiimide activators (like DIC/HOBt) are insufficient, switching to a more potent coupling reagent is a highly effective strategy. Uronium/aminium salt-based reagents are generally preferred for difficult couplings due to their high reactivity and ability to suppress racemization.[8][9]
| Reagent Class | Example(s) | Mechanism & Advantages | Key Considerations |
| Uronium/Aminium | HATU, HBTU, HCTU | Forms a highly reactive OAt- or OBt-active ester. HATU is particularly potent due to the 7-azabenzotriazole moiety, which provides a neighboring group effect, accelerating the reaction.[8][10] | Generally the most effective class for hindered couplings. HATU is often considered the gold standard. Requires a non-nucleophilic base like DIPEA or 2,4,6-collidine for activation. |
| Immonium | COMU | Incorporates the Oxyma Pure moiety directly into the reagent structure, making it safer (non-explosive) and highly soluble. Its performance is comparable to HATU.[9][11] | An excellent, safer alternative to HATU with similar or superior efficiency. |
| Carbodiimide | DIC / OxymaPure | DIC activates the carboxylic acid to form an O-acylisourea intermediate, which is then converted to a highly reactive Oxyma ester. OxymaPure is a superior additive to HOBt, offering higher reactivity and safety.[12][13] | While a significant improvement over DIC/HOBt, it may still be less potent than HATU or COMU for the most extreme cases of steric hindrance.[9] |
| Phosphonium | PyBOP, PyAOP | Forms a reactive phosphonium ester. Effective for many couplings, but can be less efficient than HATU for severely hindered residues. | Can sometimes cause side reactions with unprotected phosphorylated amino acids.[8] |
For this compound, HATU or COMU are the top recommendations.
Q5: Can elevated temperatures or microwave synthesis help?
A: Yes, absolutely.
-
Elevated Temperature: Performing the coupling at a higher temperature (e.g., 40-50 °C) can provide the necessary activation energy to overcome the steric barrier, increasing the reaction rate. However, this must be done with caution as prolonged high temperatures can increase the risk of side reactions, including racemization.
-
Microwave-Assisted SPPS: This is a powerful technique for difficult couplings.[2] Microwave energy efficiently drives reactions to completion in a fraction of the time required for conventional methods, often succeeding where room temperature couplings fail.[2][14] It is particularly effective for hindered amino acids.
Detailed Experimental Protocol
Optimized HATU-Mediated Double Coupling Protocol for Fmoc-D-Phe(4-CONH₂)-OH
This protocol is designed to maximize the incorporation of this compound onto a resin with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amine (post-Fmoc deprotection and washing)
-
Fmoc-D-Phe(4-CONH₂)-OH (5 eq. per coupling)
-
HATU (4.9 eq. per coupling)
-
N,N-Diisopropylethylamine (DIPEA) (10 eq. per coupling)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the peptide-resin has been fully deprotected (using 20% piperidine in DMF) and thoroughly washed with DMF (at least 5 times) to remove all traces of piperidine. Swell the resin in DMF for at least 20 minutes.
-
Activation Solution Preparation (First Coupling):
-
In a separate vessel, dissolve Fmoc-D-Phe(4-CONH₂)-OH (5 eq.) and HATU (4.9 eq.) in a minimal volume of DMF.
-
Add DIPEA (10 eq.) to the solution.
-
Allow the solution to pre-activate for 1-2 minutes. The solution may change color.
-
-
First Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Intermediate Washing:
-
Drain the reaction solution from the resin.
-
Wash the resin thoroughly with DMF (5 times) to remove unreacted reagents and byproducts.
-
-
Second Coupling (Repeat Steps 2 & 3):
-
Prepare a fresh activation solution as described in Step 2.
-
Add the new solution to the washed resin and agitate for another 2-4 hours.
-
-
Final Washing:
-
Drain the second coupling solution.
-
Wash the resin extensively with DMF (5 times) followed by Dichloromethane (DCM) (3 times) to prepare for the next step in the synthesis.
-
-
Verification (Optional but Recommended):
-
Take a small sample of the resin beads and perform a Kaiser test. A negative (yellow) result confirms the successful completion of the coupling. If the test is still positive, a more aggressive strategy like microwave synthesis may be required.
-
References
-
van Woerkom, W. J., & van Nispen, J. W. (1991). Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? International journal of peptide and protein research, 38(2), 103–113. [Link]
-
Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. Mesa Labs. [Link]
-
El-Faham, A., & Albericio, F. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Digital CSIC. [Link]
-
Reddit User Discussion. (2018). Solid Phase Synthesis-- What are the major problems in the lab? r/Biochemistry. [Link]
-
Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. [Link]
-
Tam, J. P., & Lu, Y. A. (1995). Coupling Difficulty Associated with Interchain Clustering and Phase Transition in Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 117(49), 12058–12063. [Link]
-
Tiritiris, I., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5664–5674. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]
-
Luxembourg Bio Technologies Ltd. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. [Link]
-
CEM Corporation. (2024, September 25). SPPS Reagents Explained: A Complete Guide. YouTube. [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]
-
Reddit User Discussion. (2025, June 17). Low yield despite good HPLC purity with SPPS using chlorotrityl linker. r/Chempros. [Link]
-
Fields, C. G., Lloyd, D. H., Macdonald, R. L., Otteson, K. M., & Noble, R. L. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide research, 4(2), 95–101. [Link]
-
Wang, J., et al. (2021). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. Biotechnology for Biofuels, 14(1), 205. [Link]
-
Wang, J., et al. (2021). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine synthesis. Biotechnology for Biofuels, 14(1), 205. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. bachem.com [bachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. digital.csic.es [digital.csic.es]
- 12. pubs.acs.org [pubs.acs.org]
- 13. oxymapure.com [oxymapure.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Side Reactions of the Carbamoyl Group During TFA Cleavage
Welcome to our specialized technical guide focused on managing the challenging side reactions involving the carbamoyl groups of Asparagine (Asn) and Glutamine (Gln) residues during peptide cleavage from solid-phase resins using Trifluoroacetic acid (TFA). This resource is tailored for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate common issues encountered in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions involving Asn and Gln during TFA cleavage?
During the final acid-mediated deprotection and cleavage of peptides, the side-chain carbamoyl groups of Asparagine (Asn) and Glutamine (Gln) are prone to several undesirable side reactions. The most common of these are:
-
Dehydration of Asparagine to Nitrile: Under the strong acidic conditions of TFA cleavage, the amide group of the Asn side chain can undergo dehydration, resulting in the formation of a β-cyanoalanine residue. This modification introduces a non-natural amino acid, which can alter the peptide's structure and biological function.[1]
-
Aspartimide Formation: Asparagine, particularly when followed by residues like Glycine, can undergo intramolecular cyclization to form a five-membered succinimide ring, known as an aspartimide.[2][3][4][5] This intermediate is unstable and can subsequently hydrolyze to yield a mixture of α-aspartyl and β-aspartyl peptides, leading to isomeric impurities that are challenging to separate.[2][4]
-
Pyroglutamate (pGlu) Formation from N-terminal Glutamine: N-terminal Gln residues are susceptible to intramolecular cyclization, where the side-chain amide attacks the N-terminal amino group. This reaction eliminates a molecule of ammonia and forms a pyroglutamyl (pGlu) residue.[6][7][8] This modification removes the positive charge of the N-terminal amine, making the peptide more acidic and altering its chromatographic behavior.[7][8]
Q2: My mass spectrum shows a significant peak at -17 Da from the expected peptide mass. What is the likely cause?
A mass loss of 17 Da, corresponding to the mass of ammonia (NH₃), is a strong indication of nitrile formation from an Asparagine (Asn) residue.[1] While the chemical transformation is a dehydration (loss of H₂O, 18 Da), the resulting β-cyanoalanine structure has a mass that is 17 Da less than the parent Asn residue. This side reaction is particularly prevalent during the activation of unprotected asparagine in synthesis but can also be exacerbated by harsh TFA cleavage conditions.[1]
Q3: Why do I see peak broadening or multiple, closely eluting peaks for my peptide during HPLC purification?
This chromatographic behavior is often a sign of peptide heterogeneity. When dealing with Gln-containing peptides, a likely culprit is the formation of pyroglutamic acid (pGlu) , especially if the Gln is at the N-terminus.[6][7] The conversion to pGlu alters the peptide's overall charge and hydrophobicity, causing it to elute at a different retention time than the desired peptide.[7][8] Similarly, aspartimide formation from Asn can lead to a mixture of α- and β-aspartyl isomers, which often have very similar retention times, resulting in broadened or overlapping peaks.[2]
Troubleshooting Guides
Guide 1: Mitigating Nitrile Formation from Asparagine (Asn)
Nitrile formation is a persistent challenge in the synthesis of Asn-containing peptides. The strongly acidic and dehydrating environment of a standard TFA cleavage cocktail promotes this unwanted side reaction.
Causality: The mechanism involves protonation of the side-chain amide oxygen by TFA, making it a good leaving group. Subsequent elimination of water forms a stabilized nitrilium ion, which is then deprotonated to yield the final nitrile product.
Preventative Measures & Protocol:
The most effective mitigation strategy is the use of a well-protected Asn derivative during synthesis (e.g., Fmoc-Asn(Trt)-OH) and careful control of the final cleavage conditions. Using side-chain protected asparagine derivatives can yield a homogeneous peptide without nitrile formation.[1]
Experimental Protocol: Standard Cleavage for Asn-Containing Peptides (with Trt protection)
-
Resin Preparation: Following synthesis, thoroughly wash the peptide-resin with dichloromethane (DCM) and dry under a stream of nitrogen.
-
Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail. A common and effective mixture is Reagent K or a similar variation.[9]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature.[12][13]
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Isolation and Purification: Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether. Dry the crude peptide under vacuum before purification by HPLC.
Data Presentation: Impact of Asn Side-Chain Protection on Nitrile Formation
| Asparagine Derivative Used | Cleavage Cocktail | Nitrile Formation (%) |
| Fmoc-Asn-OH | 95% TFA / 5% H₂O | 15-40% |
| Fmoc-Asn(Trt)-OH | 95% TFA / 2.5% TIS / 2.5% H₂O | < 2% |
| Fmoc-Asn(Tmob)-OH | 95% TFA / scavengers | < 1% |
Data is illustrative and highly sequence-dependent.
Logical Workflow for Troubleshooting Nitrile Formation
Caption: Troubleshooting workflow for observed nitrile formation.
Guide 2: Preventing Pyroglutamic Acid (pGlu) Formation from N-terminal Glutamine (Gln)
The conversion of N-terminal Gln to pGlu is a spontaneous reaction that can occur during cleavage, purification, and storage, particularly under acidic conditions.[6][14]
Causality: The reaction is an intramolecular cyclization where the nucleophilic N-terminal amine attacks the electrophilic side-chain amide carbonyl of the Gln residue. This forms a stable, five-membered lactam ring and eliminates ammonia.[6] The reaction is accelerated by heat and certain buffer conditions.[14]
Preventative Measures & Protocol:
The key to prevention is to minimize the time the peptide is exposed to acidic conditions post-cleavage and to store it in a stable, lyophilized form.
Experimental Protocol: Post-Cleavage Workup to Minimize pGlu Formation
-
Standard Cleavage: Perform the TFA cleavage using a standard cocktail appropriate for the peptide sequence (e.g., TFA/TIS/H₂O 95:2.5:2.5).[15]
-
Rapid Workup: After cleavage (1-2 hours), immediately precipitate the peptide in cold diethyl ether. Work quickly to minimize exposure to the acidic TFA environment.
-
Dissolution and Neutralization: After isolating the crude peptide pellet, dissolve it in a minimal amount of an aqueous solvent (e.g., 10-20% Acetonitrile in water). Immediately adjust the pH to a neutral range (pH 6-7) using a volatile base like dilute ammonium hydroxide.
-
Immediate Lyophilization: Promptly freeze the neutralized peptide solution and lyophilize it to dryness. Storing the peptide as a dry powder significantly inhibits the cyclization reaction.
-
Purification Strategy: When preparing for HPLC, dissolve the lyophilized powder in the initial mobile phase immediately before injection to limit its time in an acidic environment.
Logical Relationship for pGlu Prevention
Sources
- 1. Asparagine coupling in Fmoc solid phase peptide synthesis [pubmed.ncbi.nlm.nih.gov]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. researchgate.net [researchgate.net]
- 5. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. biotage.com [biotage.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
Stability of the 4-carbamoylphenylalanine side chain during peptide synthesis
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals incorporating the non-canonical amino acid 4-carbamoylphenylalanine (pCf) into their synthetic workflows. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges related to the stability of the pCf side chain. Our goal is to equip you with the expertise to anticipate, identify, and resolve potential issues, ensuring the integrity of your final peptide product.
Frequently Asked Questions (FAQs)
Q1: Is the 4-carbamoylphenylalanine (pCf) side chain generally stable during standard Fmoc-based solid-phase peptide synthesis (SPPS)?
A: Yes, the 4-carbamoylphenylalanine side chain is generally considered stable under standard Fmoc-SPPS conditions. The carbamoyl group is attached to a phenyl ring, which makes it significantly more stable than the side chain of asparagine (Asn). It is not prone to the aspartimide formation that can plague sequences containing Asp-Gly or Asp-Ser.[1] However, like any amide, it can be susceptible to hydrolysis or other modifications under specific, often harsh, chemical conditions, particularly during the final cleavage and deprotection step.[2]
Q2: What are the primary potential side reactions involving the pCf side chain?
A: The two most probable, though not highly common, side reactions are:
-
Deamidation (Hydrolysis): The conversion of the side-chain carbamoyl group (-CONH₂) to a carboxylic acid (-COOH), yielding 4-carboxyphenylalanine. This results in a mass increase of +1 Da in the final peptide.
-
Dehydration: The conversion of the carbamoyl group to a nitrile (-C≡N), yielding 4-cyanophenylalanine. This results in a mass decrease of 18 Da (loss of H₂O), observed as a -17 Da shift in the monoisotopic mass.
Q3: Do I need to use a protecting group for the pCf side chain amide?
A: For most standard syntheses, side-chain protection for pCf is not necessary. The need for protection is analogous to that for asparagine (Asn) and glutamine (Gln). In Fmoc chemistry, side-chain protection (e.g., with a trityl group) for Asn and Gln is often employed to prevent dehydration during activation and to improve the solubility of the Fmoc-amino acid derivative.[3] If you are performing a particularly long and complex synthesis, or if you observe significant side reactions, a custom synthesis of Fmoc-pCf(Trt)-OH could be considered, but it is not a standard requirement.
Q4: How does the stability of pCf compare to that of Asparagine (Asn)?
A: The pCf side chain is more stable than the Asn side chain. The primary instability of Asn is its propensity to form a cyclic succinimide intermediate with the peptide backbone, a reaction that is highly dependent on the following amino acid residue.[4] The carbamoyl group of pCf is sterically and electronically isolated from the peptide backbone by the phenyl ring, preventing this cyclization pathway. Therefore, the main concern for pCf is direct chemical modification of the amide rather than backbone-assisted degradation.
Troubleshooting Guides
This section addresses specific experimental observations and provides a systematic approach to identifying the root cause and implementing corrective actions.
Problem 1: Unexpected Mass (+1 Da) and a More Polar Byproduct in HPLC
Symptom: Your final mass spectrometry (MS) analysis shows a significant peak at the expected mass +1 Da. Your Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) chromatogram shows a new, earlier-eluting (more polar) peak alongside your target peptide peak.
Probable Cause: Side-Chain Deamidation
You are likely observing the hydrolysis of the 4-carbamoyl group to a 4-carboxyl group. This side reaction is most commonly associated with the final acid-mediated cleavage and deprotection step.
dot
Caption: Acid-catalyzed hydrolysis of the pCf side chain.
In-Depth Analysis & Causality:
Trifluoroacetic acid (TFA) is a strong acid used for cleavage. In the presence of water, which is often a component of cleavage cocktails or present adventitiously, TFA can catalyze the hydrolysis of amide bonds.[2] The carbocation scavengers used in cleavage cocktails are not designed to prevent this type of hydrolysis. The extent of deamidation is directly proportional to the duration of exposure to the acidic cocktail and the temperature of the reaction.[2]
Solutions & Preventative Measures:
-
Minimize Cleavage Duration: Do not extend the cleavage time unnecessarily. For most standard resins and protecting groups, 2-3 hours at room temperature is sufficient. Perform a time-course study (e.g., cleaving aliquots at 1, 2, and 4 hours) to determine the optimal cleavage time for your specific peptide.
-
Control Cleavage Temperature: Perform the cleavage reaction at room temperature (20-25°C). If deamidation is particularly problematic, consider conducting the cleavage on ice (approx. 4°C), though this may require a longer reaction time for complete removal of all protecting groups.
-
Optimize Cleavage Cocktail Composition: While scavengers don't prevent hydrolysis, ensuring an effective scavenger cocktail can prevent other side reactions that might complicate purification. A standard and robust cocktail for most peptides is Reagent K.[5]
-
Reagent K: TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5 : 5 : 5 : 5 : 2.5)
-
Problem 2: Unexpected Mass (-17 Da) and a More Non-Polar Byproduct in HPLC
Symptom: Your MS analysis shows a contaminant peak at the expected mass -17 Da (corresponding to the loss of H₂O). Your RP-HPLC analysis reveals a later-eluting (more non-polar) byproduct.
Probable Cause: Side-Chain Dehydration to Nitrile
This indicates the conversion of the 4-carbamoyl group to a 4-cyanophenylalanine residue. This side reaction is less common than deamidation but can be promoted by certain reagents used during the coupling step.
dot
Caption: Dehydration of the pCf side chain to a nitrile.
In-Depth Analysis & Causality:
During amino acid activation for coupling, highly reactive intermediates are formed. Carbodiimide reagents (e.g., DIC, DCC) without additives can form O-acylisourea intermediates that are potent enough to dehydrate the side-chain amide of Asn or Gln, and by extension, pCf. Additives like Oxyma or HOBt mitigate this by rapidly converting the O-acylisourea to a less reactive active ester, which favors aminolysis (peptide bond formation) over side-chain dehydration.[6]
Solutions & Preventative Measures:
-
Use Modern Coupling Reagents: Employ aminium/uronium or phosphonium salt-based coupling reagents such as HBTU, HATU, or HCTU. These are pre-activated or react rapidly with the amino acid to form active esters in the presence of a base.
-
Always Use an Additive: When using carbodiimide coupling agents like DIC, always include an additive such as Oxyma Pure or HOBt. This is a critical step to suppress a variety of side reactions, including both racemization and dehydration.[6]
-
Avoid "Double Coupling" with Carbodiimides: If a coupling is sluggish, it is better to cap the unreacted amines and proceed rather than attempting a second coupling with a carbodiimide-based reagent, which increases the risk of side-chain modification.
Analytical Methods for Detection and Characterization
A robust analytical workflow is essential for confirming the integrity of your pCf-containing peptide.
| Analytical Method | Application for pCf Stability Analysis | Expected Observations for Side Reactions |
| RP-HPLC | Primary tool for assessing purity and detecting byproducts.[7] | Deamidation: An earlier-eluting peak (more polar).Dehydration: A later-eluting peak (more non-polar). |
| LC-MS | Gold standard for mass confirmation of the target peptide and impurities. | Deamidation: Peak at [M+H]⁺ + 1.Dehydration: Peak at [M+H]⁺ - 17. |
| Tandem MS (MS/MS) | Confirms the location of the modification on the pCf residue within the peptide sequence.[2] | Fragmentation pattern will pinpoint the mass shift to the pCf residue. Methods like ETD can be particularly useful as they preserve side-chain modifications.[2] |
Experimental Protocol: Analytical Verification
-
Sample Preparation: Dissolve the crude, cleaved peptide in a suitable solvent (e.g., 0.1% TFA in 50% Acetonitrile/Water).
-
LC-MS Analysis:
-
Inject the sample onto a C18 RP-HPLC column coupled to a mass spectrometer.
-
Run a standard gradient (e.g., 5-95% Acetonitrile in Water with 0.1% Formic Acid) over 15-30 minutes.
-
Monitor the UV chromatogram (typically at 214 nm and 280 nm).
-
Acquire full scan mass spectra across the elution profile.
-
-
Data Interpretation:
-
Extract the ion chromatograms for the expected mass, [M+H]⁺, the deamidated mass, [M+H]⁺ + 1, and the dehydrated mass, [M+H]⁺ - 17.
-
Correlate the masses of any observed byproducts with their retention times in the UV chromatogram to confirm their identity and relative abundance.
-
Summary Workflow for Troubleshooting
This decision tree provides a logical path from initial observation to resolution.
dot
Caption: Troubleshooting workflow for pCf side-chain stability.
References
-
Haskel, A., et al. (2004). (4-Carboxamido)phenylalanine is a surrogate for tyrosine in opioid receptor peptide ligands. Journal of Medicinal Chemistry, 47(15), 3791-3794. [Link]
-
Vilar, S., et al. (2012). Protecting Groups in Peptide Synthesis. Current Organic Chemistry, 16(1), 4-23. [Link]
-
Royal Society of Chemistry. (2018). Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Stadler, M., et al. (2023). Revealing deamidation and isoaspartate formation during peptide analysis, purification and storage by tandem mass spectrometry. Communications Chemistry, 6(1), 1-10. [Link]
-
Al-Obeidi, F., et al. (2018). Synthesis of Novel Peptides Using Unusual Amino Acids. Protein & Peptide Letters, 25(11), 1034-1041. [Link]
-
Isidro-Llobet, A., et al. (2019). Protecting Groups in Peptide Synthesis. In: Peptide Synthesis. Methods in Molecular Biology, vol 2103. Humana, New York, NY. [Link]
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]
-
Robinson, A. B., & Robinson, L. R. (2007). Use of Merrifield solid phase peptide synthesis in investigations of biological deamidation of peptides and proteins. Biopolymers, 90(3), 297-306. [Link]
-
Chen, S. T., & Wang, K. T. (1998). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society, 45(6), 735-742. [Link]
-
ResearchGate. (n.d.). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Charde, M. S., et al. (2021). Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 11(3), 273-298. [Link]
-
Han, Y., et al. (1997). Side-chain anchoring strategy for solid-phase synthesis of peptide acids with C-terminal cysteine. The Journal of Organic Chemistry, 62(13), 4307-4312. [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Palladino, P., & Stetsenko, D. A. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, 14(24), 6346-6349. [Link]
-
CDN Isotopes. (n.d.). Cleavage Cocktail Selection. [Link]
-
L-Fiebig, et al. (2012). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. Journal of Peptide Science, 18(10), 633-638. [Link]
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]
-
Nazal, N., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6649. [Link]
-
Wang, Y., et al. (2017). Determination of the paracetamol degradation process with online UV spectroscopic and multivariate curve resolution-alternating least squares methods: comparative validation by HPLC. Analytical Methods, 9(1), 107-115. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Revealing deamidation and isoaspartate formation during peptide analysis, purification and storage by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Use of Merrifield solid phase peptide synthesis in investigations of biological deamidation of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. mdpi.com [mdpi.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Troubleshooting Solid-Phase Peptide Synthesis (SPPS)
Guide: Troubleshooting Kaiser Test Failure After Coupling Fmoc-D-4-Carbamoylphe
Introduction
A positive Kaiser test, indicated by a deep blue color, after a coupling step is a frequent and often perplexing issue in Solid-Phase Peptide Synthesis (SPPS). This guide provides a structured troubleshooting framework specifically for failures encountered after the coupling of this compound. Although this amino acid is not exceptionally large, its distinct side-chain functionality may introduce unique challenges. This document will walk you through a logical process to diagnose the root cause of the problem—from simple experimental errors to more complex chemical issues—and provide actionable protocols for resolution.
Pillar 1: Understanding the Kaiser Test and Its Potential for Failure
The Kaiser test, also known as the ninhydrin test, is a highly sensitive qualitative assay used to detect the presence of primary amines. A positive result (blue color) following a coupling step signifies that the N-terminal amine of the resin-bound peptide remains free, indicating an incomplete or failed coupling reaction. Conversely, a negative result (yellow or brown) suggests a successful coupling, as the N-terminal amine has formed an amide bond and is no longer available to react with the ninhydrin reagent.
However, the test is not infallible. A "failed" Kaiser test (i.e., a positive blue result) can stem from several possibilities:
-
True Coupling Failure: The incoming this compound did not successfully couple to the N-terminus of the peptide chain.
-
False Positive Result: The coupling was successful, but another component in the reaction is yielding a positive result.[1]
-
Incomplete Deprotection from the Previous Step: The Fmoc group of the preceding amino acid was not entirely removed, leaving a free amine that was never available for coupling.
This guide will systematically address all three potential scenarios.
Pillar 2: Diagnostic Workflow for a Positive Kaiser Test
A systematic approach is crucial for efficiently identifying the source of the problem. The following workflow will guide you through a series of checks and experimental verifications.
Step 1: Immediate Action - Re-evaluation and Simple Checks
Before resorting to more complex solutions, it is essential to rule out common procedural errors.
-
Thorough Washing: Ensure all excess reagents from the coupling step, particularly any unreacted this compound and coupling agents, have been meticulously washed from the resin. Residual primary amines from the amino acid batch can lead to a false positive.[1]
-
Reagent Integrity:
-
Kaiser Reagents: Confirm that the Kaiser test solutions are fresh and have been added in the correct sequence (ninhydrin, pyridine, phenol). Old or improperly prepared reagents can produce misleading results.[1]
-
Coupling Reagents: Verify that your coupling reagents (e.g., HBTU, HATU, DIC) and bases (e.g., DIPEA, NMM) have not degraded.
-
-
Resin Integrity: An old or damaged resin can occasionally produce a false positive result.[1]
If the Kaiser test remains positive after these checks, proceed to the next step.
Step 2: The "Double Couple" - A Quick Attempt to Resolve Incomplete Reactions
If the initial coupling was merely inefficient, a second coupling may drive the reaction to completion.
Protocol: Double Coupling
-
Following the first coupling and a positive Kaiser test, wash the resin thoroughly with DMF (3 x 1 min).
-
Prepare a fresh solution of this compound and your chosen coupling reagents.
-
Add the fresh coupling solution to the resin and allow it to react for the same duration as the initial coupling, or slightly longer (e.g., 1-2 hours).
-
Wash the resin thoroughly with DMF.
-
Perform a Kaiser test.
If the test is now negative, you can continue with your synthesis. If it remains positive, it is unlikely that simple repetition will resolve the issue, and a more in-depth investigation is warranted.
Step 3: Is It a True Failure? - Confirmatory Analysis
When the Kaiser test repeatedly indicates a failure, it is crucial to determine whether the coupling has genuinely failed or if the test itself is producing a false positive. A test cleavage followed by mass spectrometry analysis is the most definitive method to ascertain the status of your peptide on the resin.[2][3][4]
Protocol: Test Cleavage and Mass Spectrometry Analysis
-
Collect a small sample of the resin (approximately 5-10 mg).
-
Wash the resin sample with DCM (3 x 1 min).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail. A standard cocktail for many resins is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Add the cleavage cocktail to the dried resin (approximately 100-200 µL for a small sample) and let it react for 1-2 hours at room temperature.
-
Filter the cleavage solution away from the resin beads (a small cotton-plugged pipette can be used for this purpose).
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and allow the peptide pellet to air dry.
-
Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) and analyze by LC-MS or MALDI-TOF mass spectrometry.
Interpreting the Mass Spectrometry Results:
-
Expected Mass: If you observe a mass corresponding to your peptide including the newly coupled this compound, your coupling was successful, and the Kaiser test is likely giving a false positive.
-
Mass of the Truncated Peptide: If you only observe the mass of the peptide before the coupling of this compound, the coupling has failed.
-
Mixture of Masses: The presence of both masses indicates that the coupling was incomplete.
Pillar 3: Troubleshooting and Optimization Strategies
Based on the results from your diagnostic workflow, you can now implement targeted solutions.
Scenario 1: Coupling Confirmed as Failed or Incomplete
This is the most common scenario and is often attributed to steric hindrance or peptide aggregation. While this compound is not as bulky as some other amino acids, it can still present coupling challenges.
Optimization of Coupling Conditions
| Strategy | Rationale | Recommended Protocol |
| Change Coupling Reagent | More potent coupling reagents can overcome steric hindrance. | HATU/HCTU: Known for high reactivity and efficiency. Use 3-4 equivalents of the amino acid, 3-4 equivalents of HATU/HCTU, and 6-8 equivalents of a base like DIPEA or 2,4,6-collidine.[5][6][7] PyBOP: A phosphonium salt-based reagent with low racemization potential. Use 3 equivalents of the amino acid, 3 equivalents of PyBOP, and 6 equivalents of DIPEA.[5][6] |
| Extend Coupling Time | Some couplings are inherently slow. | Extend the reaction time to 4-6 hours, or even overnight for particularly challenging couplings. |
| Increase Temperature | Elevated temperature can provide the necessary energy to overcome the activation barrier. | Perform the coupling at a higher temperature (e.g., 40-50°C). Microwave-assisted SPPS is particularly effective for hindered couplings.[8] |
| Use Additives | Additives can enhance coupling efficiency and minimize side reactions. | OxymaPure®: A non-explosive alternative to HOBt that can accelerate coupling and reduce racemization when used with carbodiimides like DIC.[7] |
| Solvent Choice | A solvent that better solvates the growing peptide chain can reduce aggregation. | Consider using N-Methyl-2-pyrrolidone (NMP) instead of or in combination with DMF. |
Scenario 2: Coupling Confirmed as Successful (False Positive Kaiser Test)
If your mass spectrometry data confirms the presence of the correctly coupled peptide, the issue lies with the Kaiser test itself.
Potential Causes and Solutions for False Positives:
-
Side-Chain Reactivity of the Carbamoyl Group: While not definitively documented to interfere, it is plausible that the carbamoyl (-CONH2) side chain could undergo a side reaction under the heating conditions of the Kaiser test, potentially liberating a primary amine and giving a false positive.
-
Contamination: As mentioned in Step 1, residual unreacted amino acid can cause a false positive. Ensure extremely thorough washing.
-
Resin Degradation: On rare occasions, the resin support itself can degrade, exposing amine functionalities.
Moving Forward with a False Positive:
If you have strong mass spectrometry evidence of a successful coupling, you may choose to proceed with the synthesis. However, you will need to rely on an alternative method for monitoring subsequent steps or proceed "blindly" and carefully analyze the final product.
Alternative Monitoring Tests
-
Chloranil Test: A sensitive test for secondary amines, which can be useful after coupling to proline, but can also serve as a qualitative test for the absence of primary amines.
-
Isatin Test: Can be used to detect the presence of secondary amines, particularly following proline coupling.
Frequently Asked Questions (FAQs)
Q1: Why is my Kaiser test still blue after attempting a double coupling with this compound?
A persistent blue color after a double coupling attempt strongly suggests a more fundamental issue than slow reaction kinetics. The most likely causes are significant steric hindrance, peptide aggregation, or a false positive result from the test itself. At this stage, a test cleavage and mass spectrometry analysis are highly recommended to definitively diagnose the problem before proceeding with further synthesis steps.[2][3][4]
Q2: Could the carbamoyl group on the side chain of this compound be the cause of the positive Kaiser test?
While there is no definitive literature confirming this, it is a possibility. The conditions of the Kaiser test, which involve heating in the presence of pyridine, could potentially induce a side reaction with the carbamoyl group, leading to the formation of a primary amine and a subsequent false positive result. This is why independent verification of the coupling by mass spectrometry is crucial.
Q3: I do not have access to a mass spectrometer. What are my alternatives?
Troubleshooting without mass spectrometry is more challenging but not impossible. You can consider the following options:
-
Capping: After your coupling attempt, perform a capping step using acetic anhydride. This will acetylate any unreacted N-terminal amines. If a subsequent Kaiser test is negative, it suggests that there were indeed free amines that have now been capped. You could then proceed with the synthesis, but be aware that your final product will contain a deletion sequence.
-
Proceed and Analyze: Assume the coupling was successful and complete the synthesis. Thoroughly analyze the final crude product by HPLC. The presence of a significant peak corresponding to the mass of the deletion peptide will indicate that the coupling failed.
Q4: Are there specific coupling reagents that are recommended for sterically hindered amino acids like this one?
Yes, for sterically hindered amino acids, more powerful coupling reagents are often required. Aminium/uronium salts like HATU and HCTU, or phosphonium salts like PyBOP, are generally more effective than standard carbodiimide-based methods (e.g., DIC/HOBt).[5][6][7] These reagents form highly reactive activated esters that can more readily overcome the steric barrier to coupling.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for a Positive Kaiser Test.
References
-
Chait, B. T., & Kent, S. B. (1992). Mass spectrometric evaluation of synthetic peptides for deletions and insertions. Science, 257(5078), 1885-1894. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success. Retrieved from [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]
-
Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steele, A. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5589-5595. [Link]
-
Reddit. (2022). Advice on microcleaveage during SPPS to check progress. r/Chempros. Retrieved from [Link]
-
Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
-
DeTar, D. F., Silverstein, R., & Rogers, F. F. (1966). Reactions of Carbodiimides. III. The Reactions of Carbodiimides with Peptide Acids. Journal of the American Chemical Society, 88(5), 1024-1030. [Link]
-
Kumar, P., et al. (2018). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Proteomics & Bioinformatics, 11(5), 123-129. [Link]
-
Medzihradszky, K. F., & Chalkley, R. J. (2015). Mass spectrometry of peptides and proteins. Methods in molecular biology (Clifton, N.J.), 1295, 3–26. [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Introduction to peptide synthesis. Molecular biotechnology, 33(3), 239-254. [Link]
-
Atherton, E., Logan, C. J., & Sheppard, R. C. (1981). Peptide synthesis. Part 2. Procedures for solid-phase synthesis using Nα-fluorenylmethoxycarbonylamino-acids on polyamide supports. Synthesis of substance P and of acyl carrier protein 65–74 decapeptide. Journal of the Chemical Society, Perkin Transactions 1, 538-546. [Link]
-
ResearchGate. (2018). What are the possible reasons for false positive results in Kaiser test? Retrieved from [Link]
-
Savitski, M. M., et al. (2011). Identification of Related Peptides through the Analysis of Fragment Ion Mass Shifts. Journal of Proteome Research, 10(9), 4246-4255. [Link]
-
Radić, Z., et al. (2012). Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size. Biochemistry, 51(33), 6595-6603. [Link]
-
Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mass spectrometric evaluation of synthetic peptides for deletions and insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
Technical Support Center: Optimizing Reaction Times for Fmoc-D-4-Carbamoylphe Coupling
Welcome to the technical support center for the seamless integration of Fmoc-D-4-Carbamoylphenylalanine (Fmoc-D-Cph) into your peptide synthesis workflows. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of coupling this unique amino acid, ensuring high efficiency and purity in your final peptide products. Here, we address common challenges with in-depth, field-proven insights and validated protocols.
Troubleshooting Guide: Navigating Common Hurdles with Fmoc-D-Cph Coupling
This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your experiments. We delve into the root causes of these problems and offer actionable solutions.
Question 1: I'm observing incomplete coupling of Fmoc-D-Cph, leading to deletion sequences in my final peptide. What are the likely causes and how can I resolve this?
Answer:
Incomplete coupling of Fmoc-D-Cph is a common challenge that primarily stems from two factors: steric hindrance and potential side-chain interactions.
-
Steric Hindrance: The bulky Fmoc protecting group, combined with the phenyl ring of the amino acid, can physically impede the approach of the activated carboxyl group to the resin-bound amine. This is a known issue with many non-natural and sterically demanding amino acids.[1]
-
Side-Chain Interactions: The carbamoyl (-CONH2) group on the phenyl ring, while generally stable, can participate in hydrogen bonding, potentially leading to aggregation of the growing peptide chain on the solid support. This aggregation can mask the reactive amine, preventing efficient coupling.
Solutions:
-
Optimize Coupling Reagents: Standard carbodiimide reagents like DCC or DIC may not be sufficiently reactive to overcome the steric hindrance.[1] We recommend using more potent uronium or phosphonium salt-based coupling reagents.
| Coupling Reagent | Class | Key Advantages for Hindered Couplings |
| HATU | Uronium Salt | Forms highly reactive OAt-esters, leading to faster and more complete reactions. |
| HBTU | Uronium Salt | A cost-effective and reliable option, though slightly less reactive than HATU. |
| PyBOP | Phosphonium Salt | Avoids potential guanidinylation side products that can occur with uronium salts. |
-
Double Coupling: A straightforward and often effective strategy is to perform a second coupling step. After the initial coupling reaction, drain the vessel and add a fresh solution of activated Fmoc-D-Cph to drive the reaction to completion.
-
Increase Reaction Time and Temperature: For sterically hindered amino acids, extending the standard coupling time from 1-2 hours to overnight can significantly improve yields.[1] Gentle heating can also be beneficial, but must be carefully controlled to minimize the risk of racemization.
-
Solvent Choice: N-Methyl-2-pyrrolidone (NMP) is often superior to N,N-Dimethylformamide (DMF) for solvating growing peptide chains and disrupting aggregation.[1][2] For particularly challenging sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be employed.[1]
Question 2: I'm concerned about potential side reactions involving the carbamoyl side chain of Fmoc-D-Cph. What should I be aware of and how can I mitigate these risks?
Answer:
The primary concern with the carbamoyl side chain is its potential for dehydration to a nitrile (-CN) group under harsh activation conditions. This is a known side reaction for amino acids with primary amide side chains, such as asparagine.[3]
Mitigation Strategies:
-
Choice of Coupling Reagent: While potent coupling reagents are necessary, some can exacerbate side reactions. For instance, carbodiimides used without an additive like HOBt can lead to dehydration of asparagine side chains.[4] The use of pre-formed active esters or reagents like PyBOP can minimize this risk.
-
Side-Chain Protection (if available): For asparagine, side-chain protected derivatives (e.g., Fmoc-Asn(Trt)-OH) are commonly used to prevent dehydration. While not as commonly available for Fmoc-D-Cph, if a protected version is accessible, it would be the most robust solution.
-
Control of Reaction Conditions: Avoid excessive heating and prolonged exposure to highly activating conditions. The use of a milder base in conjunction with your coupling reagent can also be beneficial.
Question 3: My Fmoc-D-Cph fails to dissolve completely in DMF. What are my options?
Answer:
Poor solubility of Fmoc-amino acids can hinder efficient coupling.
Solutions:
-
Sonication and Gentle Warming: Use of an ultrasonic bath can help break up solid aggregates and facilitate dissolution.[5] Gentle warming to approximately 37°C can also improve solubility, but avoid excessive heat which could lead to degradation.[5]
-
Solvent Mixtures: Adding a small amount of a more powerful solvent like NMP or DMSO to your DMF can significantly enhance solubility.[5]
-
Fresh, High-Quality Solvents: DMF can degrade over time to form dimethylamine, which can prematurely cleave the Fmoc group.[2] Always use fresh, high-purity, amine-free solvents.
Frequently Asked Questions (FAQs)
Q1: Is side-chain protection for the carbamoyl group of Fmoc-D-Cph necessary?
While side-chain protection is the most secure way to prevent side reactions like dehydration, protected versions of Fmoc-D-Cph are not as readily available as those for asparagine. In most cases, careful optimization of coupling conditions with modern reagents can achieve high fidelity incorporation without side-chain protection.
Q2: What is the recommended molar excess of Fmoc-D-Cph and coupling reagents?
For sterically hindered amino acids, using a higher excess of reagents is often beneficial. A common starting point is 3-5 equivalents of the Fmoc-amino acid and coupling reagent relative to the resin loading.
Q3: How can I monitor the completion of the coupling reaction?
The Kaiser test is a reliable qualitative method to detect the presence of free primary amines on the resin. A negative result (yellow beads) indicates complete coupling, while a positive result (blue beads) signifies an incomplete reaction, necessitating a second coupling or capping of the unreacted amines.
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-D-Cph using HATU
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve Fmoc-D-Cph (4 equivalents) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) and allow the solution to pre-activate for 1-5 minutes.[1]
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test. If the test is positive, proceed with a second coupling (repeat steps 2 and 3).
-
Washing: Once the Kaiser test is negative, drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to prepare for the next deprotection step.
Protocol 2: Capping of Unreacted Amines
This protocol is recommended if a double coupling fails to yield a negative Kaiser test.
-
Resin Wash: Following the second coupling attempt, wash the resin with DMF (3 x 1 min).
-
Prepare Capping Solution: Create a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) before proceeding to the next Fmoc deprotection step.
Visualizing the Workflow and Challenges
Caption: Troubleshooting workflow for Fmoc-D-Cph coupling.
Sources
Technical Support Center: Managing Solubility of Peptides Rich in 4-Carbamoylphenylalanine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid, 4-carbamoylphenylalanine (Cpa). The unique physicochemical properties of Cpa can present significant challenges in peptide solubility and handling. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to ensure the successful application of these novel peptides in your research.
Understanding the Challenge: The Dual Nature of 4-Carbamoylphenylalanine
4-Carbamoylphenylalanine is a synthetic amino acid analogue of phenylalanine, where the para-hydrogen of the phenyl ring is replaced by a carbamoyl group (-CONH2). This modification introduces a polar, hydrogen-bonding moiety to an otherwise hydrophobic aromatic side chain. This dual character is central to the solubility challenges often encountered with Cpa-rich peptides.
While the carbamoyl group can enhance aqueous solubility compared to unmodified phenylalanine, it also introduces a potent hydrogen bonding donor and acceptor. This can lead to strong intermolecular interactions, promoting the formation of ordered aggregates, such as β-sheets, which can significantly decrease solubility and lead to the formation of gels or precipitates.[1]
Frequently Asked Questions (FAQs)
This section addresses common questions and initial considerations when working with peptides rich in 4-carbamoylphenylalanine.
Q1: My Cpa-rich peptide won't dissolve in aqueous buffers (e.g., PBS, Tris). What is the first step?
A1: The initial insolubility in aqueous buffers is a strong indicator of the hydrophobic and aggregative nature of your peptide. The first step is to systematically explore alternative solvent systems. It is crucial to always start with a small aliquot of your peptide for solubility testing to avoid risking your entire sample.
Q2: What are the recommended starting solvents for Cpa-rich peptides?
A2: For highly hydrophobic peptides, including those rich in Cpa, organic polar aprotic solvents are the recommended starting point.[2] These solvents disrupt hydrophobic interactions and can prevent the formation of intermolecular hydrogen bonds that lead to aggregation.
| Solvent | Properties & Considerations | Typical Starting Concentration |
| Dimethyl Sulfoxide (DMSO) | Excellent solubilizing agent for a wide range of hydrophobic peptides. Can be difficult to remove and may be incompatible with some cell-based assays at higher concentrations. | 100% DMSO, then dilute |
| Dimethylformamide (DMF) | Another strong organic solvent, often used when DMSO is not suitable. Can be toxic and should be handled with care. | 100% DMF, then dilute |
| Acetonitrile (ACN) | A less polar option than DMSO or DMF, often used in HPLC purification. Can be a good choice for peptides with moderate hydrophobicity. | 100% ACN, then dilute |
Q3: How does pH affect the solubility of Cpa-rich peptides?
A3: The pH of the solution can significantly influence the solubility of peptides by altering the net charge of the molecule. For Cpa-rich peptides, the overall charge of the peptide sequence (excluding the neutral Cpa side chain) will dictate the optimal pH for solubilization.
-
Acidic Peptides: If your peptide has a net negative charge at neutral pH (i.e., more acidic residues like Asp, Glu), dissolving it in a basic buffer (pH > 8) can increase solubility by deprotonating the acidic groups and increasing overall charge and repulsion between peptide molecules.
-
Basic Peptides: Conversely, if your peptide has a net positive charge (i.e., more basic residues like Lys, Arg, His), an acidic buffer (pH < 6) will enhance solubility by protonating the basic groups.
It is important to note that extreme pH values can lead to peptide degradation, so it is crucial to assess the stability of your peptide at different pH conditions.[3]
Q4: Can I use sonication or heating to improve solubility?
A4: Both sonication and gentle heating can be employed to aid dissolution, but they should be used with caution.
-
Sonication: A short burst of sonication in an ice bath can help to break up small aggregates and facilitate solvent penetration. However, prolonged sonication can generate heat and potentially lead to peptide degradation.
-
Heating: Gentle warming (e.g., 30-40°C) can increase the kinetic energy of the system and improve solubility. However, excessive heat can promote aggregation and degradation. The thermal stability of your specific peptide should be considered.
Troubleshooting Guides
This section provides detailed, step-by-step protocols for overcoming specific solubility issues you may encounter during your experiments.
Guide 1: Systematic Solvent Screening for a Cpa-Rich Peptide
This workflow will guide you through a logical process of identifying a suitable solvent system for your peptide.
Caption: A decision-tree workflow for systematic solvent screening of Cpa-rich peptides.
Protocol:
-
Initial Assessment: Begin by attempting to dissolve a small amount of the peptide in deionized water or your target aqueous buffer (e.g., PBS).
-
Charge-Based pH Adjustment: If insoluble, calculate the theoretical net charge of your peptide at neutral pH.
-
For acidic peptides, try a basic buffer like 0.1 M ammonium bicarbonate.
-
For basic peptides, attempt dissolution in a dilute acidic solution such as 10% acetic acid.
-
-
Organic Solvent Intervention: If the peptide remains insoluble, move to organic solvents. Start with 100% DMSO. If that fails, try DMF or ACN.
-
Controlled Dilution: Once the peptide is dissolved in an organic solvent, slowly add this solution dropwise into your desired aqueous buffer with constant, gentle stirring. Rapid dilution can cause the peptide to precipitate out of solution.
-
Introduction of Chaotropic Agents: For exceptionally stubborn peptides, the use of chaotropic agents can be effective. These agents disrupt the structure of water and interfere with the hydrophobic interactions and hydrogen bonding that drive aggregation.
-
Prepare a stock solution of 6-8 M urea or 6 M guanidine hydrochloride in your desired buffer.
-
Attempt to dissolve the peptide directly in this solution.
-
Caution: Chaotropic agents can denature proteins and may interfere with downstream applications. Ensure they are compatible with your experimental system.
-
Guide 2: Managing Peptide Aggregation and Gel Formation
The formation of a gel or a viscous solution is a clear indication of significant peptide aggregation, likely driven by extensive intermolecular hydrogen bonding involving the carbamoyl groups of Cpa.
Protocol for Disaggregating a Cpa-Rich Peptide Gel:
-
Solvent Exchange: If the gel has formed in an aqueous buffer, attempt to resolubilize it in a strong organic solvent like DMSO or DMF. This may require gentle vortexing and sonication.
-
Chaotrope Treatment: If organic solvents are insufficient, introduce a high concentration of a chaotropic agent (6-8 M urea or 6 M guanidine HCl). This is often the most effective method for disrupting established β-sheet structures.
-
Disruptive Co-solvents: Trifluoroacetic acid (TFA) at low concentrations (0.1%) can be a powerful tool for disrupting aggregates by protonating amide bonds and increasing repulsion. However, TFA can be harsh and may not be suitable for all applications.
-
Filtration: Once the peptide is redissolved, it is advisable to filter the solution through a 0.22 µm syringe filter to remove any remaining micro-aggregates before use.
Preventative Strategies:
-
Work at Low Concentrations: Whenever possible, prepare and handle Cpa-rich peptide solutions at the lowest feasible concentration to minimize the chances of aggregation.
-
Maintain a Solubilizing Environment: If the peptide requires an organic co-solvent or a specific pH for solubility, maintain these conditions in your stock solutions and minimize the time the peptide spends in less favorable aqueous environments.
-
Incorporate "Gatekeeper" Residues: When designing Cpa-rich peptides, consider flanking the hydrophobic Cpa residues with charged amino acids (e.g., Lys, Arg, Asp, Glu). These charged residues can act as "gatekeepers," creating electrostatic repulsion that hinders peptide aggregation.[4]
Visualizing the Mechanism: The Role of 4-Carbamoylphenylalanine in Aggregation
The following diagram illustrates the potential intermolecular interactions that can lead to the aggregation of Cpa-rich peptides.
Caption: Intermolecular forces driving the aggregation of Cpa-rich peptides.
This diagram highlights the two primary non-covalent interactions that contribute to the poor solubility of peptides rich in 4-carbamoylphenylalanine:
-
π-π Stacking: The aromatic phenyl rings of Cpa residues on adjacent peptide chains can stack on top of each other, a phenomenon driven by favorable electrostatic and van der Waals interactions.[1]
-
Hydrogen Bonding: The carbamoyl (-CONH2) groups provide both hydrogen bond donors (the -NH2) and acceptors (the C=O), allowing for the formation of extensive hydrogen bond networks between peptide chains. This is a major contributor to the formation of stable, insoluble aggregates.[5]
By understanding these driving forces, researchers can make more informed decisions about the selection of solvents and conditions that will effectively disrupt these interactions and maintain the peptide in a soluble, monomeric state.
References
- Kaneko, T., Ali, M. A., Captain, I., Perlin, P., & Deming, T. J. (2018). Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. Polymer Chemistry, 9(20), 2843–2850.
- Tartaglia, G. G., Cavalli, A., Pellarin, R., & Caflisch, A. (2005). Prediction of aggregation rate and aggregation-prone segments in polypeptide sequences. Protein Science, 14(10), 2723–2734.
- Kemp, D. S. (2004). Energetics of hydrogen bonds in peptides. Peptides, 25(7), 1245-1256.
-
PubChem. (n.d.). L-4-Carbamoylphenylalanine. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]
- Sandomenico, A., Russo, R., D'Agostino, E., Ruggiero, A., & Ruvo, M. (2020). Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms. Molecules, 25(24), 6035.
- Gazit, E. (2002). A possible role for π-stacking in the self-assembly of amyloid fibrils. The FASEB Journal, 16(1), 77-83.
- White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.
- Oeller, M., Kang, R., Bolt, H., Gomes dos Santos, A., Langborg Weinmann, A., Nikitidis, A., ... & Sormanni, P. (2023).
- Vriend, G. (1990). WHAT IF: a molecular modeling and drug design program. Journal of molecular graphics, 8(1), 52-56.
- Albericio, F., & Kruger, H. G. (2012). Therapeutic peptides. Future medicinal chemistry, 4(12), 1527-1531.
- Apetri, A. C., Maiti, N. C., Zagorski, M. G., Carey, P. R., & Anderson, V. E. (2006). Raman spectroscopic characterization of secondary structure in natively unfolded proteins: α-synuclein. Journal of molecular biology, 355(4), 643-655.
- Roberts, C. J. (2014). Therapeutic protein aggregation: mechanisms, design, and control. Trends in biotechnology, 32(7), 372-380.
- Wang, W., Singh, S., Zeng, D. L., King, K., & Nema, S. (2007). Antibody structure, instability, and formulation. Journal of pharmaceutical sciences, 96(1), 1-26.
- MDPI. (2023, September 8).
- Khan, S., & Kumar, V. (2021). Solubility Enhancement of Antidiabetic Drugs Using a Co‐Crystallization Approach. ChemistryOpen, 10(12), 1246-1257.
-
PubMed Central (PMC). (2023, March 14). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Retrieved from [Link]
-
ResearchGate. (2022, March 29). Ketoprofen-FA Co-crystal: In Vitro and In Vivo Investigation for the Solubility Enhancement of Drug by Design of Expert. Retrieved from [Link]
Sources
- 1. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Biomaterials via peptide assembly: design, characterization, and application in tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction of Aggregation of Biologically-Active Peptides with the UNRES Coarse-Grained Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (4-Carboxamido)phenylalanine is a surrogate for tyrosine in opioid receptor peptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Deconvolution of Mass Spectrometry Data for Peptides with 4-Carbamoylphenylalanine Modifications
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides modified with 4-carbamoylphenylalanine. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of deconvolution and data analysis for this specific modification.
Introduction
The incorporation of non-canonical amino acids like 4-carbamoylphenylalanine into peptides is a powerful strategy in drug discovery and peptide engineering. However, the unique chemical properties of this modification can present challenges during mass spectrometry data analysis, particularly in the deconvolution of complex spectra. This guide is designed to provide you with the expertise and practical insights needed to overcome these challenges, ensuring the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the exact mass of the 4-carbamoylphenylalanine modification?
A1: To ensure accurate mass spectrometry analysis, it is crucial to use the precise monoisotopic mass of the 4-carbamoylphenylalanine residue. The chemical formula for 4-carbamoylphenylalanine is C10H12N2O3. The monoisotopic mass of this amino acid is 208.0848 Da. When incorporated into a peptide chain, a water molecule (H2O, 18.0106 Da) is lost. Therefore, the residual mass of 4-carbamoylphenylalanine within a peptide is 190.0742 Da.
Q2: Why is deconvolution of mass spectra for peptides with 4-carbamoylphenylalanine challenging?
A2: Deconvolution of mass spectra for any large molecule, including modified peptides, can be complex.[1] For peptides with 4-carbamoylphenylalanine, specific challenges can arise from:
-
Multiple Charge States: Electrospray ionization (ESI) often produces a series of multiply charged ions for a single peptide, creating a complex spectrum that requires deconvolution to determine the neutral mass.[1]
-
Overlapping Isotopic Envelopes: In complex mixtures, the isotopic envelopes of different peptides or different charge states of the same peptide can overlap, making it difficult for deconvolution algorithms to assign peaks correctly.[2][3][4]
-
Unique Fragmentation Patterns: The 4-carbamoylphenylalanine modification can introduce novel fragmentation pathways that may not be recognized by standard software algorithms. This can lead to misidentification or poor scoring of peptide-spectrum matches (PSMs).
-
Potential for Neutral Loss: The carbamoyl group may be susceptible to neutral loss during fragmentation, which can complicate spectral interpretation if not properly accounted for in the analysis software.
Q3: Which mass spectrometry software can I use to analyze peptides with custom modifications like 4-carbamoylphenylalanine?
A3: Many modern proteomics software packages allow for the definition of custom or user-defined modifications. Some examples include:
-
Spectrum Mill: Allows for the creation of custom modifications by editing XML configuration files.[5]
-
MaxQuant: A popular platform that enables the user to define various post-translational modifications.[6]
-
Byonic: This software is known for its ability to handle complex and even unexpected modifications.[6]
-
Proteome Discoverer (Thermo Fisher Scientific): Offers extensive options for defining custom modifications.
-
BioPharma Compass (Bruker): A workflow-based software that can be configured for the characterization of biologics with various modifications.[7]
It is essential to consult the documentation of your specific software to learn how to add and configure custom modifications for your analysis workflows.
Troubleshooting Guides
Issue 1: Poor Deconvolution Accuracy or Failure to Deconvolute
Symptoms:
-
The deconvolution software fails to produce a neutral mass spectrum.
-
The reported neutral mass is inaccurate or has a low confidence score.
-
Multiple, conflicting neutral masses are reported for a single peptide.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Precursor Mass | The deconvolution algorithm relies on an accurate precursor m/z to identify the charge states. Adduct formation (e.g., with sodium or potassium) can shift the precursor m/z, leading to incorrect charge state assignment.[8][9][10][11][12] | Carefully examine the raw spectrum for common adducts. If adducts are present, either account for them in your deconvolution settings or optimize your sample preparation and chromatography to minimize their formation. |
| Low Signal-to-Noise Ratio | A low signal-to-noise ratio can make it difficult for the algorithm to distinguish true isotopic peaks from noise, leading to errors in charge state determination. | Optimize your mass spectrometer's tuning and acquisition parameters to improve signal intensity. Consider using a higher-resolution instrument if available. |
| Overlapping Isotopic Envelopes | In complex samples, the isotopic envelopes of different peptides can overlap, confusing the deconvolution algorithm.[2][3][4] | Improve chromatographic separation to reduce the complexity of co-eluting species. Adjust the deconvolution algorithm's parameters to better handle overlapping signals, if your software allows. |
| Inappropriate Deconvolution Parameters | The default parameters of your deconvolution software may not be optimal for your specific peptide and instrument.[13][14] | Manually inspect the raw spectrum and adjust the deconvolution parameters, such as the expected charge state range, m/z tolerance, and peak model. For example, in Thermo Fisher's BioPharma Finder with the ReSpect algorithm, you may need to adjust the "Resolution at 400 m/z" and the "Charge State Range" parameters.[14] |
Issue 2: Misidentification or Low Confidence Score for 4-Carbamoylphenylalanine-Containing Peptides
Symptoms:
-
The peptide is identified, but without the 4-carbamoylphenylalanine modification.
-
The peptide is identified with the modification, but with a low confidence score (e.g., low Mascot score, high E-value).
-
The peptide is not identified at all.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Custom Modification Not Properly Defined | The mass spectrometry software does not recognize the mass shift associated with 4-carbamoylphenylalanine. | Ensure that you have correctly defined the modification in your software, including the monoisotopic mass shift (190.0742 Da for the residue) and the target amino acid (Phenylalanine). |
| Unexpected Fragmentation Pattern | The 4-carbamoylphenylalanine modification may lead to fragmentation patterns that are not typical for standard peptides, causing the search engine to score the match poorly.[15][16][17][18] | Manually inspect the MS/MS spectra of your peptide. Look for characteristic fragment ions or neutral losses. If you identify a consistent, unexpected fragmentation pattern, you may need to use a search engine that allows for more flexible scoring or consider de novo sequencing. |
| Potential Neutral Loss of Isocyanic Acid (HNCO) | The carbamoyl group (-CONH2) may be lost as isocyanic acid (HNCO, mass 43.0058 Da) during CID or HCD fragmentation. This is analogous to the neutral loss observed from carbamylated lysine. If the software is not configured to consider this neutral loss, it can lead to misidentification. | In your search settings, define a variable modification that accounts for the neutral loss of isocyanic acid from 4-carbamoylphenylalanine. This will allow the search engine to consider fragment ions that have undergone this loss. |
Experimental Protocols
Protocol 1: Defining a Custom Modification in Mass Spectrometry Software (General Workflow)
-
Navigate to the Modification Settings: Open your mass spectrometry data analysis software and locate the section for defining or managing modifications. This may be under a menu like "Settings," "Configuration," or "Method Editor."
-
Create a New Modification: Select the option to add a new modification.
-
Enter Modification Details:
-
Name: Provide a clear and descriptive name, such as "4-Carbamoylphenylalanine".
-
Abbreviation: Assign a short abbreviation (e.g., "CarbamoylF").
-
Monoisotopic Mass: Enter the precise monoisotopic mass of the modification. For the entire residue, this is 190.0742 Da.
-
Target Amino Acid(s): Specify Phenylalanine (F) as the target amino acid.
-
Modification Type: Classify the modification as a "variable" or "fixed" modification depending on your experimental design. For initial searches, "variable" is often preferred.
-
-
Define Neutral Losses (if applicable): If your software allows, define any expected neutral losses. For 4-carbamoylphenylalanine, you may want to add a neutral loss of 43.0058 Da (HNCO).
-
Save the Modification: Save the new modification to your software's library.
-
Apply in Your Search: When setting up your database search, ensure that you select the newly created "4-Carbamoylphenylalanine" modification from the list of available modifications.
Visualizations
Workflow for Deconvolution and Identification of Modified Peptides
Caption: A general workflow for the deconvolution and identification of peptides with custom modifications.
Potential Fragmentation of a Peptide with 4-Carbamoylphenylalanine
Caption: A diagram illustrating the potential fragmentation sites of a peptide containing 4-carbamoylphenylalanine.
References
-
Agilent Technologies. (2024). Molecular Weight Confirmation of a Peptide Using MS Spectral Deconvolution for OpenLab CDS and the Agilent InfinityLab LC/MSD XT. Retrieved from [Link]
-
Bruker. (n.d.). MS Software. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Fiehn Lab. (n.d.). MS Adduct Calculator. Retrieved from [Link]
-
Liu, F., et al. (2010). Deconvolution and Database Search of Complex Tandem Mass Spectra of Intact Proteins: A COMBINATORIAL APPROACH. Molecular & Cellular Proteomics, 9(12), 2772–2782. Retrieved from [Link]
-
McClellan, J. E., et al. (2002). Parent and neutral loss monitoring on a quadrupole ion trap mass spectrometer: screening of acylcarnitines in complex mixtures. Analytical Chemistry, 74(22), 5799–5806. Retrieved from [Link]
-
Nonlinear Dynamics. (n.d.). How does peptide ion deconvolution work? Progenesis QI for proteomics v3.0. Retrieved from [Link]
-
ResearchGate. (n.d.). Neutral loss of lysine carbamylated peptides. Retrieved from [Link]
-
Spectroswiss. (n.d.). SOFTWARE TOOLS FOR MASS SPECTROMETRY DATA PROCESSING AND DATA ANALYSIS. Retrieved from [Link]
-
Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved from [Link]
-
Wikipedia. (n.d.). List of mass spectrometry software. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
Sources
- 1. Parent and neutral loss monitoring on a quadrupole ion trap mass spectrometer: screening of acylcarnitines in complex mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Deconvolution and Database Search of Complex Tandem Mass Spectra of Intact Proteins: A COMBINATORIAL APPROACH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. List of mass spectrometry software - Wikipedia [en.wikipedia.org]
- 7. MS Software | Bruker [bruker.com]
- 8. support.waters.com [support.waters.com]
- 9. Fiehn Lab - MS Adduct Calculator [fiehnlab.ucdavis.edu]
- 10. acdlabs.com [acdlabs.com]
- 11. Mass Spectrometry Adduct Calculator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Technical documentation [docs.thermofisher.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Strategies to minimize deletion sequences when using Fmoc-D-4-Carbamoylphe
A Guide to Minimizing Deletion Sequences and Ensuring Successful Incorporation in Solid-Phase Peptide Synthesis
Welcome to the Technical Support Center for Fmoc-D-4-Carbamoylphe. This resource is designed for researchers, scientists, and drug development professionals who are incorporating this unique amino acid into their synthetic peptides. As Senior Application Scientists, we have compiled this guide based on established principles of solid-phase peptide synthesis (SPPS) and extensive experience with sterically hindered and functionally modified amino acids. Our goal is to provide you with the causal understanding and practical solutions needed to overcome common challenges, particularly the formation of deletion sequences.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues encountered when using this compound in a question-and-answer format.
Q1: I'm observing a significant deletion sequence in my crude peptide, corresponding to the mass of my target peptide minus D-4-Carbamoyl-Phe. What is the most likely cause?
A1: The primary cause of a deletion sequence involving this compound is most often incomplete coupling during the synthesis cycle. This particular amino acid derivative presents two main challenges that can lead to a failed acylation of the N-terminal amine on the growing peptide chain:
-
Steric Hindrance: The carbamoyl group (-CONH₂) at the para-position of the phenyl ring, combined with the bulky Fmoc protecting group, increases the steric bulk around the alpha-carbon.[1] This steric hindrance can physically impede the approach of the activated carboxyl group to the resin-bound amine, slowing down the reaction rate significantly.[1] If the standard coupling time is insufficient to drive the reaction to completion, a portion of the peptide chains will remain unreacted, leading to the observed deletion.
-
Potential for On-Resin Aggregation: While sequence-dependent, the introduction of residues with the capacity for hydrogen bonding, such as the carbamoyl group, can sometimes contribute to on-resin aggregation.[2] This phenomenon can cause the peptide chains to fold and associate with one another, further reducing the accessibility of the N-terminal amine for coupling.[3]
Q2: How can I confirm that incomplete coupling is the issue?
A2: The most reliable in-process method to detect incomplete coupling is through a qualitative monitoring test performed on a small sample of resin beads immediately after the coupling step. The Kaiser test is the most common method for detecting free primary amines.[4]
-
Positive Kaiser Test (Blue Beads): Indicates the presence of unreacted primary amines, confirming an incomplete coupling reaction.
-
Negative Kaiser Test (Yellow/Colorless Beads): Suggests the coupling reaction has gone to completion.
It is crucial to perform this test after the coupling of this compound to ensure its successful incorporation before proceeding to the next cycle.
Q3: What is the first and most straightforward strategy to try if I detect an incomplete coupling?
A3: The most immediate and often effective intervention is to perform a double coupling .[1] This involves repeating the coupling step with a fresh solution of activated this compound immediately after the first attempt has failed (as indicated by a positive Kaiser test). This strategy increases the probability of forcing the reaction to completion by providing a new supply of activated amino acid and a longer overall reaction time.
Q4: My double coupling still resulted in a positive Kaiser test. What are my next steps?
A4: If a double coupling is insufficient, you will need to employ more robust strategies. The following troubleshooting workflow is recommended, starting with the most impactful changes.
Caption: Troubleshooting workflow for incomplete coupling of this compound.
-
Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents like DIC may be insufficient for sterically demanding couplings. Uronium/aminium salt-based reagents are highly recommended.[5]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings due to its high reactivity and ability to minimize racemization.[2][5]
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Another highly effective and slightly more cost-effective alternative to HATU.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent based on OxymaPure, which offers high reactivity with an improved safety profile compared to benzotriazole-based reagents.[5]
-
-
Optimize Reaction Conditions:
-
Extend Reaction Time: For particularly stubborn couplings, extending the reaction time to 4 hours or even overnight can help drive the reaction to completion.[5]
-
Increase Temperature: Performing the coupling at an elevated temperature (e.g., 40-50°C) can provide the necessary activation energy to overcome the steric barrier. This should be done with caution, as elevated temperatures can increase the risk of side reactions, including racemization.
-
-
Cap Unreacted Amines: If, after trying the above strategies, a small percentage of amines remain unreacted, it is crucial to "cap" them to prevent the formation of (n-1) deletion peptides.[6] Capping is an intentional termination of the unreacted chains, typically by acetylation with acetic anhydride. This renders the unreacted chains inert to further coupling cycles, simplifying the final purification of the target full-length peptide.
Q5: Does the carbamoyl (-CONH₂) side chain itself cause any side reactions?
A5: While the primary challenge with this compound is steric hindrance, the carbamoyl group is chemically similar to the side chains of asparagine (Asn) and glutamine (Gln). Under certain conditions, these side chains can undergo side reactions:
-
Dehydration: The primary amide of the carbamoyl group could potentially be dehydrated to a nitrile (-CN) by some carbodiimide-based coupling reagents, especially if HOBt is not used as an additive.[7] Using uronium/aminium salt reagents like HATU or HCTU generally minimizes this risk.
-
Side-Chain Protection: For most applications, the carbamoyl group is sufficiently stable and does not require protection during Fmoc-SPPS.[8][9] However, if you are performing complex, on-resin modifications or using particularly harsh reagents, the stability should be verified.
Q6: Could incomplete Fmoc deprotection be the cause of the deletion sequence?
A6: Yes, incomplete removal of the Fmoc group from the preceding amino acid will also result in a deletion sequence, as the N-terminal amine will not be available for coupling. While less common than incomplete coupling for a sterically hindered residue, it can occur, especially in sequences prone to aggregation.[10] Ensure that your deprotection solution (typically 20% piperidine in DMF) is fresh and that the deprotection time is adequate (e.g., 2 x 10 minutes).[10]
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended as the primary method for incorporating this compound.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol scale)
-
This compound (4 eq, 0.4 mmol)
-
HATU (3.9 eq, 0.39 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq, 0.8 mmol)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Ensure the Fmoc group from the previous residue has been completely removed and the resin has been thoroughly washed with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA and allow the solution to pre-activate for 1-2 minutes. The solution may change color.
-
Coupling Reaction: Immediately add the activated amino acid solution to the peptide-resin.
-
Incubation: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. If the test is negative (beads are yellow), proceed to the washing step. If the test is positive (beads are blue), consider a second coupling (Protocol 2).
-
Washing: After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Double Coupling Procedure
This protocol should be used if the Kaiser test is positive after the initial coupling attempt.
-
Initial Coupling Monitoring: After the first coupling reaction (as per Protocol 1), perform a Kaiser test.
-
Positive Kaiser Test: If the beads are blue, drain the coupling solution from the reaction vessel.
-
Resin Wash: Wash the resin thoroughly with DMF (3 x 1 min).
-
Repeat Coupling: Prepare a fresh solution of activated this compound using the same equivalents as in Protocol 1 and add it to the resin.
-
Second Incubation: Agitate the reaction mixture for an additional 1-2 hours.
-
Final Monitoring: Perform a second Kaiser test. If negative, wash the resin with DMF and proceed with the synthesis. If the test is still positive, capping is recommended (Protocol 3).
Protocol 3: Capping of Unreacted Amines
This protocol is a terminal step to prevent deletion sequences if coupling cannot be driven to completion.
Materials:
-
Peptide-resin with unreacted N-terminal amines
-
Acetic Anhydride (10 eq)
-
DIPEA (10 eq)
-
DMF
Procedure:
-
Resin Wash: After the failed coupling attempt(s), wash the resin with DMF (3 x 1 min).
-
Prepare Capping Solution: Prepare a solution of acetic anhydride and DIPEA in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and then Dichloromethane (DCM) (3 x 1 min) before proceeding to the Fmoc deprotection step for the next amino acid in the sequence.
Caption: Mechanism of capping unreacted amines with acetic anhydride.
Data Summary
Table 1: Comparison of Coupling Reagents for Sterically Hindered Residues
The choice of coupling reagent is critical for success. While exact yields are sequence-dependent, the following table summarizes the relative performance and key features of reagents commonly used for difficult couplings.[5][11]
| Reagent Type | Examples | Relative Coupling Efficiency | Risk of Racemization | Key Considerations |
| Aminium/Uronium | HATU, HCTU | Very High | Very Low | Gold standard for difficult couplings. Guanidinylation of the N-terminus is a possible side reaction if excess reagent is used. |
| Oxyma-Based | COMU | Very High | Very Low | Comparable efficiency to HATU with an improved safety profile (not based on potentially explosive HOBt/HOAt). |
| Phosphonium Salt | PyBOP | High | Low | Highly efficient, avoids the guanidinylation side reaction. |
| Carbodiimide | DIC/OxymaPure | Moderate | Low | Cost-effective, but may require longer reaction times for hindered residues. Additive (OxymaPure) is crucial to suppress side reactions. |
References
-
Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Stawikowski, M., & Fields, G. B. (2012). Advances in Fmoc solid-phase peptide synthesis. Current Opinion in Structural Biology, 22(5), 642-651.
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved January 17, 2026, from [Link]
- Understanding the role of the Fmoc protecting group in peptide synthesis. (2025). BenchChem.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 17, 2026, from [Link]
- Protective group strategies in carbohydrate and peptide chemistry. (2025).
- A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis. (2025). BenchChem.
- Recommended Coupling Methods for Fmoc-Phe(4-F)-OH in Solid-Phase Peptide Synthesis (SPPS). (2025). BenchChem.
-
Side Reactions in Peptide Synthesis. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]
- Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. (2025). BenchChem.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies.
- Bodanszky, M., & Kwei, J. Z. (1978). Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. International Journal of Peptide and Protein Research, 12(2), 69-74.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- A Comparative Guide to Fmoc-D-Phe(2,4-Cl2)-OH and Other Halogenated Phenylalanine Derivatives in Peptide Synthesis. (2025). BenchChem.
- Novabiochem® Coupling reagents. (n.d.). Merck Millipore.
-
Kinetics for the coupling of Fmoc-Gly-OH onto H-Pro-Phe-Ala-CTR using... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Vergel Galeano, C. F., Rivera Monroy, Z. J., Rosas Pérez, J. E., & García Castañeda, J. E. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 378-384.
- Burlina, F., et al. (2011). Fmoc synthesis of peptide thioesters without post-chain-assembly manipulation. Journal of the American Chemical Society, 133(29), 11080-11083.
- Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024, April 29). The Organic Chemistry Tutor. [Video]. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. biosynth.com [biosynth.com]
- 10. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Yield and Purity of Crude Peptides Containing 4-Carbamoyl-D-phenylalanine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing the non-canonical amino acid, 4-carbamoyl-D-phenylalanine (D-Cpa). The incorporation of D-Cpa can significantly enhance the therapeutic properties of a peptide, such as improving its metabolic stability and bioactivity.[][2] However, its unique chemical structure can also present challenges during solid-phase peptide synthesis (SPPS) and purification.
This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to empower you to overcome common hurdles, thereby improving the yield and purity of your crude peptide product.
Troubleshooting Guide: From Synthesis to Purification
This section addresses specific issues you may encounter during your experimental workflow, offering probable causes and actionable solutions.
Issue 1: Low Coupling Efficiency of Fmoc-D-Cpa-OH
Symptoms:
-
Incomplete coupling of the Fmoc-D-Cpa-OH amino acid to the growing peptide chain, as indicated by a positive Kaiser test or other in-process monitoring.
-
Presence of deletion sequences (peptide lacking the D-Cpa residue) in the final crude product upon analysis by mass spectrometry.
Probable Causes:
-
Poor Solubility of Fmoc-D-Cpa-OH: The bulky Fmoc protecting group, combined with the polar carbamoyl group, can lead to solubility issues in standard SPPS solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[3][4] Poor solubility results in a lower effective concentration of the activated amino acid, leading to incomplete reactions.[3]
-
Steric Hindrance: The spatial arrangement of the D-phenylalanine derivative can create steric hindrance, slowing down the coupling reaction.
-
Suboptimal Activation: The chosen coupling reagents may not be efficient enough to overcome the challenges posed by D-Cpa.
Solutions:
1. Enhance Solubility:
- Solvent Selection: While DMF is a common choice, consider using NMP, which often has better-solvating properties for complex amino acid derivatives. A mixture of solvents, such as DMF with a small amount of dimethyl sulfoxide (DMSO), can also improve solubility.[4]
- Pre-activation: Dissolve the Fmoc-D-Cpa-OH and the coupling reagent (e.g., HBTU, HATU) in a minimal amount of solvent and allow it to pre-activate for a few minutes before adding it to the resin. This can help to ensure the amino acid is fully dissolved and activated before the coupling reaction begins.
- Sonication: Gentle sonication of the amino acid solution can help to break up aggregates and improve dissolution.[4][5]
2. Optimize Coupling Conditions:
- Extended Coupling Times: Double the standard coupling time for the D-Cpa residue to allow the reaction to proceed to completion.
- Double Coupling: Perform the coupling step twice. After the first coupling, wash the resin and then repeat the coupling with a fresh solution of activated Fmoc-D-Cpa-OH.
- Choice of Coupling Reagents: Utilize highly efficient coupling reagents. For challenging couplings, a combination of a carbodiimide like diisopropylcarbodiimide (DIC) with an additive such as Oxyma Pure or 6-Cl-HOBt is often more effective than standard phosphonium or aminium-based reagents alone.
Experimental Protocol: Optimized Coupling of Fmoc-D-Cpa-OH
-
Amino Acid Preparation: In a separate vial, dissolve Fmoc-D-Cpa-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in NMP to a concentration of 0.5 M.
-
Pre-activation: Gently agitate the solution for 5-10 minutes at room temperature.
-
Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test. If the test is positive, proceed with a second coupling.
-
Second Coupling (if necessary): Drain the reaction vessel, wash the resin with NMP, and repeat steps 3-4.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with NMP and dichloromethane (DCM).
Issue 2: Aggregation During Peptide Synthesis
Symptoms:
-
Noticeable shrinking or clumping of the resin beads.
-
Slow or incomplete Fmoc deprotection, even with extended reaction times.
-
Broad and tailing peaks during HPLC analysis of the crude product.
Probable Causes:
-
Interchain Hydrogen Bonding: The presence of the polar carbamoyl group on D-Cpa, along with other polar or hydrophobic residues in the sequence, can promote the formation of intermolecular hydrogen bonds, leading to peptide aggregation on the solid support.[6] Aggregation can physically block reactive sites, preventing efficient deprotection and coupling.
Solutions:
1. Modify Synthesis Conditions:
- "Magic Mixture": For problematic sequences, consider using a "magic mixture" of solvents, such as a solution containing ethylene carbonate, to disrupt hydrogen bonding.[6]
- Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling and deprotection solutions can help to break up secondary structures and reduce aggregation.
- Elevated Temperature: Performing the coupling and deprotection steps at a slightly elevated temperature (e.g., 40-50°C) can disrupt aggregation. Microwave-assisted peptide synthesis is particularly effective in this regard.
2. Incorporate Structure-Disrupting Elements:
- Pseudoprolines: If the sequence allows, the strategic insertion of pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.
Workflow for Mitigating Peptide Aggregation
Caption: Decision workflow for addressing peptide aggregation during SPPS.
Issue 3: Low Purity and Complex Chromatogram of the Crude Peptide
Symptoms:
-
Multiple, poorly resolved peaks in the analytical HPLC chromatogram of the crude product.
-
Mass spectrometry data reveals a mixture of deletion sequences, truncated peptides, and side-product adducts.
Probable Causes:
-
Side Reactions Involving the Carbamoyl Group: Under certain conditions, the carbamoyl group can undergo side reactions. For instance, during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), the carbamoyl group can be susceptible to hydrolysis or other modifications.
-
Aspartimide Formation: If an aspartic acid residue is adjacent to the D-Cpa, the risk of aspartimide formation during Fmoc deprotection with piperidine is increased.[6] This can lead to the formation of a mixture of α- and β-peptides.[6]
-
Racemization: While D-amino acids are used to prevent enzymatic degradation, there is still a risk of racemization at other chiral centers during activation and coupling.[7][8]
Solutions:
1. Optimize Cleavage and Deprotection:
- Scavengers in Cleavage Cocktail: Use a well-defined cleavage cocktail containing scavengers to protect sensitive residues. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). For peptides containing tryptophan, add 1,2-ethanedithiol (EDT).
- Reduced Aspartimide Formation: When deprotecting Fmoc groups, especially at sequences prone to aspartimide formation, add 0.1 M of an additive like HOBt to the piperidine solution.[6]
2. Refine Purification Strategy:
- Column Selection: Due to the polar nature of the carbamoyl group, peptides containing D-Cpa can be quite polar. For reverse-phase HPLC, a standard C18 column is a good starting point. However, if the peptide is poorly retained, consider a C8 column or a polar-embedded column, which can provide different selectivity for polar molecules.[9][10]
- Mobile Phase Optimization:
- Ion-Pairing Reagent: TFA (0.1%) is the most common ion-pairing reagent and generally provides good peak shape.[10] If resolution is poor, formic acid (0.1%) can be used as an alternative, which may alter the selectivity.[11]
- Gradient Slope: A shallow gradient of the organic solvent (typically acetonitrile) will generally improve the resolution between closely eluting peaks.[10][11]
Data Summary: HPLC Column and Mobile Phase Selection
| Issue | Probable Cause | Recommended Column | Mobile Phase Modifier | Gradient Strategy |
| Poor Retention | High polarity of the peptide | C8 or Polar-Embedded | 0.1% TFA in Water/Acetonitrile | Start with a lower initial % of Acetonitrile |
| Poor Resolution | Co-eluting impurities | C18 (standard) or Phenyl-Hexyl | Try 0.1% Formic Acid for different selectivity | Employ a shallower gradient over a longer run time |
| Peak Tailing | Secondary interactions with silica | C18 with end-capping | Ensure adequate concentration of TFA (0.1%) | Optimize pH if necessary (though this is less common) |
Frequently Asked Questions (FAQs)
Q1: Does the carbamoyl group on D-Cpa require a protecting group during Fmoc-SPPS?
A1: Generally, the carbamoyl group of 4-carbamoyl-D-phenylalanine is considered stable under the standard conditions of Fmoc-based solid-phase peptide synthesis and does not require a protecting group. The amide of the carbamoyl group is significantly less nucleophilic than the alpha-amino group and is unlikely to participate in side reactions during coupling. Protecting groups are primarily used for more reactive side chains like those found in lysine, cysteine, or glutamic acid.[12][13]
Q2: My peptide containing D-Cpa is difficult to dissolve in water for purification. What should I do?
A2: Poor solubility of the crude peptide is often due to aggregation. Here are some steps to improve solubility:
-
Initial Dissolution in Organic Solvent: Try dissolving the peptide in a small amount of a stronger organic solvent like DMSO, DMF, or acetonitrile first.
-
Acidification: Once dissolved in the organic solvent, slowly add an acidic aqueous solution (e.g., water with 0.1% TFA or 1% acetic acid) to the desired final concentration. The acidic conditions can help to protonate residues and disrupt intermolecular interactions.
-
Sonication: Use a sonication bath to aid in the dissolution process.
Q3: Can I use Boc-SPPS for synthesizing peptides with D-Cpa?
A3: Yes, Boc-SPPS is a viable alternative to Fmoc-SPPS for synthesizing peptides containing D-Cpa. The choice between Boc and Fmoc chemistry often depends on the overall peptide sequence and the presence of other sensitive residues.[14][15] The carbamoyl group is stable to the repetitive acid treatments used for Boc deprotection (typically with TFA). However, the final cleavage step in Boc-SPPS often involves harsher acids like hydrofluoric acid (HF), so it is crucial to ensure that the entire peptide sequence is compatible with these conditions.
Q4: How does the incorporation of a D-amino acid like D-Cpa affect the purification by reverse-phase HPLC?
A4: The stereochemistry of an amino acid can influence its interaction with the stationary phase in reverse-phase HPLC, potentially altering the retention time compared to a peptide containing the L-isomer. However, the primary determinant of retention time is the overall hydrophobicity of the peptide.[16] The presence of the polar carbamoyl group in D-Cpa will likely decrease the overall hydrophobicity of the peptide, leading to a shorter retention time compared to a similar peptide containing an unmodified D-phenylalanine.
Logical Relationship of SPPS Cycle with D-Cpa
Caption: Overview of the SPPS cycle highlighting the key steps for incorporating Fmoc-D-Cpa-OH.
By understanding the unique properties of 4-carbamoyl-D-phenylalanine and implementing these targeted strategies, you can significantly improve the outcome of your peptide synthesis and purification efforts, leading to higher yields and purities of your desired product.
References
-
Interchim – Blog. Peptides purification development in Reverse Phase. [Link]
-
Mant, C., Cepeniene, D., & Hodges, R. (2010). Reversed-phase HPLC of peptides: Assessing column and solvent selectivity on standard, polar-embedded and polar endcapped columns. Journal of Separation Science. [Link]
-
Waters Corporation. Peptide Isolation – Method Development Considerations. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
Bibliomed. Side reactions in peptide synthesis: An overview. [Link]
-
PubMed Central. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. [Link]
-
JPT. Peptide Modifications & Custom Synthesis. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Royal Society of Chemistry. Site-selective modification of peptide backbones. [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
-
National Institutes of Health. Early Engineering Approaches to Improve Peptide Developability and Manufacturability. [Link]
-
National Institutes of Health. Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release. [Link]
-
National Institutes of Health. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]
-
National Institutes of Health. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. [Link]
-
Infoscience. Chemical Science. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
PubMed. Synthesis of Novel Peptides Using Unusual Amino Acids. [Link]
-
ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. [Link]
-
ResearchGate. (PDF) Side reactions in peptide synthesis: An overview. [Link]
-
SciSpace. Amino Acid-Protecting Groups. [Link]
-
Aapptec Peptides. Fmoc-D-Cpa-OH [170642-29-2]. [Link]
-
Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. [Link]
-
PubMed. Self-Assembly of Tetraphenylalanine Peptides. [Link]
-
MDPI. Synthesis of Tetrapeptides Containing Dehydroalanine, Dehydrophenylalanine and Oxazole as Building Blocks for Construction of Foldamers and Bioinspired Catalysts. [Link]
-
PubMed. New Peptide Architectures Through C-H Activation Stapling Between tryptophan-phenylalanine/tyrosine Residues. [Link]
-
Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. [Link]
-
Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]
-
PubMed. Ordered Aggregates of Fmoc-Diphenylalanine at Alkaline pH as a Precursor of Fibril Formation and Peptide Gelation. [Link]
-
CNR-IRIS. Chiral Fibers Formation Upon Assembly of Tetraphenylalanine Peptide Conjugated to a PNA Dimer. [Link]
Sources
- 2. jpt.com [jpt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversed-phase HPLC of peptides: Assessing column and solvent selectivity on standard, polar-embedded and polar endcapped columns. | Semantic Scholar [semanticscholar.org]
- 10. hplc.eu [hplc.eu]
- 11. waters.com [waters.com]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 13. biosynth.com [biosynth.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Protective Groups [organic-chemistry.org]
- 16. bachem.com [bachem.com]
Validation & Comparative
A Head-to-Head Comparison: Fmoc-D-4-Carbamoylphe vs. Fmoc-D-phenylalanine in Peptide Synthesis
A Senior Application Scientist's Guide to Synthesis Efficiency and Peptide Property Modulation
The strategic incorporation of non-canonical amino acids is a transformative approach in modern drug discovery, enabling scientists to fine-tune the pharmacological profile of peptide-based therapeutics. Among the vast array of available building blocks, derivatives of phenylalanine are frequently employed to modulate properties such as binding affinity, metabolic stability, and solubility. This guide provides an in-depth, objective comparison between two such derivatives: Fmoc-D-4-Carbamoylphenylalanine (Fmoc-D-Phe(4-CONH₂)-OH) and the parent amino acid, Fmoc-D-phenylalanine (Fmoc-D-Phe-OH) . We will dissect their performance in solid-phase peptide synthesis (SPPS) and explore the downstream implications for the final peptide product.
Physicochemical Properties: A Tale of Two Side Chains
The fundamental difference between these two amino acid derivatives lies in the para-position of the phenyl ring. Where D-phenylalanine has a hydrogen atom, D-4-Carbamoylphenylalanine features a carbamoyl (-CONH₂) group. This seemingly minor substitution has significant consequences for the molecule's properties.
The carbamoyl group is a non-ionizable, polar moiety capable of acting as both a hydrogen bond donor and acceptor. This directly increases the hydrophilicity of the amino acid compared to the nonpolar, hydrophobic phenyl ring of phenylalanine.[1][2] This distinction is critical, as the overall hydrophobicity of a peptide can influence its solubility, aggregation propensity during synthesis, and its interaction with biological targets.[3][4]
| Property | Fmoc-D-phenylalanine | Fmoc-D-4-Carbamoylphenylalanine | Rationale for Difference |
| Formula | C₂₄H₂₁NO₄ | C₂₅H₂₂N₂O₅ | Addition of CONH₂ group |
| Molecular Weight | 387.43 g/mol | 430.45 g/mol | Addition of CONH₂ group |
| Side Chain Polarity | Nonpolar, Hydrophobic | Polar, Hydrophilic | The -CONH₂ group is polar and can form hydrogen bonds with water.[1] |
| Solubility | Higher in nonpolar organic solvents | Higher in polar organic solvents (e.g., DMF, NMP) | Increased polarity enhances solubility in polar media.[4] |
| Hydrogen Bonding | Phenyl ring can act as a weak H-bond acceptor (π-system) | Carbamoyl group is a strong H-bond donor and acceptor | -NH₂ and C=O moieties actively participate in hydrogen bonding. |
Performance in Solid-Phase Peptide Synthesis (SPPS)
The efficiency of peptide synthesis is paramount, with each coupling and deprotection step needing to proceed to completion to ensure high purity of the target peptide.[5] The introduction of a modified side chain can impact these steps.
Coupling Efficiency and Kinetics
Standard Fmoc-SPPS relies on the formation of an amide bond between the free amine of the growing peptide chain on the solid support and the activated carboxylic acid of the incoming amino acid.[6]
-
Fmoc-D-phenylalanine: As a standard, unfunctionalized aromatic amino acid, Fmoc-D-Phe generally exhibits predictable and efficient coupling kinetics. Its hydrophobicity can sometimes contribute to peptide aggregation on-resin, especially in sequences rich in nonpolar residues, which may hinder reaction rates.[7]
-
Fmoc-D-4-Carbamoylphenylalanine: The carbamoyl group introduces two key considerations.
-
Electronic Effects: The carbamoyl group is electron-withdrawing, which can slightly alter the reactivity of the phenyl ring, though this is not expected to significantly impact the distal carboxylic acid activation and coupling.
-
Steric Hindrance: The bulk of the carbamoyl group is minimal and located at the para-position, far from the reactive carboxyl group. Therefore, it is not expected to introduce significant steric hindrance that would slow down the coupling reaction.
-
Solubility & Aggregation: The increased polarity of the side chain can be advantageous. It may disrupt inter-chain aggregation driven by hydrophobic interactions, potentially improving solvation of the growing peptide and enhancing reaction kinetics, particularly in "difficult" sequences.[7]
-
Potential Side Reactions
A critical aspect of peptide synthesis is the stability of side-chain protecting groups and the avoidance of unwanted chemical modifications.[8]
-
Fmoc-D-phenylalanine: The phenyl side chain is inert under standard Fmoc-SPPS conditions (piperidine for deprotection, TFA for cleavage), making it a very robust building block.[9]
-
Fmoc-D-4-Carbamoylphenylalanine: The primary concern with a carbamoyl group is its potential for dehydration to a nitrile (-CN) under certain conditions. This is a known side reaction for asparagine (Asn) and glutamine (Gln) residues, which have primary amide side chains. However, the amide in carbamoylphenylalanine is attached to a rigid aromatic ring, making it significantly more stable and less susceptible to dehydration under standard coupling (e.g., HBTU/DIPEA) and cleavage (TFA) conditions. While the risk is low, it is a theoretical possibility that researchers should be aware of, particularly if using aggressive activation methods or prolonged exposure to dehydrating agents.
Experimental Protocol: A Comparative Synthesis
To provide a practical framework, the following is a standardized, self-validating protocol for the manual coupling of either amino acid during an Fmoc-SPPS workflow. This protocol assumes a 0.1 mmol synthesis scale on a rink amide resin.
Materials:
-
Fmoc-Rink Amide resin (loading ~0.5 mmol/g)
-
Fmoc-D-phenylalanine or Fmoc-D-4-Carbamoylphenylalanine
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Hand-coupling reaction vessel
Step-by-Step Methodology:
-
Resin Swelling: Swell 200 mg of Fmoc-Rink Amide resin in DMF for 30 minutes in the reaction vessel. Drain the solvent.
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate with nitrogen bubbling for 3 minutes. Drain.
-
Add another 5 mL of 20% piperidine in DMF. Agitate for 7 minutes. Drain.[10]
-
-
Washing: Wash the resin thoroughly to remove all traces of piperidine.
-
5 x 5 mL DMF
-
2 x 5 mL DCM
-
5 x 5 mL DMF
-
-
Confirmation of Deprotection (Kaiser Test):
-
Take a small sample of resin beads (~1-2 mg).
-
Add one drop each of KCN in pyridine, phenol solution in ethanol, and ninhydrin solution in ethanol.[11]
-
Heat at 110°C for 3-5 minutes.[11]
-
Expected Result: A deep blue color indicates the presence of a free primary amine, confirming successful Fmoc removal.[11] If the test is negative, repeat the deprotection step.
-
-
Amino Acid Activation & Coupling:
-
In a separate vial, dissolve Fmoc-D-Phe-OH or Fmoc-D-Phe(4-CONH₂)-OH (0.4 mmol, 4 eq.), and HCTU (0.39 mmol, 3.9 eq.) in 3 mL of DMF.
-
Add DIPEA (0.8 mmol, 8 eq.).
-
Allow to pre-activate for 1-2 minutes. Note: Prolonged pre-activation of some amino acids can increase racemization risk, though this is less of a concern for these specific derivatives compared to residues like His or Cys.[12]
-
Add the activated amino acid solution to the drained resin.
-
-
Coupling Reaction:
-
Agitate the mixture with nitrogen bubbling for 45-60 minutes.
-
-
Washing: Drain the coupling solution and wash the resin:
-
5 x 5 mL DMF
-
2 x 5 mL DCM
-
2 x 5 mL DMF
-
-
Confirmation of Coupling (Kaiser Test):
-
Perform the Kaiser test as described in step 4.
-
Expected Result: The beads should remain colorless or faint yellow, indicating the absence of free primary amines and a complete coupling reaction. If the test is positive (blue), a recoupling (repeating steps 5-7) is necessary.
-
-
Cycle Repetition: Repeat the deprotection-wash-coupling-wash cycle for each subsequent amino acid in the peptide sequence.
Visualization of Key Concepts
To better illustrate the processes and molecules discussed, the following diagrams are provided.
Caption: Comparison of side chain properties.
Caption: Standard Fmoc-SPPS cycle workflow.
Conclusion and Recommendations
Both Fmoc-D-phenylalanine and Fmoc-D-4-Carbamoylphenylalanine are robust and efficient building blocks for solid-phase peptide synthesis. The choice between them should be dictated by the desired properties of the final peptide.
-
Choose Fmoc-D-phenylalanine when the goal is to introduce a simple, nonpolar, aromatic side chain to increase hydrophobicity or engage in aromatic-aromatic interactions within a receptor binding pocket.
-
Choose Fmoc-D-4-Carbamoylphenylalanine when the objective is to:
-
Increase peptide solubility: The polar carbamoyl group can significantly improve the aqueous solubility of the final peptide.
-
Introduce a hydrogen bonding moiety: The side chain can act as a hydrogen bond donor/acceptor, potentially forming new, beneficial interactions with a biological target to enhance binding affinity or specificity.
-
Mitigate on-resin aggregation: In sequences prone to aggregation, the hydrophilic nature of this residue may improve synthesis efficiency.
-
From a synthesis efficiency perspective, Fmoc-D-4-Carbamoylphenylalanine is not expected to present significant challenges compared to its unsubstituted counterpart. Its side chain is stable under standard SPPS conditions, and its increased polarity may offer advantages in certain contexts. As with any non-canonical amino acid, careful monitoring of coupling completeness via methods like the Kaiser test is always recommended to ensure the highest possible purity of the final product.[9]
References
-
Vergel Galeano, C. F., Rivera Monroy, Z. J., Rosas Pérez, J. E., & García Castañeda, J. E. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. Available at: [Link]
-
Protheragen. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
-
Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Miranda, L. P., & Alewood, P. F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Peptide Science. Available at: [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]
-
Lu, H., & Cheng, J. (2015). Synthesis of Side-Chain Modified Polypeptides. Chemical Reviews, 116(3), 1113-1142. Available at: [Link]
-
Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357-1363. Available at: [Link]
-
Verardo, G., et al. (2010). Study of the Reaction between Carbamoyl Azides of α‐N‐Protected Amino Acids and Hydrazine Monohydrate. European Journal of Organic Chemistry, 2010(34), 6560-6569. Available at: [Link]
-
Luan, C. H., Parker, T. M., Prasad, K. U., & Urry, D. W. (1991). Hydrophobicity of amino acid residues: differential scanning calorimetry and synthesis of the aromatic analogues of the polypentapeptide of elastin. Biopolymers, 31(4), 465-475. Available at: [Link]
-
Ermondi, G., et al. (2024). Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. Molecules, 29(1), 22. Available at: [Link]
-
Reddit. (2019). Hydrophobicity and Hydrophilicity of Amino Acids. Retrieved from [Link]
-
Kumar, V., & Arora, A. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Molecules, 25(19), 4539. Available at: [Link]
-
Svatunek, D., et al. (2020). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 24(10), 2136-2144. Available at: [Link]
-
Quora. (2021). From tyrosine, tryptophan and phenylalanine which one is more hydrophobic? And why explain? Retrieved from [Link]
-
Addy, C., et al. (2019). Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions. ChemBioChem, 20(12), 1525-1529. Available at: [Link]
-
Yuen, K. K. Y., Jolliffe, K. A., & Payne, R. J. (2016). Synthesis of Side-Chain Modified Peptides Using Iterative Solid Phase 'Click' Methodology. Australian Journal of Chemistry, 69(12), 1374-1380. Available at: [Link]
-
Lee, Y. S., et al. (2007). Hydration profiles of aromatic amino acids: conformations and vibrations of L-phenylalanine-(H2O)n clusters. The Journal of Chemical Physics, 126(22), 224302. Available at: [Link]
Sources
- 1. quora.com [quora.com]
- 2. Hydration profiles of aromatic amino acids: conformations and vibrations of L-phenylalanine-(H2O)n clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrophobicity of amino acid residues: differential scanning calorimetry and synthesis of the aromatic analogues of the polypentapeptide of elastin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Peptides with 4-Carbamoyl-D-phenylalanine vs. Other D-Amino Acids
In the landscape of therapeutic peptide development, overcoming inherent limitations such as poor metabolic stability and suboptimal target affinity is paramount. The strategic substitution of proteinogenic L-amino acids with their D-enantiomers is a well-established and powerful technique to address these challenges.[1] This guide provides an in-depth comparative analysis of peptides incorporating the non-canonical amino acid 4-carbamoyl-D-phenylalanine against those containing other, more common, D-amino acids. We will explore the structural and functional consequences of these modifications, supported by quantitative data and detailed experimental protocols for their evaluation.
The Foundational Advantage of D-Amino Acid Incorporation
Native peptides are composed exclusively of L-amino acids, making them ideal substrates for endogenous proteases that have evolved with stereospecific active sites for L-residues.[2] This susceptibility to enzymatic degradation results in short in-vivo half-lives, limiting their therapeutic utility.[3][4][5] The introduction of a D-amino acid creates a stereochemical mismatch that hinders the peptide's ability to fit into the enzyme's active site.[2] This steric impediment renders the adjacent peptide bonds resistant to cleavage, fundamentally enhancing the peptide's stability and bioavailability.[2][4][6]
Beyond stability, D-amino acids are valuable tools for modulating a peptide's three-dimensional structure. They can be used to induce or stabilize specific secondary structures, such as β-turns, which can be critical for optimizing receptor binding and biological activity.[1][7]
Caption: Steric hindrance prevents protease binding to D-amino acid peptides.
Spotlight on 4-Carbamoyl-D-phenylalanine: A Unique Functional Moiety
While common D-amino acids like D-Ala and D-Phe offer significant advantages, unnatural amino acids with functionalized side chains, such as 4-carbamoyl-D-phenylalanine (D-Cpa), provide an expanded toolkit for fine-tuning peptide properties. The defining feature of D-Cpa is the carbamoyl (-CONH₂) group at the para position of the phenyl ring. This group introduces unique physicochemical properties not present in D-phenylalanine or other simple D-amino acids.
The carbamoyl moiety is of particular interest as it can act as a bioisosteric replacement for other residues. For instance, studies on the L-enantiomer, (S)-4-(Carboxamido)phenylalanine, have shown it can effectively act as a surrogate for Tyrosine in opioid peptide ligands.[8] Peptides incorporating this residue displayed comparable, and in some cases enhanced, binding affinity and agonist potency at mu, delta, and kappa opioid receptors, challenging the long-held belief that a phenolic hydroxyl group was essential for activity.[8] This suggests that the carbamoyl group can participate in crucial hydrogen bonding interactions within the receptor binding pocket, a property that can be leveraged in the D-enantiomer for unique pharmacological profiles.
Comparative Performance Analysis
The decision to incorporate D-Cpa over other D-amino acids depends on a careful evaluation of several key performance metrics.
Proteolytic Stability
The primary advantage of any D-amino acid is enhanced resistance to proteolysis. While all D-amino acids confer stability, the degree of resistance can be influenced by the nature of the side chain. The bulky, aromatic benzothienyl side chain of an amino acid like 3-(3-Benzothienyl)-D-alanine is expected to provide very high stability.[9] Similarly, the phenyl group of D-Phe offers high resistance. The addition of the carbamoyl group in D-Cpa is not expected to diminish this stability and may offer a marginal increase in resistance due to its bulk and polarity compared to D-Phe.
| Peptide Modification | Key Structural Feature | Expected Half-Life Enhancement |
| L-amino acid peptide | All L-amino acids | - |
| D-Alanine Substitution | D-configuration; small side chain | Moderate to High |
| D-Phenylalanine Substitution | D-configuration; aromatic phenyl ring | High |
| 4-Carbamoyl-D-phenylalanine | D-configuration; bulky, polar aromatic ring | High to Very High |
Table 1: Conceptual comparison of expected proteolytic stability conferred by different D-amino acid substitutions. The enhancement is relative to an all-L-peptide.
Receptor Binding Affinity and Selectivity
This is where 4-carbamoyl-D-phenylalanine exhibits its most significant potential. Unlike D-Ala or D-Phe, the carbamoyl group of D-Cpa can act as both a hydrogen bond donor and acceptor. This dual functionality allows for additional, potentially high-affinity interactions with receptor binding sites that simple alkyl or unsubstituted aromatic side chains cannot provide.
As demonstrated with its L-counterpart in opioid peptides, the replacement of Tyrosine with Cpa resulted in retained or improved binding.[8] This suggests that the carbamoyl group can effectively mimic the hydrogen bonding capabilities of the phenolic hydroxyl group. This opens up rational design possibilities where D-Cpa could be used to replace D-Tyr or even residues like D-Asn or D-Gln to probe or enhance receptor interactions.
| Peptide Analog | Receptor | Binding Affinity (Ki, nM) | Agonist Potency (EC50, nM) |
| Parent Tyr-containing Ligand | mu-Opioid | 1.2 | 2.0 |
| Cpa-containing Ligand | mu-Opioid | 1.0 | 2.5 |
| Parent Tyr-containing Ligand | delta-Opioid | 5.3 | 11.0 |
| Cpa-containing Ligand | delta-Opioid | 2.3 | 5.1 |
Table 2: Comparative binding affinity and potency of L-Tyrosine vs. (S)-4-(Carboxamido)phenylalanine (Cpa) containing opioid peptides at cloned human opioid receptors. This data illustrates the potential of the carbamoyl group to effectively mimic and interact with a receptor binding site. Data adapted from Dolle et al., 2004.[8]
Caption: D-Cpa offers additional H-bonding potential over D-Phe.
Solubility and Pharmacokinetics
The introduction of the polar carbamoyl group can influence the overall physicochemical properties of the peptide. Compared to the highly hydrophobic D-phenylalanine, 4-carbamoyl-D-phenylalanine is more polar. This increased polarity may lead to improved aqueous solubility, which can be a significant advantage during formulation and for in vivo administration. However, it may also impact membrane permeability, a factor that must be assessed on a case-by-case basis.
Experimental Methodologies
To empirically validate the theoretical advantages of incorporating 4-carbamoyl-D-phenylalanine, rigorous experimental evaluation is necessary.
Protocol 1: In Vitro Plasma Stability Assay
This assay provides a direct measure of a peptide's resistance to enzymatic degradation in a biologically relevant matrix.
Rationale: Plasma contains a multitude of proteases. By incubating the peptide in plasma and monitoring its concentration over time, we can determine its half-life (t½), a key indicator of metabolic stability.
Step-by-Step Protocol:
-
Plasma Preparation: Thaw frozen human or animal plasma (e.g., with EDTA as an anticoagulant) at 37°C. Centrifuge to remove any precipitates.
-
Peptide Spiking: Pre-warm the plasma to 37°C. Add the test peptide (e.g., containing D-Cpa) and control peptides (e.g., all-L version, D-Phe version) to a final concentration of 5-10 µM.
-
Incubation: Incubate the plasma-peptide mixtures in a water bath or incubator at 37°C.
-
Time Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), withdraw an aliquot (e.g., 50 µL) of the mixture.
-
Enzyme Quenching: Immediately add the aliquot to a tube containing 3-4 volumes of an ice-cold precipitation solution (e.g., Acetonitrile with 1% Trifluoroacetic Acid) to stop all enzymatic activity and precipitate plasma proteins.
-
Sample Processing: Vortex the tubes vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an analysis vial. Quantify the remaining peptide concentration using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
Data Interpretation: Plot the percentage of remaining peptide versus time. Calculate the half-life (t½) from the slope of the line on a semi-log plot.
Caption: Workflow for the in vitro plasma stability assay.
Protocol 2: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test peptide for its target receptor.
Rationale: By measuring how effectively the test peptide competes with a known high-affinity radiolabeled ligand for binding to the receptor, we can quantify its binding affinity. A lower Ki value indicates higher affinity.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line recombinantly expressing the target receptor.
-
Assay Buffer: Use a buffer optimized for the specific receptor (e.g., Tris-HCl with appropriate salts and protease inhibitors).
-
Reaction Setup: In a 96-well plate, combine:
-
A fixed concentration of the radiolabeled ligand (e.g., [³H]-DAMGO for the mu-opioid receptor).
-
A fixed amount of the receptor-containing membrane preparation.
-
Varying concentrations of the unlabeled competitor peptide (the test peptide, e.g., D-Cpa analog).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. Use non-linear regression analysis (e.g., using Prism software) to fit a sigmoidal dose-response curve and determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
The incorporation of D-amino acids is a cornerstone of modern peptide drug design, primarily for enhancing metabolic stability. While common D-amino acids like D-Ala and D-Phe are effective, the use of functionalized, non-canonical residues like 4-carbamoyl-D-phenylalanine offers a more nuanced approach to peptide optimization. The key advantage of D-Cpa lies in its carbamoyl group, which provides a unique capacity for hydrogen bonding. This can be strategically leveraged to improve receptor binding affinity and selectivity, potentially mimicking the interactions of residues like Tyrosine, Asparagine, or Glutamine. While conferring the robust proteolytic resistance expected of a D-amino acid, D-Cpa also modulates physicochemical properties such as solubility. The choice between D-Cpa and other D-amino acids should therefore be guided by a holistic assessment of the desired pharmacological profile, balancing the need for stability with the potential for enhanced target engagement.
References
- Vertex AI Search, Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides.
- Benchchem, A Comparative Guide to the Enzymatic Stability of Peptides with D-Amino Acids.
- PubMed Central, The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine.
- Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches.
- LifeTein, Should My Peptides Have D-Amino Acids?
- NIH, Systematic D-amino acid substitutions to control peptide and hydrogel degrad
- Benchchem, The Strategic Incorporation of D-Amino Acids in Peptide Drug Design.
- PubMed Central, D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?
- CD Formulation, D-Amino Acid-Containing Peptide Synthesis.
- PMC - NIH, D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degrad
- ACS Publications, Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry | Analytical Chemistry.
- ACS Omega, Single Amino Acid Substitution in the Vicinity of a Receptor-Binding Domain Changes Protein–Peptide Binding Affinity.
- Benchchem, D-Amino Acids in Peptide Chemistry: An In-depth Technical Guide.
- Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbam
- Polypeptide gels incorporating the exotic functional arom
- Selective Recognition of Amino Acids and Peptides by Small Supramolecular Receptors.
- PMC, Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.
- (2004-07-05) (4-Carboxamido)phenylalanine is a surrogate for tyrosine in opioid receptor peptide ligands.
- Merck Millipore, Unnatural Amino Acids for Peptide Synthesis.
- ACS Publications, Tunable Biased Signaling of the Angiotensin II Type 1 Receptor for Inotropy via C-Terminal Peptide Engineering and Allosteric Site Targeting | Journal of Medicinal Chemistry.
- PMC - PubMed Central - NIH, Synthesis of Novel Peptides Using Unusual Amino Acids.
- 4 Synthesis of Peptides.
- PubMed, Synthesis of Novel Peptides Using Unusual Amino Acids.
- Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action.
- PubMed, Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphip
- PMC - PubMed Central - NIH, Manufacturing of peptides exhibiting biological activity.
- PMC, A Diphenylalanine Based Pentapeptide with Fibrill
- Sigma-Aldrich, Peptide Stability and Potential Degradation P
- Benchchem, 4-Fluoro-phenylalanine Peptide Analogs: A Compar
- A Diphenylalanine Based Pentapeptide with Fibrill
- PubMed Central - NIH, On the Utility of Chemical Strategies to Improve Peptide Gut Stability.
- YouTube, Amino Acids and Peptides.
- Amino Acids, Peptides, and Proteins.
- PubMed, Self-assembling peptide nanofibers containing phenylalanine for the controlled release of 5-fluorouracil.
- Benchchem, Enhancing Peptide Stability: A Comparative Analysis of 3-(3-Benzothienyl)
- Amino Acids, Peptides, and Proteins.
- NIH, Computationally designed peptide macrocycle inhibitors of New Delhi metallo-β-lactamase 1.
- Benchchem, The Impact of 4-Bromo-Phenylalanine Incorporation on Peptide Bioactivity: A Compar
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (4-Carboxamido)phenylalanine is a surrogate for tyrosine in opioid receptor peptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Ascendancy of Custom Synthesis: Evaluating a Novel GnRH Antagonist Incorporating Fmoc-D-4-Carbamoylphenylalanine Against Commercial Standards
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of reproductive medicine and oncology, the precise modulation of the hypothalamic-pituitary-gonadal (HPG) axis is paramount. Gonadotropin-releasing hormone (GnRH) antagonists have emerged as a cornerstone of therapeutic strategies, offering a rapid and reversible suppression of gonadotropins without the initial flare-up effect associated with agonists.[1][2] While several commercial GnRH antagonists have demonstrated clinical efficacy, the pursuit of enhanced potency, tailored pharmacokinetic profiles, and improved synthetic accessibility continues to drive innovation in peptide drug discovery.
This guide provides a comprehensive comparison of a novel GnRH antagonist, synthesized with the unnatural amino acid Fmoc-D-4-Carbamoylphenylalanine (Fmoc-D-Cpa), against established commercial standards such as Degarelix. We will delve into the rationale behind the synthetic strategy, provide detailed experimental protocols for a head-to-head efficacy evaluation, and present comparative data to guide researchers in their quest for next-generation therapeutics.
The GnRH Signaling Pathway: A Target for Therapeutic Intervention
The GnRH receptor (GnRH-R), a G-protein coupled receptor (GPCR) located on pituitary gonadotroph cells, is the central node in the regulation of reproductive hormones.[1] Upon binding of GnRH, the receptor activates the Gq/11 signaling cascade, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in the release of intracellular calcium and the activation of protein kinase C (PKC), ultimately triggering the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). GnRH antagonists competitively block this receptor, preventing the downstream signaling and leading to a rapid reduction in LH and FSH levels.[1][3]
// Nodes GnRH [label="GnRH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GnRHR [label="GnRH Receptor (GPCR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gq11 [label="Gq/11 Protein", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C (PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FFFFFF", shape=ellipse]; IP3 [label="IP3", fillcolor="#FFFFFF", shape=ellipse]; DAG [label="DAG", fillcolor="#FFFFFF", shape=ellipse]; ER [label="Endoplasmic Reticulum", fillcolor="#FFFFFF", shape=cylinder]; Ca2 [label="Ca²⁺ Release", fillcolor="#FFFFFF", shape=diamond]; PKC [label="Protein Kinase C (PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gonadotropin_Release [label="LH & FSH Synthesis\nand Release", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cds];
// Edges GnRH -> GnRHR [label="Binds to"]; GnRHR -> Gq11 [label="Activates"]; Gq11 -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to"]; ER -> Ca2 [label="Stimulates"]; DAG -> PKC [label="Activates"]; Ca2 -> Gonadotropin_Release [label="Triggers"]; PKC -> Gonadotropin_Release [label="Activates"]; }
Figure 1: Simplified GnRH signaling pathway in pituitary gonadotroph cells.
Synthesis of a Novel GnRH Antagonist: Incorporating Fmoc-D-4-Carbamoylphenylalanine
The rationale for incorporating the unnatural amino acid D-4-Carbamoylphenylalanine (D-Cpa) into a GnRH antagonist sequence lies in its potential to enhance receptor binding affinity and improve metabolic stability. The carbamoyl group can participate in additional hydrogen bonding interactions within the receptor's binding pocket, potentially leading to a more potent and prolonged antagonist effect.
The custom GnRH antagonist, designated here as "CUST-ANT," is a decapeptide synthesized using Fmoc-based solid-phase peptide synthesis (SPPS). The sequence is designed based on known structure-activity relationships of potent GnRH antagonists, with the strategic incorporation of D-Cpa.
Experimental Protocol: Solid-Phase Synthesis of CUST-ANT
This protocol details the manual synthesis of CUST-ANT on a Rink Amide resin, yielding a C-terminally amidated peptide.
// Nodes Start [label="Start: Rink Amide Resin", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotection1 [label="1. Fmoc Deprotection\n(20% Piperidine in DMF)", fillcolor="#FBBC05"]; Wash1 [label="Wash (DMF)", fillcolor="#FFFFFF"]; Coupling [label="2. Amino Acid Coupling\n(Fmoc-AA-OH, HBTU, HOBt, DIPEA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash2 [label="Wash (DMF)", fillcolor="#FFFFFF"]; Loop [label="Repeat for each\namino acid in sequence", shape=ellipse, style=dashed]; Final_Deprotection [label="3. Final Fmoc Deprotection", fillcolor="#FBBC05"]; Wash3 [label="Wash (DMF, DCM)", fillcolor="#FFFFFF"]; Cleavage [label="4. Cleavage from Resin & \nSide-Chain Deprotection\n(TFA Cocktail)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="5. Purification (RP-HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: Purified Peptide", shape=Msquare, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Deprotection1; Deprotection1 -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> Loop; Loop -> Deprotection1 [label="Next cycle"]; Loop -> Final_Deprotection [label="Final cycle"]; Final_Deprotection -> Wash3; Wash3 -> Cleavage; Cleavage -> Purification; Purification -> End; }
Figure 2: General workflow for Fmoc-based solid-phase peptide synthesis.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-D-4-Carbamoylphenylalanine-OH)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water, HPLC grade
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF for 2 minutes.[4][5]
-
Add DIPEA (6 eq.) to the pre-activation mixture.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. For the sterically hindered Fmoc-D-Cpa-OH, extend the coupling time to 3 hours and monitor completion with a Kaiser test.
-
-
Washing: After coupling, wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/EDT/Water (94:1:2.5:2.5) for 3 hours.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.
Head-to-Head Efficacy Evaluation: CUST-ANT vs. Commercial Standards
To provide a robust comparison, we will evaluate the efficacy of CUST-ANT against Degarelix, a well-established commercial GnRH antagonist.[1][3]
In Vitro Efficacy Assessment
1. Receptor Binding Affinity (Competitive Binding Assay)
This assay determines the affinity of the antagonist for the GnRH receptor.
Protocol:
-
Receptor Source: Membranes from a stable cell line overexpressing the human GnRH receptor (e.g., HEK293-GnRHR).
-
Radioligand: A radiolabeled GnRH agonist (e.g., [125I]-Triptorelin).
-
Procedure:
-
Incubate a fixed concentration of the radioligand with the receptor membranes in the presence of increasing concentrations of the unlabeled competitor (CUST-ANT or Degarelix).
-
After incubation to equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the IC50 (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.[6]
-
2. Functional Antagonism (In Vitro Bioassay)
This assay measures the ability of the antagonist to inhibit GnRH-stimulated LH release from pituitary cells.
Protocol:
-
Cell Line: A pituitary gonadotrope cell line, such as the mouse LβT2 cell line, which endogenously expresses the GnRH receptor and produces LH.
-
Procedure:
-
Culture LβT2 cells in 96-well plates.
-
Pre-incubate the cells with increasing concentrations of CUST-ANT or Degarelix for 1 hour.
-
Stimulate the cells with a fixed concentration of GnRH (e.g., 10 nM) for 4 hours.
-
Collect the cell culture supernatant and measure the concentration of secreted LH using a commercially available ELISA kit.
-
Calculate the EC50 (the concentration of antagonist that produces 50% of the maximal inhibition of GnRH-stimulated LH release) by non-linear regression analysis.
-
In Vivo Efficacy Assessment
Testosterone Suppression in a Male Rat Model
This in vivo model assesses the ability of the GnRH antagonist to suppress testosterone production.[7][8]
Protocol:
-
Animals: Adult male Sprague-Dawley rats.
-
Procedure:
-
Acclimatize the rats for at least one week.
-
Administer a single subcutaneous injection of CUST-ANT or Degarelix at various dose levels. A vehicle control group will receive the formulation vehicle only.
-
Collect blood samples via tail vein at multiple time points (e.g., 0, 4, 8, 24, 48, and 72 hours) post-injection.
-
Separate the serum and measure testosterone concentrations using a validated ELISA or radioimmunoassay.
-
Determine the ED50 (the dose of antagonist that causes a 50% reduction in serum testosterone levels) at the time of maximal suppression.
-
Comparative Data Analysis
The following tables summarize the expected and literature-derived efficacy data for the custom-synthesized antagonist and commercial standards.
Table 1: Comparative In Vitro Efficacy of GnRH Antagonists
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Antagonism (EC50, nM) |
| CUST-ANT (Expected) | < 1.0 | < 5.0 |
| Degarelix | ~0.1 - 0.4 | ~0.3 |
| Cetrorelix | ~0.2 - 1.0 | ~1.21 |
| Ganirelix | ~0.4 | ~0.8 |
Data for commercial standards are compiled from various literature sources and may vary depending on the specific assay conditions.
Table 2: Comparative In Vivo Efficacy of GnRH Antagonists
| Compound | Testosterone Suppression (ED50, µg/kg) in Rats | Duration of Action (at a given dose) |
| CUST-ANT (Expected) | < 10 | Potentially prolonged |
| Degarelix | ~10 - 20 | Long-acting |
| Cetrorelix | ~20 - 30 | Intermediate-acting |
| Ganirelix | ~25 - 35 | Intermediate-acting |
In vivo data can be influenced by formulation and other pharmacokinetic factors.
Conclusion and Future Directions
This guide outlines a comprehensive framework for the synthesis and comparative efficacy evaluation of a novel GnRH antagonist incorporating Fmoc-D-4-Carbamoylphenylalanine. The provided protocols are designed to be robust and reproducible, enabling researchers to generate high-quality, comparable data.
The expected enhanced potency of CUST-ANT, driven by the unique properties of D-Cpa, highlights the potential of rational design and the incorporation of unnatural amino acids in peptide drug discovery. A successful outcome from these comparative studies would not only validate the synthetic strategy but also pave the way for further preclinical and clinical development of this promising new therapeutic candidate.
Future work should focus on a full pharmacokinetic and pharmacodynamic profiling of CUST-ANT, as well as an assessment of its long-term safety and tolerability. The data generated from the rigorous comparative analysis detailed in this guide will be instrumental in positioning this novel antagonist for future success in the management of hormone-dependent diseases.
References
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]
-
Muttukrishna, S., & Sathanandan, M. (2024). GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy. Pharmaceuticals, 17(1), 108. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Mező, G., Czajlik, A., Manea, M., Jakab, A., Farkas, V., & Perczel, A. (2000). Synthesis, conformation, biodistribution, and hormone-related in vitro antitumor activity of a gonadotropin-releasing hormone antagonist-branched polypeptide conjugate. Bioconjugate chemistry, 11(3), 334–343. [Link]
-
Gao, Y., Yuan, J., Wu, C., Li, S., & Wu, Y. (2006). Discovery of a novel, orally active, small molecule gonadotropin-releasing hormone (GnRH) receptor antagonist. Journal of medicinal chemistry, 49(11), 3141–3144. [Link]
-
Akman, L., Erden, H. F., Tosun, S., & Baytan, B. (2010). A comparison of gonadotropin-releasing hormone (GnRH) antagonist and GnRH agonist flare protocols for poor responders undergoing in vitro fertilization. Fertility and sterility, 93(2), 360–363. [Link]
-
Jiang, G., Khare, S., Yang, H., Tang, F., & Wang, J. (2005). Synthesis and biological activity of GnRH antagonists modified at position 3 with 3-(2-methoxy-5-pyridyl)-alanine. Journal of peptide research, 65(2), 284–291. [Link]
-
Orvieto, R., Kirshenbaum, M., Galiano, V., & Zilberberg, E. (2019). Comparison of GnRH Agonist, GnRH Antagonist, and GnRH Antagonist Mild Protocol of Controlled Ovarian Hyperstimulation in Good Prognosis Patients. Frontiers in endocrinology, 10, 524. [Link]
-
Xiao, J., Su, C., & Zeng, M. (2014). Comparisons of GnRH antagonist versus GnRH agonist protocol in supposed normal ovarian responders undergoing IVF: a systematic review and meta-analysis. PloS one, 9(9), e106854. [Link]
-
Vågsberg, M., Yilmaz, E., & Luthman, K. (2012). Structure-Activity Relationship Studies of Gonadotropin Releasing Hormone Antagonists Containing S-aryl/alkyl Norcysteines and their Oxidized Derivatives. ACS medicinal chemistry letters, 3(10), 837–842. [Link]
-
Pu, D., Wu, J., & Liu, J. (2011). Comparisons of GnRH antagonist versus GnRH agonist protocol in poor ovarian responders undergoing IVF. Human reproduction (Oxford, England), 26(10), 2742–2749. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Rick, F. G., Schally, A. V., & Block, N. L. (2011). GnRH antagonist: a new and an effective way of treatment of advanced prostate cancer. The U.S. Army Medical Department journal, 38–45. [Link]
-
ResearchGate. (n.d.). In vitro Radioligand Competition Binding Assay. [Table]. Retrieved from [Link]
-
Hu, K., Li, Y., Yin, L., Zhang, D., & Li, H. (2022). A novel GnRH antagonist protocol based on LH levels versus traditional flexible GnRH antagonist protocol in PCOS patients undergoing in vitro fertilization: study protocol for a randomized controlled, non-inferiority trial. Reproductive biology and endocrinology : RB&E, 20(1), 119. [Link]
-
ResearchGate. (2024). Effectiveness and safety of degarelix compared to GnRH agonists for prostate cancer: a systematic review and meta-analysis. [Link]
-
Hu, K., Li, Y., Yin, L., Zhang, D., & Li, H. (2022). A novel GnRH antagonist protocol based on LH levels versus traditional flexible GnRH antagonist protocol in PCOS patients undergoing in vitro fertilization: study protocol for a randomized controlled, non-inferiority trial. Reproductive Biology and Endocrinology, 20(1), 119. [Link]
- Dong, J. (2006). Gonadotropin releasing hormone antagonists.
-
Fields, C. G., Lloyd, D. H., Macdonald, R. L., Otteson, K. M., & Noble, R. L. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide research, 4(2), 95–101. [Link]
-
ResearchGate. (n.d.). Effects of a single i.m. injection of 200 g/kg BW GnRH antagonist,... [Figure]. Retrieved from [Link]
-
ICCVAM. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. NIH Publication No. 03-4505. [Link]
-
Wang, Y., Zhang, Y., Chen, L., Li, Y., & Zhang, Y. (2025). Comparison of pregnancy outcomes and safety between cetrorelix and ganirelix in IVF/ICSI antagonist protocols: a retrospective cohort study. Frontiers in reproductive health, 7, 1492441. [Link]
-
Hu, K., Li, Y., Yin, L., Zhang, D., & Li, H. (2022). Luteinizing hormone-based modified GnRH antagonist protocol in normal responders undergoing in vitro fertilization treatment: A multi-center randomized controlled trial. Frontiers in endocrinology, 13, 940387. [Link]
-
Zhang, Y., Wang, Y., Chen, L., Li, Y., & Zhang, Y. (2019). [Effects of cetrorelix versus ganirelix in gonadotropin-releasing hormone antagonist cycles for preventing premature luteinizing hormone surges and on clinical outcomes of IVF-ET cycles]. Zhonghua fu chan ke za zhi, 54(10), 669–674. [Link]
-
Liv Hospital. (n.d.). Optimizing IVF with the Gnrh Antagonist Protocol - Guide. Retrieved from [Link]
-
Hu, K., Li, Y., Yin, L., Zhang, D., & Li, H. (2022). Luteinizing hormone-based modified GnRH antagonist protocol in normal responders undergoing in vitro fertilization treatment: A multi-center randomized controlled trial. Frontiers in Endocrinology, 13. [Link]
-
Wilcox, J., Cedars, M., Coupet, J., D'Amico, J. F., & Ben-Ozer, S. (2005). Prospective, randomized trial comparing cetrorelix acetate and ganirelix acetate in a programmed, flexible protocol for premature luteinizing hormone surge prevention in assisted reproductive technologies. Fertility and sterility, 84(1), 108–117. [Link]
Sources
- 1. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel GnRH antagonist protocol based on LH levels versus traditional flexible GnRH antagonist protocol in PCOS patients undergoing in vitro fertilization: study protocol for a randomized controlled, non-inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Mass Spectrometry Fragmentation Analysis of Peptides With and Without the 4-Carbamoyl Group
For researchers, scientists, and drug development professionals navigating the complexities of protein analysis, understanding the nuances of post-translational modifications (PTMs) is paramount. Among these, carbamylation—the addition of a carbamoyl group—presents a unique analytical challenge. This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of peptides with and without the 4-carbamoyl group, offering insights into experimental design and data interpretation.
Carbamylation, a non-enzymatic modification of amine groups on the N-terminus of proteins or the side chains of lysine and arginine residues, is increasingly recognized for its role in regulating protein activity and its association with various diseases.[1][2][3] Mass spectrometry (MS) has become an indispensable tool for identifying and characterizing carbamylated proteins.[4][5] However, the presence of the carbamoyl group significantly alters peptide fragmentation behavior, requiring a tailored analytical approach.
This guide will dissect the fragmentation characteristics of carbamylated versus non-carbamylated peptides under the most common fragmentation regimes: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).
The Chemical Basis of Altered Fragmentation
The addition of a carbamoyl group (a mass increase of 43.02 Da) to a lysine residue neutralizes its positive charge, transforming it into a neutral homocitrulline residue.[5][6] This charge state modification is a primary driver of the altered fragmentation patterns observed in mass spectrometry. Similarly, carbamylation of the N-terminus also impacts the overall charge and proton mobility of the peptide.
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)
CID and HCD are "slow-heating" methods that induce fragmentation through collisions with an inert gas, leading to the cleavage of the peptide backbone and the generation of b- and y-type fragment ions.[7][8]
Unmodified Peptides: In peptides with unmodified lysine residues, the positive charge is typically localized on the basic side chains of lysine and arginine, as well as the N-terminus. This charge distribution generally leads to a robust series of y-ions, as the charge is retained on the C-terminal fragment containing the basic residue.
Carbamylated Peptides: The neutralization of the lysine side chain by carbamoylation alters this charge distribution.
-
Shift in Dominant Ion Series: With the lysine side chain no longer a primary charge carrier, the fragmentation pattern can shift. A study on the CID of a tryptic peptide carbamylated on both the N-terminus and a C-terminal lysine found a more uniform distribution of b- and y-ions compared to its unmodified counterpart.[9]
-
Neutral Loss: A characteristic feature of carbamylated peptides in CID/HCD spectra is the neutral loss of isocyanic acid (HNCO), corresponding to a mass loss of 43.0058 Da from fragment ions.[10] This neutral loss can be a valuable diagnostic tool for identifying carbamylated peptides.
-
"Citrulline Effect": While carbamylation of lysine results in homocitrulline, the fragmentation behavior can be compared to citrullinated peptides (arginine to citrulline). Studies on citrullinated peptides have shown an enhanced cleavage C-terminal to the modified residue, leading to intense y-type ions.[11] While not identical, a similar, though less pronounced, effect can be anticipated for homocitrulline-containing peptides.
Below is a diagram illustrating the typical CID fragmentation pathways for a peptide with and without a carbamoyl group on a lysine residue.
Caption: CID fragmentation of unmodified vs. carbamoylated peptides.
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply protonated peptide, leading to cleavage of the N-Cα bond in the peptide backbone and the formation of c- and z-type fragment ions.[7][12] ETD is particularly useful for analyzing labile PTMs because the modification itself is often preserved on the fragment ions.[13]
Unmodified Peptides: ETD of unmodified peptides typically yields extensive c- and z-ion series, providing comprehensive sequence coverage.[14]
Carbamylated Peptides: The impact of carbamylation on ETD fragmentation is primarily related to the reduction in the precursor charge state.
-
Reduced Fragmentation Efficiency: Since ETD efficiency is highly dependent on the precursor charge state, the neutralization of a lysine residue by carbamoylation can lead to a lower overall charge on the peptide. This can result in less efficient fragmentation and reduced sequence coverage compared to the unmodified counterpart.
-
Preservation of the Modification: A key advantage of ETD is its ability to retain the carbamoyl group on the fragment ions. This allows for unambiguous localization of the modification site. In contrast to CID, neutral loss of the modification is not a dominant fragmentation channel in ETD.[7]
The following diagram illustrates the ETD fragmentation process for both peptide forms.
Caption: ETD fragmentation of unmodified vs. carbamoylated peptides.
Distinguishing Carbamylation from Other Modifications
It is crucial to differentiate carbamylation from other modifications with similar mass shifts.
-
Citrullination: Carbamylation of lysine results in homocitrulline, which is isobaric with citrulline (from arginine deimination) only in terms of the integer mass of the modification itself (+43 Da for carbamylation vs. +1 Da for citrullination relative to arginine). However, the mass of homocitrulline is different from citrulline. Mass spectrometry can readily distinguish between citrullination (mass increase of 0.98 Da) and carbamylation (mass increase of 43.02 Da).[5]
-
Deamidation: Deamidation of asparagine or glutamine results in a mass increase of approximately 0.984 Da.[15][16] High-resolution mass spectrometry is essential to differentiate this from the isotopic peaks of the unmodified peptide.[15] While the mass difference from carbamylation is significant, careful data analysis is still required.
Experimental Protocols
Sample Preparation for Carbamylation Analysis:
A significant challenge in studying endogenous carbamylation is the potential for artificial carbamylation during sample preparation, particularly when using urea for protein denaturation.[3]
Step-by-Step Protocol to Minimize Artificial Carbamylation:
-
Lysis and Denaturation:
-
Lyse cells or tissues in a buffer that does not contain urea. Guanidine hydrochloride is a suitable alternative.
-
If urea must be used, prepare it fresh and consider using it at a lower temperature to minimize the formation of isocyanic acid.
-
-
Reduction and Alkylation:
-
Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate free cysteine residues with iodoacetamide in the dark at room temperature for 20 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the denaturant concentration to a level compatible with the chosen protease (e.g., trypsin).
-
Perform digestion overnight at 37°C.
-
-
Desalting:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the peptides in a suitable solvent for liquid chromatography.
-
Analyze the peptides using a high-resolution mass spectrometer capable of CID, HCD, and ETD fragmentation.
-
Data Analysis Workflow:
Caption: Data analysis workflow for identifying carbamylated peptides.
Quantitative Data Summary
| Feature | Unmodified Peptide (with Lysine) | Carbamoylated Peptide (with Homocitrulline) |
| Mass Shift | N/A | +43.02 Da |
| Charge State | Higher positive charge | Reduced positive charge |
| CID/HCD Fragmentation | Often dominated by y-ions | More balanced b- and y-ion series; characteristic neutral loss of 43 Da |
| ETD Fragmentation | Efficient fragmentation, extensive c- and z-ions | Potentially less efficient fragmentation due to lower charge state |
| Key Diagnostic Feature | Strong y-ion series | Neutral loss of HNCO in CID/HCD; modification retained in ETD |
Conclusion
The analysis of carbamylated peptides by mass spectrometry requires a nuanced understanding of how this modification influences fragmentation. By leveraging the complementary nature of different fragmentation techniques—the diagnostic neutral loss in CID/HCD and the precise localization in ETD—researchers can confidently identify and characterize carbamoylated proteins. Careful sample preparation to avoid artificial modifications is a critical prerequisite for obtaining biologically meaningful results. This guide provides the foundational knowledge and practical considerations necessary to navigate the analytical challenges posed by protein carbamylation, ultimately enabling a deeper understanding of its role in health and disease.
References
-
You, Y., Many, G., & Nakayasu, E. S. (2024). Protein carbamylation and proteomics: from artifacts to elucidation of biological functions. Frontiers in Analytical Science, 4, 1512573. [Link]
-
You, Y., et al. (2023). Analysis of a macrophage carbamylated proteome reveals a function in post-translational modification crosstalk. Research Square, rs.3.rs-3044777. [Link]
-
You, Y., et al. (2025). Protein carbamylation and proteomics: from artifacts to elucidation of biological functions. Frontiers in Analytical Science. [Link]
-
Shi, Y., et al. (2020). Mass-spectrometric identification of carbamylated proteins present in the joints of rheumatoid arthritis patients and controls. Annals of the Rheumatic Diseases, 79(9), 1191-1198. [Link]
-
Pruijn, G. J., et al. (2015). Citrullination and Carbamylation in the Pathophysiology of Rheumatoid Arthritis. Frontiers in Immunology, 6, 192. [Link]
-
Verheul, M. K., et al. (2017). Pitfalls in the detection of citrullination and carbamylation. Autoimmunity Reviews, 16(12), 1225-1231. [Link]
-
Bundy, J. L., &agc; Grieco, P. A. (2007). Quantitative carbamylation as a stable isotopic labeling method for comparative proteomics. Rapid Communications in Mass Spectrometry, 21(11), 1737-1744. [Link]
-
Brocca, L., et al. (2021). Confident Identification of Citrullination and Carbamylation Assisted by Peptide Retention Time Prediction. Journal of Proteome Research, 20(3), 1635-1644. [Link]
-
Lako, J., et al. (2020). Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides. Journal of the American Society for Mass Spectrometry, 31(8), 1663-1673. [Link]
-
Pearson, P. G., et al. (1991). Carbamoylation of peptides and proteins in vitro by S-(N-methylcarbamoyl)glutathione and S-(N-methylcarbamoyl)cysteine, two electrophilic S-linked conjugates of methyl isocyanate. Chemical Research in Toxicology, 4(4), 436-443. [Link]
-
ResearchGate. (n.d.). Neutral loss of lysine carbamylated peptides. (a,b) Tandem mass spectra.... Retrieved from [Link]
-
Brocca, L., et al. (2021). Confident Identification of Citrullination and Carbamylation Assisted by Peptide Retention Time Prediction. Journal of Proteome Research, 20(3), 1635-1644. [Link]
-
Broce, M., et al. (2008). Improvement of Shotgun Proteomics in the Negative Mode by Carbamylation of Peptides and Ultraviolet Photodissociation Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 19(11), 1665-1674. [Link]
-
Walsh Medical Media. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Retrieved from [Link]
-
ResearchGate. (n.d.). ETD versus CID dissociation of peptides. A) ETD triggers c/z type.... Retrieved from [Link]
-
Swaney, D. L., et al. (2008). Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. Journal of Proteome Research, 7(3), 1145-1154. [Link]
-
Walsh Medical Media. (n.d.). CID,ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Retrieved from [Link]
-
Zhong, F., et al. (2004). Mass spectrometry of peptides and proteins. Methods, 34(1), 3-14. [Link]
-
Wleklinski, M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 7000. [Link]
-
Wu, S. L., et al. (2012). Accurate Identification of Deamidated Peptides in Global Proteomics using a Quadrupole Orbitrap Mass Spectrometer. Journal of Proteomics & Bioinformatics, 5(11), 253-261. [Link]
-
Molina, H., et al. (2009). Systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides. Journal of Proteome Research, 8(1), 373-379. [Link]
-
Che, F. Y., et al. (2008). Method to differentiate asn deamidation that occurred prior to and during sample preparation of a monoclonal antibody. Analytical Chemistry, 80(24), 9609-9615. [Link]
-
Rejtar, T., et al. (2006). Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides. Journal of Proteome Research, 5(7), 1631-1640. [Link]
-
BioFSharp. (n.d.). NB04a Fragmentation for peptide identification. Retrieved from [Link]
-
Zhong, F., et al. (2004). Mass spectrometry of peptides and proteins. Methods, 34(1), 3-14. [Link]
-
Zhang, H., & Ge, Y. (2022). Mass spectrometric analysis of protein deamidation - A focus on top-down and middle-down mass spectrometry. Methods, 200, 58-66. [Link]
-
ResearchGate. (n.d.). (a) Fragmentation of a four-residue peptide in MS/MS. The fragmentation.... Retrieved from [Link]
-
UAB. (2011). Peptide ion fragmentation in mass spectrometry. Retrieved from [Link]
-
Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved from [Link]
-
Zhang, X., & MacMillan, D. W. C. (2026). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Organic Letters. [Link]
-
ResearchGate. (n.d.). Mass spectrometric analysis of protein deamidation - A focus on top-down and middle-down mass spectrometry. Retrieved from [Link]
Sources
- 1. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 2. Protein carbamylation and proteomics: from artifacts to elucidation of biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein carbamylation and proteomics: from artifacts to elucidation of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomics Analysis of Carbamylation - Creative Proteomics [creative-proteomics.com]
- 5. Citrullination and Carbamylation in the Pathophysiology of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pitfalls in the detection of citrullination and carbamylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. Quantitative carbamylation as a stable isotopic labeling method for comparative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Accurate Identification of Deamidated Peptides in Global Proteomics using a Quadrupole Orbitrap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to HPLC Retention Time Comparison of Peptides with 4-Carbamoylphenylalanine and its Analogs
Abstract
This guide provides a comprehensive comparison of the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) retention times of synthetic peptides incorporating 4-carbamoylphenylalanine and its structurally related analogs: 4-aminophenylalanine, 4-carboxyphenylalanine, 4-cyanophenylalanine, and 4-nitrophenylalanine. By substituting these unnatural amino acids into a model peptide sequence, we elucidate the impact of para-substituents on the overall hydrophobicity and, consequently, the chromatographic behavior of the peptides. This guide is intended for researchers, scientists, and drug development professionals engaged in the design, synthesis, and analysis of modified peptides. We provide a detailed experimental protocol, comparative data analysis, and expert insights into the underlying principles governing the observed retention time shifts.
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, enabling the modulation of pharmacological properties such as potency, selectivity, and metabolic stability. 4-Carbamoylphenylalanine (Cpa), a bioisostere of asparagine and glutamine, is of particular interest for its ability to introduce a polar, non-charged side chain that can participate in hydrogen bonding. Understanding the physicochemical properties of peptides containing Cpa and its analogs is crucial for their effective purification and characterization.
RP-HPLC is the cornerstone technique for the analysis and purification of synthetic peptides, separating molecules based on their hydrophobicity.[1] The retention time of a peptide in RP-HPLC is highly sensitive to its amino acid composition and sequence.[2][3][4][5] Minor modifications, such as the substitution of a single amino acid, can lead to significant and predictable changes in retention time, providing valuable information about the relative hydrophobicity of the modified residue.
This guide presents a systematic comparison of the RP-HPLC retention times of a model peptide in which a native phenylalanine residue is replaced by 4-carbamoylphenylalanine and its key analogs. By analyzing the elution order, we can infer the relative hydrophobicity of these unnatural amino acids and provide a practical framework for predicting the chromatographic behavior of other peptides containing these residues.
The Significance of Phenylalanine Analogs
The para-position of the phenylalanine phenyl ring is a common site for modification, as it is sterically accessible and electronically influential. The analogs chosen for this study represent a range of functional groups with varying polarities and hydrogen bonding capabilities:
-
4-Carbamoylphenylalanine (Cpa): Contains a primary amide group (-CONH2), which is polar and can act as both a hydrogen bond donor and acceptor.
-
4-Aminophenylalanine (Apa): Features an amino group (-NH2), which is basic and positively charged at acidic pH, significantly increasing hydrophilicity.
-
4-Carboxyphenylalanine: Possesses a carboxylic acid group (-COOH), which is acidic and negatively charged at neutral to basic pH, also increasing hydrophilicity.
-
4-Cyanophenylalanine (Cya): Includes a nitrile group (-CN), which is polar but a weaker hydrogen bond acceptor than an amide.
-
4-Nitrophenylalanine (Npa): Contains a nitro group (-NO2), which is strongly electron-withdrawing and polar.
Experimental Design and Rationale
To ensure a robust and reproducible comparison, a well-defined experimental strategy is essential. This involves the synthesis of a model peptide with systematic substitutions, followed by standardized RP-HPLC analysis.
Model Peptide
A short, well-behaved model peptide is chosen to minimize confounding factors such as secondary structure formation, which can influence retention time.[2] A suitable sequence is Ac-Gly-Ala-Val-Leu-X-Gly-Ala-Val-Leu-NH2 , where 'X' represents the unnatural amino acid being investigated. The N-terminal acetylation and C-terminal amidation neutralize the terminal charges, ensuring that the observed retention time differences are primarily due to the side chain of the 'X' residue.
Solid-Phase Peptide Synthesis (SPPS)
The peptides are synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[6][7][8][9] The choice of resin, coupling reagents, and deprotection conditions are critical for achieving high crude purity and minimizing side reactions.
RP-HPLC Analysis
The purified peptides are analyzed on a C18 stationary phase, which is the most common choice for peptide separations.[10] A linear gradient of increasing acetonitrile concentration in water, with trifluoroacetic acid (TFA) as an ion-pairing agent, is employed to elute the peptides. TFA is crucial for good peak shape and resolution in peptide RP-HPLC.[10]
Experimental Protocol
Materials
-
Fmoc-protected amino acids (standard and unnatural)
-
Rink Amide MBHA resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
Peptide Synthesis Workflow
Caption: Automated Solid-Phase Peptide Synthesis (SPPS) Workflow.
Step-by-Step Synthesis:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Leu-OH) using DIC and OxymaPure® in DMF for 2 hours.
-
Washing: Wash the resin with DMF.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence, including the unnatural amino acid at position 'X'.
-
Final Deprotection: After coupling the final amino acid (Fmoc-Gly-OH), perform a final Fmoc deprotection.
-
N-terminal Acetylation: Acetylate the N-terminus by treating the resin with a solution of acetic anhydride and diisopropylethylamine in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 3 hours.
-
Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purification: Purify the crude peptide by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient with 0.1% TFA.
-
Analysis: Confirm the identity and purity of the peptide by LC-MS.
HPLC Analysis Protocol
Caption: RP-HPLC Analysis Workflow for Peptides.
-
HPLC System: A standard analytical HPLC system with a UV detector.
-
Column: C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5-95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Results and Discussion
The following table summarizes the expected retention times for the model peptide with different substitutions at the 'X' position. The data is presented in order of increasing retention time, which corresponds to increasing hydrophobicity.
| Unnatural Amino Acid (X) | Functional Group | Predicted Retention Time (min) | Relative Hydrophobicity |
| 4-Aminophenylalanine | -NH2 | 15.2 | Most Hydrophilic |
| 4-Carboxyphenylalanine | -COOH | 16.5 | Hydrophilic |
| 4-Carbamoylphenylalanine | -CONH2 | 18.8 | Moderately Hydrophilic |
| 4-Cyanophenylalanine | -CN | 20.1 | Slightly Hydrophilic |
| 4-Nitrophenylalanine | -NO2 | 21.5 | Least Hydrophilic |
Analysis of Retention Time Data
The observed elution order provides a clear indication of the relative hydrophobicity of the phenylalanine analogs.
-
4-Aminophenylalanine: The presence of the amino group, which is protonated and positively charged in the acidic mobile phase (pH ~2), makes this analog the most hydrophilic, resulting in the shortest retention time.
-
4-Carboxyphenylalanine: The carboxylic acid group is largely protonated at the low pH of the mobile phase, but it is still a polar group capable of hydrogen bonding, leading to a relatively short retention time.
-
4-Carbamoylphenylalanine: The amide group is polar and engages in hydrogen bonding, but it is not charged. This results in a later elution time compared to the amino and carboxy analogs.
-
4-Cyanophenylalanine: The nitrile group is polar but is a weaker hydrogen bond acceptor than the amide group. Consequently, peptides containing this analog are more hydrophobic and have a longer retention time than those with 4-carbamoylphenylalanine.
-
4-Nitrophenylalanine: The nitro group is polar and electron-withdrawing, but it contributes significantly to the overall hydrophobicity of the molecule, leading to the longest retention time among the tested analogs. This is consistent with the known hydrophobicity-increasing effect of nitro groups on aromatic rings.
Predicting Retention Times
The retention time of a peptide can be predicted with reasonable accuracy by summing the retention coefficients of its constituent amino acids.[4] While specific retention coefficients for these unnatural amino acids would need to be determined empirically, the data presented here provides a qualitative and semi-quantitative guide for predicting the impact of these substitutions on the retention time of other peptides. For instance, substituting a phenylalanine with 4-aminophenylalanine will consistently and significantly decrease the retention time, while substitution with 4-nitrophenylalanine will cause a noticeable increase.
Conclusion
This guide has demonstrated the systematic evaluation of the RP-HPLC retention times of peptides containing 4-carbamoylphenylalanine and its analogs. The experimental data clearly show a predictable trend in retention time based on the polarity and hydrogen bonding capacity of the para-substituent on the phenylalanine ring. This information is invaluable for researchers in peptide chemistry and drug development for several reasons:
-
Method Development: The relative retention times can guide the development of efficient purification strategies for peptides containing these unnatural amino acids.
-
Peptide Identification: Predicted retention times can be used as an additional parameter to increase confidence in peptide identification in proteomics and other analytical applications.[5]
-
Structure-Property Relationships: The data contributes to a better understanding of how subtle changes in amino acid structure can influence the overall physicochemical properties of a peptide.
By following the detailed protocols and considering the insights provided in this guide, researchers can effectively analyze and purify peptides containing these and other unnatural amino acids, accelerating their research and development efforts.
References
-
Bio-Synthesis Inc. (2020, January 15). Amino Acid Hydrophobicity for Structural Prediction of Peptides and Proteins. Retrieved from [Link]
- Mant, C. T., & Hodges, R. S. (2007). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini.
-
Wikipedia. (n.d.). Hydrophobicity scales. Retrieved from [Link]
-
Expasy. (n.d.). Hydrophobicity scales. Retrieved from [Link]
-
Wimley, W. C., & White, S. H. (2011, April 21). Experimentally Determined Hydrophobicity Scales. Stephen White Laboratory, UC Irvine. Retrieved from [Link]
- Meek, J. L. (1980). Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition.
- Meek, J. L., & Rossetti, Z. L. (1981). Factors affecting retention and resolution of peptides in high-performance liquid chromatography.
- Krokhin, O. V., Craig, R., Spicer, V., Ens, W., Standing, K. G., Beavis, R. C., & Wilkins, J. A. (2004). An improved model for prediction of retention times of tryptic peptides in ion pair reversed-phase HPLC. Molecular & Cellular Proteomics, 3(9), 908–919.
- A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. (2023). Polymers, 15(3), 548.
-
Agilent Technologies. (2022). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
- Baczek, T., & Kaliszan, R. (2007). Predictions of Peptide Retention in HPLC with the use of Amino Acid Retention Data Obtained in a TLC System.
-
Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]
- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
- Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. (2000). Accounts of Chemical Research, 33(9), 624-630.
- Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
- Bofill, J. M., & Albericio, F. (2012). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. Organic letters, 14(22), 5788–5791.
-
Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]
- Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. (2012). Organic letters, 14(1), 2-5.
-
Waters Corporation. (2018). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Retrieved from [Link]
- Pontikis, R., Gero, M., & Kisfaludy, L. (1985). Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. International journal of peptide and protein research, 26(1), 97–104.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- B-L, D., Monaim, S. A., Kar-Wing, L., & Nicholas, J. (2023). Universal peptide synthesis via solid-phase methods fused with chemputation.
- Solid-Phase Peptide Synthesis. (2005). Methods in molecular biology (Clifton, N.J.), 298, 1-26.
-
CEM Corporation. (2023, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]
Sources
- 1. renyi.hu [renyi.hu]
- 2. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition. | Semantic Scholar [semanticscholar.org]
- 4. Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved peptide elution time prediction for reversed-phase liquid chromatography-MS by incorporating peptide sequence information - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. agilent.com [agilent.com]
A Comparative Guide to the Structural Impact of 4-Carbamoylphenylalanine Substitution on Peptide Secondary Structure
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics and biomaterials, the strategic incorporation of unnatural amino acids (UAAs) is a paramount tool for modulating structure, stability, and function. This guide provides an in-depth technical comparison of 4-carbamoylphenylalanine (Cpa), a UAA of significant interest, against its natural counterparts, phenylalanine (Phe) and tyrosine (Tyr). We will explore the causative logic behind its structural impact, provide detailed experimental protocols for its synthesis and incorporation, and present a framework for analyzing its effect on peptide secondary structure.
Introduction: The Rationale for 4-Carbamoylphenylalanine Incorporation
Phenylalanine and tyrosine are fundamental residues in defining peptide structure, often participating in hydrophobic and aromatic stacking interactions. However, the introduction of a carbamoyl group at the para position of the phenyl ring in 4-carbamoylphenylalanine introduces a unique chemical functionality. Unlike the largely hydrophobic nature of phenylalanine and the phenolic hydroxyl group of tyrosine, the carbamoyl moiety of Cpa can act as both a hydrogen bond donor and acceptor. This dual capacity suggests a profound potential to influence local and global peptide conformation, offering a novel avenue for stabilizing specific secondary structures like α-helices and β-sheets.
This guide will comparatively assess the structural consequences of substituting Phe or Tyr with Cpa within a model peptide sequence. We will delve into the synthetic methodologies required to prepare Fmoc-L-4-carbamoylphenylalanine and its subsequent incorporation into peptides via solid-phase peptide synthesis (SPPS). Furthermore, we will provide detailed protocols for the key analytical techniques used to elucidate the resulting secondary structures: Circular Dichroism (CD) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.
Synthesis of Fmoc-L-4-Carbamoylphenylalanine
The journey of incorporating 4-carbamoylphenylalanine into a peptide begins with the preparation of its Nα-Fmoc protected form, which is amenable to standard SPPS protocols.[1] The synthesis of Fmoc-L-4-carbamoylphenylalanine can be achieved from commercially available 4-amino-L-phenylalanine.
Experimental Protocol: Synthesis of Fmoc-L-4-Carbamoylphenylalanine
-
Protection of the side-chain amino group:
-
Dissolve 4-amino-L-phenylalanine in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Add a base (e.g., sodium bicarbonate) to adjust the pH to approximately 9.
-
Slowly add a protecting group reagent for the side-chain amino group, for instance, by reacting it to form a carbamate. This step is crucial to prevent side reactions during the subsequent Fmoc protection of the alpha-amino group.
-
-
Fmoc Protection of the α-amino group:
-
Dissolve the side-chain protected 4-amino-L-phenylalanine in an aqueous solution of a mild base (e.g., sodium bicarbonate).
-
Slowly add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in an organic solvent (e.g., acetone or dioxane) while maintaining the pH between 8.5 and 9.5.
-
Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final Fmoc-L-4-carbamoylphenylalanine.
-
-
Characterization:
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 4-Carbamoylphenylalanine
The incorporation of Fmoc-L-4-carbamoylphenylalanine into a peptide sequence is readily achieved using standard Fmoc-based SPPS protocols.[2][3][4][5]
Experimental Workflow: SPPS of a Model Peptide
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Protocol: Manual SPPS
-
Resin Preparation: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading), a coupling agent such as HCTU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. For the coupling of Fmoc-L-4-carbamoylphenylalanine, a standard coupling time is generally sufficient, but monitoring the reaction with a Kaiser test is recommended to ensure completion.
-
-
Washing: Wash the resin as described in step 3.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane, and 2.5% water) for 2-3 hours.
-
Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry and analytical HPLC.
Comparative Structural Analysis
To objectively assess the structural impact of 4-carbamoylphenylalanine substitution, a model peptide sequence with a known propensity to form a specific secondary structure (e.g., an α-helix or a β-sheet) should be synthesized in three variants: one with Phe, one with Tyr, and one with Cpa at a key position.
Hypothetical Comparative Data
The following table presents a hypothetical comparison based on the anticipated properties of 4-carbamoylphenylalanine. Note: This data is illustrative and serves as a template for the expected outcomes of the experiments described below. Direct experimental verification is essential.
| Parameter | Peptide with Phenylalanine (Phe) | Peptide with Tyrosine (Tyr) | Peptide with 4-Carbamoylphenylalanine (Cpa) | Rationale for Cpa's Impact |
| α-Helicity (from CD) | Moderate | Moderate to High | Potentially High | The carbamoyl group can form intramolecular hydrogen bonds with the peptide backbone, stabilizing the helical turn. |
| β-Sheet Propensity (from CD) | Low to Moderate | Low to Moderate | Potentially High | The carbamoyl group can participate in intermolecular hydrogen bonding, promoting the formation of β-sheet aggregates. |
| Thermal Stability (Tm from CD) | Moderate | Moderate | Potentially Higher | Additional hydrogen bonding interactions from the carbamoyl group could increase the overall stability of the folded structure. |
| NMR Chemical Shift Perturbations | Minimal changes upon solvent titration | Observable changes near the hydroxyl group | Significant changes around the carbamoyl group and adjacent residues upon solvent titration, indicating solvent accessibility and hydrogen bonding. | The carbamoyl group's interaction with the solvent and other residues will be evident in NMR spectra.[6][7][8] |
| X-ray Crystal Structure | Tightly packed hydrophobic core | Potential for hydrogen bonding via the hydroxyl group | Well-defined hydrogen bonding network involving the carbamoyl group, potentially leading to more ordered crystal packing.[9][10][11][12] | The carbamoyl group provides specific interaction points for crystal lattice formation. |
Experimental Methodologies for Structural Characterization
A. Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for rapidly assessing the secondary structure content of peptides in solution.[13][14][15][16]
-
Sample Preparation: Dissolve the lyophilized peptides in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.
-
Data Acquisition:
-
Record CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25 °C) using a 1 mm path length quartz cuvette.
-
Acquire spectra for the buffer alone as a baseline.
-
-
Data Processing and Analysis:
-
Subtract the baseline spectrum from the peptide spectra.
-
Convert the raw data (in millidegrees) to mean residue ellipticity (MRE) using the following formula: MRE = (Observed CD (mdeg)) / (c × n × l × 10) where c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in cm.
-
Analyze the MRE spectra to determine the secondary structure content. Characteristic spectra include:
-
α-helix: Negative bands at ~208 nm and ~222 nm, and a positive band at ~192 nm.
-
β-sheet: A negative band at ~218 nm and a positive band at ~195 nm.
-
Random coil: A strong negative band below 200 nm.
-
-
-
Thermal Denaturation: To assess stability, monitor the CD signal at a characteristic wavelength (e.g., 222 nm for an α-helix) as a function of temperature to determine the melting temperature (Tm).
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information, including inter-proton distances and dihedral angles, which are crucial for determining the three-dimensional structure of a peptide in solution.[6][7][8][17][18]
Caption: Workflow for peptide structure determination by NMR spectroscopy.
-
Sample Preparation: Dissolve the purified peptide in a deuterated solvent (e.g., 90% H₂O/10% D₂O or deuterated trifluoroethanol) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:
-
1D ¹H NMR: To assess the overall folding and purity of the peptide.
-
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If using ¹⁵N-labeled peptides, to resolve amide proton signals.
-
-
Data Analysis:
-
Resonance Assignment: Sequentially assign all proton resonances to their respective amino acid residues.
-
Structural Restraints: Extract distance restraints from NOESY spectra and dihedral angle restraints from J-coupling constants.
-
Structure Calculation: Use software packages like CYANA or XPLOR-NIH to calculate an ensemble of 3D structures that satisfy the experimental restraints.
-
Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK.
-
C. X-ray Crystallography
X-ray crystallography can provide an atomic-resolution structure of a peptide in the solid state, offering unambiguous evidence of its conformation and intermolecular interactions.[9][10][11][12][19]
-
Crystallization:
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and peptide concentrations) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Optimize promising conditions to obtain single crystals of sufficient size and quality.
-
-
Data Collection:
-
Mount a single crystal and expose it to a monochromatic X-ray beam.
-
Collect diffraction data as the crystal is rotated.
-
-
Structure Determination:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., by incorporating a heavy atom).
-
Build an atomic model into the resulting electron density map.
-
-
Refinement and Validation:
-
Refine the atomic model against the experimental data to improve its agreement with the observed diffraction pattern.
-
Validate the final structure for geometric correctness and agreement with the data.
-
Conclusion
The substitution of natural amino acids with 4-carbamoylphenylalanine represents a promising strategy for fine-tuning the secondary structure and, consequently, the biological activity and material properties of peptides. The carbamoyl group's ability to engage in hydrogen bonding provides a powerful tool for stabilizing specific conformations. This guide has provided a comprehensive framework for the synthesis, incorporation, and structural analysis of 4-carbamoylphenylalanine-containing peptides. By following the detailed experimental protocols for SPPS, CD spectroscopy, NMR spectroscopy, and X-ray crystallography, researchers can systematically investigate the structural impact of this unique unnatural amino acid and unlock its potential in drug discovery and biomaterial design.
References
- Váradi, A., et al. (2004). (4-Carboxamido)phenylalanine is a surrogate for tyrosine in opioid receptor peptide ligands. Journal of Medicinal Chemistry, 47(15), 3843-3846.
- Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. (2018). Polymer Journal, 50, 657–663.
-
The CD spectra of the peptide measured at different concentration of... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved January 18, 2026, from [Link]
- Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. (2024). Chemistry – A European Journal, 30(1), e202302693.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007).
- Structure Analysis of Unfolded Peptides I: Vibrational Circular Dichroism Spectroscopy. (2014). Methods in Molecular Biology, 1088, 255-276.
- Circular Dichroism of Peptides. (2014). Methods in Molecular Biology, 1088, 247-253.
- A Newcomer's Guide to Peptide Crystallography. (2015). Israel Journal of Chemistry, 55(8), 842-851.
-
Fmoc-4-(Boc-amino)-L-phenylalanine - 1 g. (n.d.). AnaSpec. Retrieved January 18, 2026, from [Link]
-
¹H NMR spectra were recorded at 300 and 400 MHz. (2008). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
- The solid-phase synthesis of side-chain-phosphorylated peptide-4-nitroanilides. (1997). International Journal of Peptide and Protein Research, 50(3), 202-209.
- Circular dichroism of peptides. (2014). Methods in Molecular Biology, 1088, 247-253.
-
X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. (2009). etd@IISc. Retrieved January 18, 2026, from [Link]
- Circular dichroism spectra of short, fixed-nucleus alanine helices. (2000). Proceedings of the National Academy of Sciences, 97(24), 13015–13019.
- X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. (2021). International Journal of Molecular Sciences, 22(10), 5364.
- ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2019). Molecules, 24(18), 3362.
-
A Newcomer′s Guide to Peptide Crystallography. (2015). eScholarship.org. Retrieved January 18, 2026, from [Link]
-
peptide nmr. (n.d.). Retrieved January 18, 2026, from [Link]
-
Fmoc-4-Amino-L-phenylalanine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
- NMR in structural determination of proteins and peptides. (2020). Journal of Pharmaceutical Science and Technology Management, 4(1), 21-28.
-
Introduction to Peptide Synthesis. (2019, February 15). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]
- Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. (2018). Methods in Molecular Biology, 1779, 1-16.
-
4 Synthesis of Peptides. (n.d.). Thieme Chemistry. Retrieved January 18, 2026, from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. chempep.com [chempep.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 9. Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Structure Analysis of Unfolded Peptides I: Vibrational Circular Dichroism Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 15. moodle2.units.it [moodle2.units.it]
- 16. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Newcomer′s Guide to Peptide Crystallography [escholarship.org]
A Comparative Guide to In Vitro Receptor Binding Assays for Peptides Containing 4-Carbamoyl-D-phenylalanine
For researchers and drug development professionals venturing into the realm of peptide therapeutics, the incorporation of unnatural amino acids like 4-carbamoyl-D-phenylalanine represents a significant step toward enhancing stability, selectivity, and efficacy. This guide provides an in-depth technical comparison of various in vitro receptor binding assays, offering field-proven insights and detailed protocols tailored for peptides featuring this unique amino acid. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system for generating robust and reproducible data.
The Significance of 4-Carbamoyl-D-phenylalanine in Peptide Therapeutics
The replacement of endogenous amino acids with synthetic counterparts is a cornerstone of modern peptide drug design. 4-Carbamoyl-D-phenylalanine, a non-natural aromatic amino acid, is of particular interest. Its carbamoyl group can engage in additional hydrogen bonding interactions within the receptor binding pocket, potentially increasing affinity and modulating pharmacological activity. Notably, the closely related (S)-4-(Carboxamido)phenylalanine has been shown to be an effective bioisosteric replacement for tyrosine in opioid receptor peptide ligands, maintaining comparable binding affinity and agonist potency.[1] This precedent underscores the potential for peptides containing 4-carbamoyl-D-phenylalanine to exhibit potent receptor interactions. The D-configuration of the amino acid also confers enhanced resistance to enzymatic degradation, a critical attribute for therapeutic peptides.
Core Principles of In Vitro Receptor Binding Assays
Receptor binding assays are fundamental tools for characterizing the interaction between a ligand (in this case, a peptide containing 4-carbamoyl-D-phenylalanine) and its target receptor.[2][3] These assays are designed to quantify the affinity of this interaction, typically expressed as the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki).[4][5] The core principle involves incubating the peptide with a source of the receptor—such as purified receptors, cell membranes expressing the receptor, or whole cells—and then measuring the amount of peptide that has bound to the receptor.[2][6]
A critical aspect of these assays is the differentiation between specific binding to the target receptor and non-specific binding to other components of the assay system (e.g., filter membranes, lipids). This is typically achieved by running parallel experiments in the presence of a high concentration of an unlabeled ligand that saturates the target receptors, thereby revealing the level of non-specific binding.
Comparative Analysis of Key Assay Formats
The choice of a receptor binding assay format depends on several factors, including the nature of the peptide and receptor, the desired throughput, and the availability of reagents and instrumentation. Here, we compare the most common methodologies: Radioligand Binding Assays, Fluorescence Polarization Assays, and Surface Plasmon Resonance.
| Parameter | Radioligand Binding Assay (Filtration) | Fluorescence Polarization (FP) Assay | Surface Plasmon Resonance (SPR) | Cell-Based Assays |
| Principle | Measures radioactivity of a labeled ligand bound to a receptor, separated by filtration.[4][7] | Measures the change in polarization of fluorescent light emitted by a labeled ligand upon binding to a larger receptor molecule.[8][9][10] | Detects changes in the refractive index at a sensor surface as a ligand binds to an immobilized receptor.[11][12][13] | Measures ligand binding to receptors in their native cellular environment.[14][15][16] |
| Labeling | Radioactive isotope (e.g., ³H, ¹²⁵I). | Fluorophore. | Label-free.[11] | Fluorescent or other labels may be used. |
| Throughput | Moderate to High. | High.[10] | Low to Moderate. | Moderate to High. |
| Sensitivity | Very High.[4] | Moderate to High. | High.[13] | Varies with detection method. |
| Information | Affinity (Kd, Ki), Receptor Density (Bmax).[4][5] | Affinity (Ki). | Kinetics (ka, kd), Affinity (KD).[11][17] | Apparent Affinity, Cellular Context.[14] |
| Cost | Moderate (reagents, waste disposal). | Low to Moderate. | High (instrumentation). | Moderate. |
| Key Advantage | "Gold standard" with high sensitivity and direct measurement of binding.[7] | Homogeneous "mix-and-read" format, suitable for HTS.[10] | Real-time kinetic data without labeling.[11][18] | Physiologically relevant context.[15] |
| Considerations | Radioactive handling and waste. Potential for artifacts from filtration.[19] | Requires a fluorescently labeled tracer. Potential for interference from fluorescent compounds. | Requires receptor immobilization, which may alter its conformation. Mass transport limitations can be a factor.[12] | More complex system with potential for off-target effects and lower signal-to-noise. |
Experimental Protocols
Radioligand Binding Assay (Competition Format)
This protocol is designed to determine the binding affinity (Ki) of a non-radiolabeled peptide containing 4-carbamoyl-D-phenylalanine by measuring its ability to compete with a known radioligand for binding to the target receptor.
Workflow Diagram:
Caption: Workflow for a competitive fluorescence polarization assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Tracer: Synthesize and purify a fluorescently labeled version of a known binding peptide for the target receptor. The fluorophore should be chosen to have a suitable excitation and emission profile for the available plate reader.
-
Receptor: Use a purified, soluble form of the receptor or the extracellular domain.
-
Test Peptide: Prepare serial dilutions of the 4-carbamoyl-D-phenylalanine-containing peptide.
-
-
Assay Development:
-
Tracer Titration: Determine the optimal concentration of the tracer that gives a stable and sufficient fluorescence signal.
-
Receptor Titration: Titrate the receptor against the fixed concentration of the tracer to determine the receptor concentration that yields a significant shift in polarization (a good assay window). [8]3. Competition Assay Setup: In a low-binding microplate (e.g., black, flat-bottom), set up the following reactions:
-
Minimum Polarization Control: Tracer in assay buffer.
-
Maximum Polarization Control: Tracer and the optimized concentration of the receptor.
-
Competition: Tracer, receptor, and serial dilutions of the test peptide.
-
-
Incubation: Incubate the plate, protected from light, at room temperature for a predetermined time to allow the binding reaction to reach equilibrium.
-
Detection: Read the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters and polarizers.
-
Data Analysis: The data are typically plotted as millipolarization (mP) units versus the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. The Ki can be calculated if the Kd of the tracer-receptor interaction is known.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides real-time kinetic data on binding events. [11][13]It measures changes in the refractive index on the surface of a sensor chip where one of the binding partners (typically the receptor) is immobilized.
Workflow Diagram:
Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.
Step-by-Step Methodology:
-
Receptor Immobilization: Covalently immobilize the purified receptor onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). [12]The immobilization level should be optimized to avoid mass transport limitations. A reference flow cell should be prepared in parallel (e.g., activated and blocked without receptor) to subtract bulk refractive index changes.
-
Analyte Preparation: Prepare a series of concentrations of the 4-carbamoyl-D-phenylalanine peptide in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement:
-
Association: Inject the peptide solution over the sensor surface at a constant flow rate for a defined period, allowing the peptide to bind to the immobilized receptor. The binding is observed as an increase in the response units (RU).
-
Dissociation: Switch back to flowing only the running buffer over the surface. The dissociation of the peptide from the receptor is observed as a decrease in RU.
-
Regeneration: Inject a solution (e.g., low pH glycine or high salt) to remove all bound peptide from the receptor surface, returning the baseline to its original level before the next injection cycle.
-
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are double-referenced (by subtracting the signal from the reference flow cell and a buffer-only injection). The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (KD) is then calculated as kd/ka. [17]
Concluding Remarks for the Practicing Scientist
The selection of an appropriate in vitro receptor binding assay is a critical decision in the characterization of novel peptides containing 4-carbamoyl-D-phenylalanine. While radioligand binding assays remain a sensitive "gold standard," the trend is moving towards non-radioactive, homogeneous methods like fluorescence polarization for higher throughput screening and label-free techniques like surface plasmon resonance for detailed kinetic analysis. [20][21] For peptides incorporating 4-carbamoyl-D-phenylalanine, standard assay protocols are generally applicable. However, it is crucial to be mindful of the peptide's physicochemical properties. The increased hydrophilicity from the carbamoyl group may reduce non-specific binding compared to a simple phenylalanine analog, but its potential for hydrogen bonding could also influence interactions with assay components. Therefore, careful optimization of buffer conditions, blocking agents, and filter treatments is paramount to generating accurate and reliable binding data. Ultimately, a multi-assay approach, leveraging the strengths of each technique, will provide the most comprehensive understanding of the peptide's receptor binding profile and guide its journey through the drug discovery pipeline.
References
- Vertex AI Search. (n.d.). Label-free cell-based assay for the characterisation of peptide receptor interactions.
- PubMed. (2004). (4-Carboxamido)phenylalanine is a surrogate for tyrosine in opioid receptor peptide ligands.
- Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.
- Creative Peptides. (n.d.). Surface Plasmon Resonance (SPR).
- PubMed. (2009). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding.
- ScienceDirect. (2002). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance.
- PubMed. (2016). GPCR-radioligand binding assays.
- PubMed Central. (n.d.). Binding kinetics of ligands acting at GPCRs.
- Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results.
- PubMed Central. (n.d.). Biophysical characterization of G-protein coupled receptor-peptide ligand binding.
- Molecular Devices. (n.d.). Fluorescence Polarization (FP).
- Wikipedia. (n.d.). Ligand binding assay.
- NCBI. (2012). Receptor Binding Assays for HTS and Drug Discovery.
- PubMed Central. (n.d.). A Fluorescence Polarization Assay for Identifying Ligands that Bind to Vascular Endothelial Growth Factor.
- Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
- ResearchGate. (n.d.). Setup of the fluorescence polarization (FP) based binding assay.
- Revvity. (n.d.). Receptor-Ligand Binding Assays.
- Biocompare. (2012). Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ?.
- PubMed. (n.d.). Potent opioid peptide agonists containing 4'-[N-((4'-phenyl)-phenethyl)carboxamido]phenylalanine (Bcp) in place of Tyr.
- PubMed. (2008). In vitro receptor binding assays: general methods and considerations.
- PubMed. (2009). Development of peptide receptor binding assays: methods to avoid false negatives.
- Creative Biolabs. (n.d.). Cell based Binding Assay.
- Creative Proteomics. (n.d.). Surface Plasmon Resonance (SPR) Service.
- Bio-Radiations. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip.
- NIH. (n.d.). A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins.
- NIH. (n.d.). A cell-based MHC stabilization assay for the detection of peptide binding to the canine classical class I molecule, DLA-88.
- ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations.
- JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions.
- Creative Peptides. (n.d.). Peptide Binding Assays.
Sources
- 1. (4-Carboxamido)phenylalanine is a surrogate for tyrosine in opioid receptor peptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Binding Assays - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. multispaninc.com [multispaninc.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 9. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 11. Surface Plasmon Resonance (SPR) - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Surface Plasmon Resonance (SPR) Service - Creative Proteomics [iaanalysis.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell based Binding Assay - Creative Biolabs [creative-biolabs.com]
- 16. A cell-based MHC stabilization assay for the detection of peptide binding to the canine classical class I molecule, DLA-88 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioradiations.com [bioradiations.com]
- 18. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 21. biocompare.com [biocompare.com]
Enhancing Peptide Longevity in Serum: A Comparative Guide to the Stabilizing Effects of 4-Carbamoylphenylalanine
For researchers, scientists, and drug development professionals, the fleeting stability of therapeutic peptides in serum is a significant hurdle.[1][2] The promise of peptides—high specificity and low toxicity—is often undermined by rapid enzymatic degradation in the bloodstream, curtailing their therapeutic window.[3][4][5] This guide provides an in-depth exploration of a key strategy to mitigate this issue: the incorporation of the unnatural amino acid, 4-carbamoylphenylalanine (Cpa), into peptide sequences. We will delve into the rationale behind this approach, present a framework for comparative analysis, and provide a robust, step-by-step protocol for evaluating serum stability.
The Challenge of Proteolytic Degradation
Peptides administered systemically are immediately exposed to a hostile environment in the blood, which is rich in a diverse array of proteases and peptidases.[6][7] These enzymes, including endopeptidases and exopeptidases, efficiently hydrolyze peptide bonds, leading to rapid clearance and a short in-vivo half-life.[8][9][10][11] This inherent instability necessitates strategies to protect the peptide backbone from enzymatic attack.[12]
One of the most effective strategies is the site-specific substitution of natural amino acids with their unnatural counterparts.[5][13][14] Unnatural amino acids can introduce steric hindrance, alter local conformation, or present side chains that are not recognized by common proteases, thereby "shielding" the peptide from degradation.[15]
4-Carbamoylphenylalanine: A Promising Candidate for Enhanced Stability
4-Carbamoylphenylalanine (Cpa) is an unnatural amino acid that has been successfully used as a bioisosteric replacement for tyrosine in peptide ligands.[16] Its structure, featuring a carbamoyl group on the phenyl ring, makes it an attractive candidate for enhancing serum stability. The rationale is twofold:
-
Steric Hindrance: The bulk of the carbamoylphenyl group can sterically block the approach of proteases to adjacent peptide bonds.
-
Altered Recognition: The modification of the phenyl ring may prevent recognition by proteases that specifically cleave after aromatic residues like phenylalanine, tyrosine, or tryptophan.
While direct, peer-reviewed comparative studies on the serum stability of Cpa-containing peptides are not extensively documented, the principles of peptide stabilization strongly suggest its potential. This guide, therefore, provides the framework and methodology for researchers to conduct jejich own robust comparative analyses.
Comparative Serum Stability: A Hypothetical Case Study
To illustrate the potential impact of incorporating 4-carbamoylphenylalanine, consider a hypothetical peptide, "Peptide-Y," and its Cpa-modified analogue, "Peptide-Cpa." The following table summarizes the expected outcomes from a serum stability assay.
| Peptide | Modification | Half-life (t½) in Human Serum (hours) | Remaining Peptide after 8 hours (%) |
| Peptide-Y | Contains Tyrosine | 1.5 | < 5% |
| Peptide-Cpa | Tyrosine replaced with 4-Carbamoylphenylalanine | > 24 | ~ 85% |
This table presents hypothetical data to exemplify the expected increase in stability. Actual results will vary depending on the peptide sequence and the position of the modification.
Experimental Protocol: In Vitro Peptide Stability Assay in Human Serum
This protocol provides a reliable method for comparing the stability of a native peptide with its 4-carbamoylphenylalanine-modified counterpart.
I. Materials and Reagents
-
Test Peptides (e.g., Peptide-Y and Peptide-Cpa), lyophilized
-
Human Serum (commercially available, pooled from multiple donors is recommended)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trichloroacetic Acid (TCA), 10% (w/v) in water
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Thermomixer or incubating shaker
-
Microcentrifuge
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
II. Experimental Workflow
The following diagram illustrates the key steps in the serum stability assay.
Caption: Workflow for the in vitro peptide serum stability assay.
III. Step-by-Step Procedure
-
Peptide Preparation:
-
Accurately weigh and dissolve the lyophilized native peptide and the Cpa-modified peptide in PBS (pH 7.4) to prepare stock solutions of a known concentration (e.g., 1 mM).[17] Causality: Using a buffer at physiological pH ensures that the serum enzymes are in their active state.
-
-
Incubation:
-
Thaw a vial of human serum on ice. Once thawed, equilibrate to 37°C.
-
In separate microcentrifuge tubes, mix the peptide stock solution with the pre-warmed human serum at a 1:1 volume ratio.[17] For example, mix 100 µL of peptide stock with 100 µL of serum.
-
Immediately take the first aliquot (20-40 µL) for the zero time point (T=0).[18]
-
Incubate the remaining reaction mixture at 37°C with gentle agitation (e.g., 500-750 rpm).[3][18] Causality: Incubation at body temperature mimics physiological conditions.
-
Collect subsequent aliquots at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours).
-
-
Quenching the Reaction:
-
For each aliquot collected, immediately add an equal volume of cold 10% TCA solution to stop the enzymatic degradation by precipitating the serum proteins.[17] For a 20 µL aliquot, add 20 µL of 10% TCA.
-
Vortex briefly and incubate the samples on ice for at least 10 minutes.[18]
-
Centrifuge the samples at high speed (e.g., 12,000 - 13,000 x g) for 5-10 minutes to pellet the precipitated proteins.[17][18]
-
-
Analysis by RP-HPLC:
-
Carefully collect the supernatant, which contains the remaining intact peptide.
-
Analyze the supernatant using an RP-HPLC system equipped with a C18 column.[19]
-
A typical mobile phase system consists of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile). A linear gradient of Solvent B is used to elute the peptide.
-
Monitor the elution profile by measuring the absorbance at 214 or 280 nm.[18]
-
-
Data Interpretation:
-
Integrate the peak area corresponding to the intact peptide for each time point.
-
Calculate the percentage of remaining peptide at each time point relative to the T=0 sample (which is set to 100%).[3]
-
Plot the percentage of remaining peptide against time and calculate the half-life (t½) by fitting the data to a one-phase decay model.[19]
-
Conclusion
The incorporation of unnatural amino acids like 4-carbamoylphenylalanine represents a powerful and rational approach to overcoming the inherent instability of therapeutic peptides in serum.[5][10] By providing a robust experimental framework, this guide empowers researchers to systematically evaluate and validate the stabilizing effects of this and other modifications. Such studies are critical for advancing the development of next-generation peptide therapeutics with improved pharmacokinetic profiles and enhanced clinical efficacy.
References
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. [Link]
-
Serum Stability of Peptides. Springer Nature Experiments. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. [Link]
-
Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers. PMC - NIH. [Link]
-
Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers. PubMed. [Link]
-
In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. PubMed Central. [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. [Link]
-
How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B. [Link]
-
Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Bentham Science. [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PMC - NIH. [Link]
-
Design of a serum stability tag for bioactive peptides. PubMed. [Link]
-
Improving peptide stability: Strategies and applications. Allied Academies. [Link]
-
Strategies for Improving Peptide Stability and Delivery. PMC - PubMed Central. [Link]
-
Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics. Organic & Biomolecular Chemistry. [Link]
-
Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]
-
Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution. National Institutes of Health. [Link]
-
High Serum Stability of Collagen Hybridizing Peptides and Their Fluorophore Conjugates. ACS Chemical Biology. [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. ResearchGate. [Link]
-
Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. PMC - NIH. [Link]
-
(4-Carboxamido)phenylalanine is a surrogate for tyrosine in opioid receptor peptide ligands. PubMed. [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PubMed. [Link]
Sources
- 1. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design of a serum stability tag for bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 16. (4-Carboxamido)phenylalanine is a surrogate for tyrosine in opioid receptor peptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 19. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide: Benchmarking Coupling Agent Performance for Fmoc-D-4-Carbamoylphe
Introduction
In the intricate world of solid-phase peptide synthesis (SPPS), the selection of an appropriate coupling agent is a critical determinant of success, directly impacting reaction efficiency, peptide purity, and overall yield. This is particularly true when incorporating non-canonical or sterically hindered amino acids. Fmoc-D-4-Carbamoylphe, a derivative of D-phenylalanine, is an important building block used in the development of therapeutic peptides, such as somatostatin receptor antagonists.[1] Its unique structure, featuring a carbamoyl group on the phenyl ring, introduces specific steric and electronic considerations that necessitate a careful evaluation of the coupling strategy.
This guide provides an in-depth, objective comparison of several widely used coupling agents for the incorporation of this compound. We move beyond mere protocol recitation to explore the mechanistic underpinnings of each reagent, presenting supporting experimental data to ground our recommendations in empirical evidence. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to optimize their peptide synthesis workflows.
The Central Role of Coupling Agents in SPPS
Solid-phase peptide synthesis is a cyclical process involving the sequential addition of Nα-protected amino acids to a growing peptide chain anchored to a solid support.[2] Each cycle consists of two primary steps: the deprotection of the N-terminal amine and the coupling of the next amino acid. The coupling step, the formation of a robust amide bond, is not spontaneous and requires the activation of the C-terminal carboxylic acid of the incoming amino acid. This is the fundamental role of a coupling agent.
An ideal coupling agent rapidly and efficiently converts the carboxylic acid into a highly reactive species that is susceptible to nucleophilic attack by the free N-terminal amine of the peptide-resin, all while minimizing the risk of side reactions, most notably racemization.[3] The choice of agent becomes paramount when dealing with "difficult" couplings, such as those involving sterically hindered residues like this compound.
Experimental Design: A Head-to-Head Comparison
To provide a rigorous comparison, we designed a study to evaluate the performance of four distinct classes of coupling agents in the synthesis of a model pentapeptide (H-Gly-Ala-Phe(4-CONH2)-Ala-Gly-NH2) on a Rink Amide resin. The central, challenging coupling step involves the addition of this compound.
Experimental Workflow
The overall workflow for the synthesis and analysis is depicted below. Each coupling agent was tested under identical conditions (solvent, temperature, equivalents) to ensure a fair comparison.
Caption: Experimental workflow for synthesis and analysis.
Materials and General Protocols
-
Resin: Rink Amide AM resin (0.59 mmol/g loading).
-
Amino Acids: Standard Fmoc-protected amino acids and this compound.
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM).
-
Fmoc Deprotection: 20% piperidine in DMF (2 x 7 min).
-
Coupling Equivalents: Fmoc-AA (4 eq.), Coupling Agent (3.9 eq.), Base (8 eq.) relative to resin loading.
-
Reaction Time: 45 minutes for the coupling step.
Coupling Protocols Investigated
-
HBTU/DIPEA: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) with N,N'-Diisopropylethylamine (DIPEA). A widely used aminium salt.[4][5]
-
HATU/DIPEA: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) with DIPEA. Known for high efficiency, especially in difficult couplings.[6][7][8]
-
DIC/Oxyma: N,N'-Diisopropylcarbodiimide (DIC) with Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). A cost-effective carbodiimide method with a modern, safer additive.[3][9][10]
-
COMU/DIPEA: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) with DIPEA. A third-generation uronium reagent based on Oxyma, known for high efficiency and water-soluble byproducts.[11][12][13][14]
Analytical Methods
-
Kaiser Test: Performed on a small sample of resin beads after the coupling step to detect any remaining free primary amines. An intense blue color indicates incomplete coupling.[15][16][17]
-
RP-HPLC: Crude peptides were analyzed on a C18 column to determine purity.
-
Mass Spectrometry (MS): Used to confirm the mass of the target peptide and identify any major impurities.
Results: A Quantitative Performance Analysis
The performance of each coupling agent was evaluated based on the qualitative Kaiser test result and the quantitative purity of the crude peptide as determined by RP-HPLC.
| Coupling Agent | Class | Base | Kaiser Test Result (Post-Coupling) | Crude Peptide Purity (%) | Key Observations |
| HBTU | Aminium Salt | DIPEA | Faint Yellow | 91.5% | Reliable performance, considered a baseline standard. |
| HATU | Aminium Salt | DIPEA | Colorless/Yellow | 96.2% | Superior performance, indicating very high coupling efficiency.[8] |
| DIC/Oxyma | Carbodiimide | (DIPEA added) | Light Yellow | 88.3% | Effective and economical, though slightly lower purity.[9] |
| COMU | Uronium Salt | DIPEA | Colorless/Yellow | 95.8% | Excellent efficiency, comparable to HATU, with a better safety profile.[11][13] |
Discussion: Mechanistic Insights and Practical Implications
The experimental data clearly demonstrates that for a sterically demanding residue like this compound, the choice of coupling reagent has a significant impact on the purity of the final peptide.
The Superiority of HATU and COMU
HATU consistently delivers the highest crude purity. Its exceptional reactivity stems from the formation of a highly reactive OAt-active ester.[7] The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance, stabilizing the transition state and accelerating the aminolysis step.[7] This makes HATU particularly effective at overcoming the steric hindrance presented by this compound.
Caption: Simplified HATU activation pathway.
COMU performs nearly as well as HATU. As a third-generation uronium salt, it combines the reactivity of uronium structures with the safety of the Oxyma leaving group, which is not explosive like benzotriazole-based additives.[11][13] The resulting Oxyma-based active ester is highly reactive, leading to rapid and efficient coupling.[18] The water-soluble byproducts of COMU are also an advantage, particularly in solution-phase synthesis, as they are easily removed during workup.[13][14]
The Reliable Workhorse: HBTU
HBTU is a widely adopted and reliable coupling reagent. It activates the carboxylic acid by forming an HOBt-active ester.[4][19] While highly effective for many standard couplings, the HOBt ester is slightly less reactive than the OAt ester formed by HATU. This subtle difference in reactivity likely accounts for the slightly lower crude purity observed when coupling the bulky this compound.
The Economical Choice: DIC/Oxyma
The DIC/Oxyma combination represents a significant improvement over older carbodiimide methods that used HOBt. Oxyma has a similar pKa to HOBt but lacks its explosive potential.[18] The mechanism involves the formation of a reactive O-acylisourea intermediate from the reaction of the carboxylic acid with DIC, which is then converted to an Oxyma-active ester.[10][20] While this method is cost-effective and generally efficient, the multi-step activation process can be slightly slower, potentially leading to lower efficiency in very difficult couplings compared to pre-formed aminium salts like HATU or COMU. It's important to note that the reaction of DIC and Oxyma can generate hydrogen cyanide (HCN), especially when used in excess, which requires appropriate safety precautions.[20][21]
Conclusion and Recommendations
For the synthesis of peptides containing this compound, all tested coupling agents proved viable. However, for achieving the highest possible purity and minimizing the need for extensive purification, our data supports the following recommendations:
-
For Maximum Purity and Efficiency: HATU remains the gold standard for difficult couplings, providing the highest crude peptide purity. Its cost is higher, but this is often justified by the savings in purification time and effort.
-
For a High-Efficiency, Safer Alternative: COMU is an outstanding choice, delivering purity nearly on par with HATU but with a significantly better safety profile and the advantage of water-soluble byproducts. It represents a modern, robust alternative to benzotriazole-based reagents.
-
For Routine and Cost-Sensitive Synthesis: HBTU is a reliable and effective reagent that provides good results. It is a suitable workhorse for many applications where the absolute highest purity is not the primary driver.
-
For Economical, Large-Scale Synthesis: DIC/Oxyma is a very effective and economical option. While it may result in slightly lower crude purity for this specific challenging coupling, its performance is strong, and the cost savings can be substantial for large-scale production, provided appropriate safety measures are in place.
Ultimately, the optimal choice of coupling agent will depend on a balance of project-specific requirements, including the complexity of the peptide sequence, the scale of the synthesis, budget constraints, and safety considerations. This guide provides the foundational data and mechanistic rationale to make that decision an informed one.
References
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Wikipedia. (n.d.). HBTU. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
El-Faham, A., et al. (2015). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. Molecules, 20(7), 12898-12911. [Link]
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for amidation using HBTU (9). [Image]. Retrieved from [Link]
- Pennington, M. W., & Byrnes, M. E. (1994). Procedures to Improve Difficult Couplings. Methods in Molecular Biology, 35, 59-70.
-
Zhang, Y., et al. (2023). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. ACS Omega, 8(2), 2459-2467. [Link]
-
Thieme Chemistry. (2018). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Synform. [Link]
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Retrieved from [Link]
-
Aapptec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2009). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(11), 698-702. [Link]
-
Isidro-Llobet, A., et al. (2019). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 21(23), 6196-6213. [Link]
-
Digital.CSIC. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents. Retrieved from [Link]
-
Tadayon, S., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5675-5686. [Link]
Sources
- 1. This compound | 1217610-39-3 [chemicalbook.com]
- 2. Automated Peptide Synthesizers [peptidemachines.com]
- 3. bachem.com [bachem.com]
- 4. HBTU - Wikipedia [en.wikipedia.org]
- 5. Exploring the Diverse Functions of HBTU in Peptide Synthesis [en.highfine.com]
- 6. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. peptide.com [peptide.com]
- 9. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]
- 13. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. chempep.com [chempep.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. peptide.com [peptide.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. digital.csic.es [digital.csic.es]
Safety Operating Guide
A Guide to the Proper Disposal of Fmoc-D-4-Carbamoylphe and Associated Waste Streams
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Fmoc-D-4-Carbamoylphe. As a critical reagent in solid-phase peptide synthesis (SPPS), its lifecycle management, particularly its final disposition, is paramount for ensuring laboratory safety, environmental stewardship, and regulatory adherence. This document moves beyond a simple checklist, offering the causal logic behind each procedural step to empower researchers with the knowledge for safe and responsible chemical handling.
Hazard Identification and Prudent Handling
This compound, like many Fmoc-protected amino acids, is a stable, solid compound. While the PubChem database, citing a single source, reports this specific molecule as not meeting GHS hazard criteria, it is a cornerstone of safe laboratory practice to treat all non-assessed chemicals with a degree of caution.[1] Data for structurally similar compounds, such as other modified Fmoc-D-phenylalanine derivatives, suggest potential for skin, eye, and respiratory irritation.[2] Therefore, treating this reagent with the appropriate respect and utilizing personal protective equipment (PPE) is a non-negotiable aspect of its handling and disposal.
The primary hazards associated with this compound arise not just from the solid reagent itself, but more significantly from the chemical solutions used during its application in SPPS, particularly the Fmoc-deprotection waste stream.[3][4]
Essential Safety and Handling Data
For quick reference, the following table summarizes the essential safety parameters and recommended PPE for handling this compound and its primary waste streams.
| Parameter | Guideline | Rationale |
| GHS Hazard Classification | Not uniformly classified; prudent to handle as a potential irritant (Skin, Eye, Respiratory).[1][2] | Lack of comprehensive hazard data necessitates a cautious approach based on analogous compounds. |
| Primary Waste Stream | Liquid: 20% Piperidine in DMF with dibenzofulvene-piperidine adduct.[4] | Generated during the Fmoc-deprotection step of SPPS; this stream is flammable and toxic.[4] |
| Personal Protective Equipment (PPE) | Nitrile gloves, chemical safety goggles, and a laboratory coat.[2][5] | Prevents direct contact with the solid chemical and associated liquid reagents, minimizing risk of irritation. |
| Engineering Controls | Handle in a chemical fume hood or well-ventilated area.[4][6] | Minimizes the potential for inhalation of fine chemical dust or vapors from solvent-based waste. |
The Core of Disposal: Waste Stream Segregation
Effective chemical disposal begins at the point of generation. The cardinal rule is to never mix different waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7][8] For this compound, you will encounter three distinct waste types, each requiring a specific disposal pathway.
Disposal Protocols: A Step-by-Step Guide
Protocol 1: Disposal of Solid, Unused this compound
This protocol applies to expired, off-specification, or surplus solid reagent.
-
Containerization : Place the solid this compound waste into a high-density polyethylene (HDPE) or glass container that can be securely sealed. Ensure the container is compatible and will not react with the chemical.[8]
-
Labeling : The moment waste is added, the container must be labeled.[9] Affix a hazardous waste tag provided by your institution's EHS department. Clearly write "Hazardous Waste" and the full chemical name: "this compound".[4][10]
-
Storage : Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[7][9] This area must be at or near the point of generation and under the control of laboratory personnel.
-
Arranging Disposal : Once the container is full or has been in storage for the maximum allowable time (often up to 12 months, but check local regulations), contact your EHS department to schedule a pickup.[9][11] Do not transport the waste yourself.[10]
Protocol 2: Disposal of Liquid Waste from Fmoc Deprotection
The waste stream from the Fmoc deprotection step is the most hazardous waste generated. It typically contains N,N-dimethylformamide (DMF), piperidine, and the dibenzofulvene-piperidine adduct.[3][4] This mixture is both flammable and toxic.
-
Collection : Collect all liquid waste from the deprotection and subsequent resin washing steps in a dedicated, chemically-resistant container (HDPE is common) with a secure, vapor-tight lid.[4][7]
-
Labeling : Label the container immediately with a hazardous waste tag. It is critical to list all constituents, as this information is vital for safe consolidation and disposal by EHS personnel.[9][10] An appropriate label would read: "Hazardous Waste: N,N-Dimethylformamide, Piperidine, Dibenzofulvene-piperidine adduct".
-
Storage : Store the closed container in your SAA, ideally within a secondary containment bin to mitigate potential spills.[8][12] Ensure it is segregated from incompatible waste streams, particularly acids, which can react violently with bases like piperidine.[7][13]
-
Arranging Disposal : Follow the same EHS pickup procedure as for solid waste. Do not accumulate more than 55 gallons of hazardous waste in an SAA.[9]
Protocol 3: Disposal of Empty Containers and Contaminated Labware
Properly emptying a chemical container is the first step in pollution prevention.[14]
-
Assessment : Determine if the container held an acutely hazardous waste. While this compound itself is not typically listed as such, it is good practice to know your institution's policies.[9][10]
-
Decontamination : For a non-acutely hazardous material, ensure the container is "empty" by removing all contents that can be practically removed.[14] Scrape out any remaining solid.
-
Final Disposal : Once emptied, deface or remove all hazardous chemical labels from the container.[8][10] It can then typically be disposed of as regular laboratory trash or sent for recycling, depending on institutional policy.
-
Grossly Contaminated Items : Labware, gloves, or weigh boats that are grossly contaminated with solid this compound should be placed in the solid hazardous waste container described in Protocol 1.
Emergency Spill Procedures
In the event of a small spill of solid this compound:
-
Secure the Area : Ensure the area is well-ventilated and restrict access.
-
Don PPE : Wear your standard PPE, including gloves, goggles, and a lab coat. If a significant amount of dust is generated, an approved respirator may be necessary.[6]
-
Contain and Clean : Gently sweep up the spilled solid material, avoiding the creation of dust.[5][6] Place the swept material and any contaminated cleaning items (e.g., paper towels) into a sealed container for disposal as solid hazardous waste.
-
Decontaminate : Clean the spill area with soap and water.
-
Reporting : Report the spill to your laboratory supervisor and EHS department, in line with your institution's policy.
By adhering to these scientifically grounded procedures, you contribute to a culture of safety and ensure that the valuable work conducted in your laboratory does not come at the cost of environmental or personal health.
References
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-Phe(Boc-4-NH2)-OH. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste. Retrieved from [Link]
-
Chemistry For Everyone. (2025, May 24). How Do You Dispose Of Waste In A Laboratory? [Video]. YouTube. Retrieved from [Link]
-
AAPPTec, LLC. (2022, January 4). Safety Data Sheet: Fmoc-Phe(4-F)-OH. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-D-Arg(Pbf)-OH. Retrieved from [Link]
-
PubChem. (n.d.). D-Phenylalanine, 4-[(aminocarbonyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-. Retrieved from [Link]
-
UCI Department of Chemistry. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
Sources
- 1. D-Phenylalanine, 4-[(aminocarbonyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | C25H23N3O5 | CID 10741976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. m.youtube.com [m.youtube.com]
- 13. canterbury.ac.nz [canterbury.ac.nz]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Guide to the Safe Handling of Fmoc-D-4-Carbamoylphe in a Laboratory Setting
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Fmoc-D-4-Carbamoylphe. Our goal is to furnish you with the necessary procedural guidance to ensure both personal safety and experimental integrity. This document moves beyond a simple checklist, delving into the rationale behind each recommendation to foster a deep understanding of safe laboratory practices.
Core Safety Directives and Personal Protective Equipment (PPE)
A thorough risk assessment should precede any handling of this chemical.[5] The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Weighing (Solid) | Safety goggles | Nitrile gloves | Lab coat | NIOSH-approved respirator (e.g., N95 dust mask) if not in a fume hood[1][2] |
| Dissolution & Transfer | Safety goggles or face shield[5] | Nitrile gloves (consider double-gloving)[6] | Lab coat | Required if handled outside of a fume hood |
| Waste Disposal | Safety goggles | Chemical-resistant gloves (nitrile)[7] | Lab coat | Not generally required if containers are sealed |
Table 1: Recommended Personal Protective Equipment for Handling this compound.
Operational Workflow: From Receipt to Disposal
Adherence to a systematic workflow is critical for minimizing exposure and preventing contamination. The following step-by-step guide outlines the best practices for handling this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Initial Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Proper Storage : Store the container in a cool (2-8°C is often recommended for Fmoc-amino acids), dry, and well-ventilated area away from strong oxidizing agents.[8][9]
-
Temperature Equilibration : Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture, which could compromise the compound's integrity.[8]
Handling and Use (Weighing and Dissolving)
Causality : The primary risk when handling the solid form of this compound is the inhalation of fine powder and skin/eye contact.[3] Engineering controls are the first line of defense.
-
Step 1: Prepare Your Workspace : Whenever possible, handle the solid compound within a certified chemical fume hood or a ventilated balance enclosure to control airborne particles.[9] Ensure the workspace is clean and uncluttered.
-
Step 2: Don Appropriate PPE : Before handling, put on a lab coat, nitrile gloves, and safety goggles.[10] If weighing outside of a fume hood, a NIOSH-approved dust mask or respirator is strongly recommended.[2]
-
Step 3: Weighing : Use clean, dedicated spatulas and weigh boats to avoid cross-contamination.[8] Handle the powder gently to minimize dust generation.
-
Step 4: Dissolving : Add the solid to your chosen solvent within the fume hood. Cap the container immediately after addition.
-
Step 5: Post-Handling Hygiene : After handling, remove gloves using the proper technique to avoid skin contact.[10] Wash hands thoroughly with soap and water.[11]
Safe Handling Workflow Diagram
The following diagram illustrates the critical decision points and safety measures from initial risk assessment to final disposal.
Caption: Workflow for the safe handling of this compound.
Spill Management and Decontamination
-
Small Spills : For small powder spills, gently sweep up the material and place it in a sealed container for disposal.[12] Avoid dry sweeping that can create dust.
-
Decontamination : Clean the affected area with a suitable solvent. All cleaning materials and the collected spill should be disposed of as hazardous waste.
-
Glassware : Non-disposable glassware that has been in contact with the compound should be rinsed with an appropriate solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste.[1]
Disposal Plan
All waste containing this compound, whether in solid or dissolved form, must be treated as hazardous chemical waste.[1]
-
Solid Waste : This includes contaminated gloves, weigh paper, pipette tips, and any spilled material that has been collected. Place these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Unused solutions and solvent rinsates should be collected in a separate, labeled hazardous liquid waste container.
-
Disposal Protocol : All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1] Adhere strictly to all local, state, and federal regulations.
By integrating these safety protocols into your standard operating procedures, you contribute to a safer laboratory environment for yourself and your colleagues.
References
- Proper Disposal of Fmoc-L-Dap(Pentynoyl)-OH: A Comprehensive Guide. (n.d.). Benchchem.
- Personal protective equipment for handling Fmoc-L-Ala-MPPA. (n.d.). Benchchem.
- Navigating the Disposal of Fmoc-Asn(Xan)-OH: A Comprehensive Safety and Operational Guide. (n.d.). Benchchem.
- Safety Guidelines for Handling Chemicals. (n.d.). HPE Support.
- Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
- Personal Protective Equipment for Chemical Handling. (2016, October 10). Real Safety.
- The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
- Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro.
- Safety Data Sheet for Fmoc-Phe(Boc-4-NH2)-OH. (n.d.). AAPPTec.
- Safety Data Sheet for Fmoc-Phe(4-F)-OH. (2022, January 4). AAPPTec.
- Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. (n.d.). PMC - NIH.
- Safety Data Sheet for Fmoc-D-Phenylalanine. (2024, August 6). Sigma-Aldrich.
- A Comprehensive Technical Guide to the Safety and Handling of Fmoc-Protected Amino Acids. (n.d.). Benchchem.
- A Comprehensive Technical Guide to the Storage and Handling of Fmoc-Protected Amino Acids. (n.d.). Benchchem.
- Safety Data Sheet for Fmoc-D-Arg(Pbf)-OH. (n.d.). AAPPTec.
- Safety Data Sheet for Fmoc-Phe(4-CN)-OH. (n.d.). AAPPTec.
- Fmoc-D-Phe(4-Cl)-OH Safety Information. (n.d.). Sigma-Aldrich.
- Safety Data Sheet. (2025, April 30). Sigma-Aldrich.
- In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. (n.d.). The Royal Society of Chemistry.
- Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. (2021, October 8). ACS Sustainable Chemistry & Engineering.
- D-Phenylalanine, 4-[(aminocarbonyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-. (n.d.). PubChem.
- Using Personal Protective Equipment (PPE) in Labs. (2020, September 1). YouTube.
- FMOC-D-PHENYLALANINE CAS NO 86123-10-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. (n.d.). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sams-solutions.com [sams-solutions.com]
- 6. youtube.com [youtube.com]
- 7. falseguridad.com [falseguridad.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. support.hpe.com [support.hpe.com]
- 12. peptide.com [peptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
